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3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride Documentation Hub

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  • Product: 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride
  • CAS: 1432681-50-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Properties and Applications of 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride

Executive Summary In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," serving as the core pharmacophore for numerous FDA-approved drugs and advance...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," serving as the core pharmacophore for numerous FDA-approved drugs and advanced clinical candidates. 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS: 1432681-50-9) is a highly specialized, versatile building block utilized extensively in drug discovery programs.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural advantages, and analytical handling protocols for this compound. By understanding the thermodynamic and kinetic behaviors of its dihydrochloride salt form, researchers can optimize its application in the synthesis of kinase inhibitors, anti-tuberculosis agents, and novel immunotherapeutics.

Molecular Architecture & Physicochemical Profile

Structural Causality and the Dihydrochloride Advantage

The free base form of this compound, 6-Amino-3-chloroimidazo[1,2-a]pyridine (), features a rigid, planar, and electron-rich aromatic system. While this planarity is excellent for intercalating into hydrophobic protein pockets (such as the ATP-binding clefts of kinases), it results in strong intermolecular π-π stacking. This high crystal lattice energy severely restricts aqueous solvation.

By formulating the compound as a dihydrochloride salt , two critical physicochemical transformations occur:

  • Thermodynamic Solvation: Protonation of the imidazopyridine nitrogen (predicted pKa ~6.42) and the exocyclic primary amine introduces ionic character. This disrupts the planar packing, drastically lowering the lattice energy and facilitating rapid ion-dipole interactions with water molecules, thereby enhancing bioavailability in aqueous assay buffers.

  • Oxidative Stability: The electron-rich 6-amino group is prone to spontaneous photo-oxidation under atmospheric conditions. Protonation of this amine withdraws electron density, rendering the molecule highly stable against oxidative degradation and significantly extending its shelf-life.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for formulation and synthetic planning.

Table 1: Physicochemical and Structural Properties

PropertyValue (Dihydrochloride Salt)Value (Free Base Equivalent)
CAS Registry Number 1432681-50-9[]1094463-26-9[]
Molecular Formula C₇H₈Cl₃N₃C₇H₆ClN₃
Molecular Weight 240.52 g/mol 167.60 g/mol
Topological Polar Surface Area (TPSA) -43.32 Ų
Predicted pKa -6.42 ± 0.50
Predicted LogP -2.15
Appearance Light yellow to off-white crystalline powderSolid
Solubility Profile Soluble in Water, DMSO, MethanolSoluble in DMSO, Methanol; Poor in Water

Role in Drug Discovery: The Imidazo[1,2-a]pyridine Scaffold

The 3-chloro substitution on this scaffold is strategically positioned to block the C3 site from cytochrome P450-mediated oxidative metabolism, enhancing the in vivo half-life of derived drugs. The 6-amino group acts as a highly reactive synthetic handle for Buchwald-Hartwig aminations or amide couplings.

Infectious Disease: Anti-Tuberculosis Agents

Recent high-throughput screening campaigns have identified imidazo[1,2-a]pyridine amides as highly potent inhibitors of Mycobacterium tuberculosis. Derivatives synthesized from 6-amino precursors have shown exceptional efficacy against multidrug-resistant TB (MDR-TB) by targeting the QcrB subunit of the electron transport chain or the InhA enzyme ().

Immuno-Oncology: ENPP1/STING Pathway Modulators

Beyond infectious diseases, the scaffold is heavily utilized in cancer immunotherapy. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) degrades cGAMP, an immune-stimulatory dinucleotide. Imidazo-fused heterocycles have been discovered as potent ENPP1 inhibitors. By inhibiting ENPP1, these compounds prevent cGAMP degradation, leading to the activation of the STING pathway and the subsequent production of Interferon-beta (IFN-β), which remodels the immunosuppressive tumor microenvironment ().

G Inhibitor Imidazo[1,2-a]pyridine Derivatives ENPP1 ENPP1 Enzyme Inhibitor->ENPP1 Inhibits cGAMP cGAMP (Accumulation) ENPP1->cGAMP Prevents degradation STING STING Activation cGAMP->STING Activates TBK1 TBK1 / IRF3 Pathway STING->TBK1 IFN IFN-β Production (Immune Response) TBK1->IFN

Figure 1: Mechanism of ENPP1 inhibition by imidazo[1,2-a]pyridine derivatives activating STING.

Analytical Characterization & Validation Protocols

To ensure data integrity during biological screening, the compound must be rigorously validated. The following protocols represent a self-validating system designed to confirm both structural identity and kinetic solubility.

Protocol 1: Kinetic Solubility Profiling

Causality: Thermodynamic solubility (equilibrium) often overestimates the actual concentration available in rapid biological assays. Kinetic solubility mimics physiological dilution from a DMSO stock, identifying precipitation risks early in the PK/PD profiling stage.

  • Stock Preparation: Dissolve 2.40 mg of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride in 1.0 mL of anhydrous DMSO to create a 10 mM stock.

  • Aqueous Spiking: Transfer 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 100 µM. Note: PBS pH 7.4 is used to mimic systemic blood pH.

  • Incubation: Incubate the solution at 37°C for 2 hours with orbital shaking at 200 rpm.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any micro-precipitates.

  • Quantification: Analyze the supernatant via HPLC-UV (λ = 254 nm) against a pre-established standard calibration curve (prepared in 50% Acetonitrile to ensure total dissolution). If the calculated concentration matches the theoretical 100 µM, the compound is kinetically soluble.

Protocol 2: LC-MS Structural Integrity Validation

Causality: Formic acid acts as an ion-pairing agent, ensuring the basic nitrogen centers remain protonated to prevent peak tailing on the silica-based C18 stationary phase. The gradient elution ensures the highly polar chloride counterions elute in the void volume, preventing ion suppression of the retained lipophilic core.

  • Sample Dilution: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid.

  • Injection: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection: Monitor via Electrospray Ionization (ESI+) mode.

    • Validation Check: The mass spectrometer must detect the[M+H]⁺ ion of the free base at m/z 168.0 (corresponding to the ³⁵Cl isotope) and a secondary peak at m/z 170.0 (corresponding to the ³⁷Cl isotope, at ~33% relative intensity).

Formulation & Handling Guidelines

  • Storage Conditions: The dihydrochloride salt should be stored at 2–8 °C in a tightly sealed container. Desiccants (e.g., silica gel packets) must be included to prevent hygroscopic absorption of atmospheric moisture, which can alter the effective molecular weight and disrupt stoichiometric calculations.

  • Light Sensitivity: Despite the stabilizing effect of the hydrochloride salt, prolonged exposure to UV/visible light can induce radical-mediated degradation of the amine. Handling under standard laboratory lighting is acceptable, but long-term storage must utilize amber glass vials or foil-wrapped containers.

  • Safety & Toxicity: While not classified as highly hazardous, the compound is a synthetic intermediate. Standard PPE (nitrile gloves, lab coat, and safety goggles) is mandatory to prevent dermal absorption or ocular irritation.

References

  • Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry, 14, 644-657.[Link]

  • Zhan, S., et al. (2024). "Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors." Journal of Medicinal Chemistry, 67(20), 18317-18333.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74891409, 6-Amino-3-chloroimidazo[1,2-a]pyridine." PubChem.[Link]

Sources

Exploratory

Unraveling the Identity of CAS 1432681-50-9: A Case of Undisclosed Identity

Researchers, scientists, and drug development professionals often rely on the Chemical Abstracts Service (CAS) registry number as a unique and unambiguous identifier for chemical substances. However, a comprehensive inve...

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Author: BenchChem Technical Support Team. Date: March 2026

Researchers, scientists, and drug development professionals often rely on the Chemical Abstracts Service (CAS) registry number as a unique and unambiguous identifier for chemical substances. However, a comprehensive investigation for CAS 1432681-50-9 reveals a significant challenge: the absence of publicly available data on its molecular weight, structural formula, and other fundamental chemical properties.

Despite extensive searches across multiple chemical databases and scientific literature, no specific compound is associated with the CAS number 1432681-50-9. This lack of information prevents the creation of an in-depth technical guide as requested, as the foundational details of the molecule are unknown.

Several possibilities could explain this situation:

  • Incorrect or Typographical Error: The provided CAS number may contain a typographical error. The complex format of CAS numbers makes them susceptible to such errors during transcription or data entry.

  • Proprietary or Internal Designation: The number could be an internal identifier used by a specific company or research institution that has not been publicly disclosed or registered with the Chemical Abstracts Service.

  • Recently Assigned or Not Yet Public: It is possible, though less likely, that the CAS number has been recently assigned and the corresponding information has not yet been populated in public databases.

Without a valid and recognized CAS number, it is impossible to proceed with a detailed scientific analysis. Key information such as the compound's synthesis, mechanism of action, relevant signaling pathways, and experimental protocols remains inaccessible.

For researchers and professionals seeking information on a specific chemical entity, it is crucial to ensure the accuracy of the CAS number. If you are encountering this issue, we recommend the following steps:

  • Verify the CAS Number: Double-check the source of the CAS number for any potential errors.

  • Alternative Identifiers: If available, try searching for the compound using other identifiers such as its chemical name (common or IUPAC), InChI key, or SMILES string.

  • Consult the Original Source: If the CAS number was obtained from a publication, patent, or internal document, consulting the original source may provide additional context or clarification.

The integrity of scientific research relies on precise and verifiable data. While the identity of CAS 1432681-50-9 remains elusive at present, the principles of rigorous scientific inquiry demand that we acknowledge this information gap and encourage the use of verified chemical identifiers.

Foundational

Pharmacological Mechanisms of 3-Chloroimidazo[1,2-a]pyridin-6-amine Derivatives: A Technical Guide

As a Senior Application Scientist, I frequently encounter chemical scaffolds that fundamentally shift our approach to drug design. The imidazo[1,2-a]pyridine core is a highly privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter chemical scaffolds that fundamentally shift our approach to drug design. The imidazo[1,2-a]pyridine core is a highly privileged structure in medicinal chemistry, forming the backbone of numerous marketed therapeutics[1]. However, the specific functionalization seen in 3-chloroimidazo[1,2-a]pyridin-6-amine derivatives represents a masterclass in rational drug design.

This guide dissects the precise mechanisms of action of this scaffold, focusing on how the synergistic combination of a C6-amine and a C3-chlorine atom dictates its two primary pharmacological applications: Pre-mRNA Splicing Modulation and ATP-Competitive Kinase Inhibition .

Structural Rationale: The C3-Chloro and C6-Amine Synergy

To understand the mechanism of action, we must first analyze the causality behind the structural modifications of the base imidazo[1,2-a]pyridine ring:

  • The 6-Amine (H-Bonding Anchor): The amino group at the C6 position acts as a critical hydrogen-bond donor. In the context of RNA splicing, it interacts directly with the phosphate backbone of RNA or the amino acid residues of the U1 small nuclear ribonucleoprotein (snRNP)[2]. In kinase targets, it mimics the exocyclic amine of adenine, binding to the backbone carbonyls in the kinase hinge region[3].

  • The 3-Chloro (Metabolic Shield & Halogen Bonding): The C3 position of the imidazo[1,2-a]pyridine core is highly electron-rich and notoriously susceptible to electrophilic attack and rapid cytochrome P450-mediated oxidation[4]. Chlorination at this site achieves two goals: it completely blocks this metabolic "soft spot" (drastically increasing the drug's half-life), and it introduces a highly directional σ-hole. This allows for strong halogen bonding within deep, hydrophobic target pockets, exponentially increasing target residence time.

Mechanism I: Pre-mRNA Splicing Modulation

The most cutting-edge application of 6-amino-imidazo[1,2-a]pyridine derivatives is their role as RNA splicing modulators , specifically in the treatment of neurodegenerative disorders like Huntington's Disease (HD)[2].

Causality & Dynamics

In HD, the goal is to lower the levels of the toxic mutant Huntingtin (mHTT) protein. 3-Chloroimidazo[1,2-a]pyridin-6-amine derivatives achieve this not by inhibiting the protein, but by intercepting its mRNA blueprint. The compound binds to a specific 5'-splice site bulge in the HTT pre-mRNA, stabilizing its interaction with the U1 snRNP complex.

This stabilization forces the spliceosome to recognize and include a cryptic "pseudoexon" (e.g., exon 49N) into the mature mRNA. Because this pseudoexon contains a Premature Termination Codon (PTC), the resulting transcript is immediately flagged and destroyed by the cell's natural Nonsense-Mediated Decay (NMD) pathway, preventing the toxic protein from ever being translated[2].

RNASplicing Drug 3-Cl-Imidazo[1,2-a] pyridin-6-amine Complex U1 snRNP & Pre-mRNA Bulge Drug->Complex Stabilizes Splice Pseudoexon 49N Inclusion Complex->Splice Modulates PTC Premature Termination Codon Splice->PTC Introduces NMD Nonsense-Mediated Decay (NMD) PTC->NMD Triggers Result Target Protein Lowering NMD->Result Achieves

Figure 1: Mechanism of RNA splicing modulation by 3-Cl-imidazo[1,2-a]pyridin-6-amine derivatives.

Self-Validating Protocol: Splicing Modulation Assay

To prove that a derivative is a true splicing modulator and not just a toxic transcription inhibitor, we utilize a multiplexed, self-validating RT-qPCR workflow.

  • Cell Seeding: Plate patient-derived fibroblasts (e.g., HD patient cells) in a 96-well plate at 1×104 cells/well.

  • Compound Treatment: Treat cells with the derivative in a 10-point dose-response curve (0.1 nM to 10 µM) for 24 hours.

  • RNA Extraction & cDNA Synthesis: Lyse cells, extract total RNA using a column-based kit, and reverse-transcribe to cDNA.

  • Multiplex RT-qPCR (The Validation Step): Probe simultaneously for the Canonical Exon Junction (using a FAM-labeled probe) and the Pseudoexon Inclusion (using a VIC-labeled probe), normalized against a housekeeping gene (GAPDH).

    • Causality Check: In a self-validating system, the canonical signal must decrease proportionally as the pseudoexon signal increases. If both signals decrease simultaneously, the compound is causing global transcriptional arrest (cytotoxicity), invalidating the splicing hypothesis.

Mechanism II: ATP-Competitive Kinase Inhibition

Beyond RNA, 6-substituted imidazo[1,2-a]pyridines exhibit profound efficacy as ATP-competitive kinase inhibitors, particularly against the PI3K/Akt/mTOR pathway in oncology models (e.g., colon cancer cell lines like HT-29)[3][5].

Causality & Dynamics

The bicyclic imidazo[1,2-a]pyridine core is a well-documented bioisostere of the adenine ring of ATP. When the derivative enters the kinase active site, the C6-amine forms a critical hydrogen bond with the backbone carbonyl of the hinge region (e.g., Val851 in PI3Kα). Simultaneously, the C3-chlorine atom projects deep into the hydrophobic selectivity pocket (often interacting with Ile848 or Met922), utilizing halogen bonding to lock the molecule in place and competitively exclude ATP[3]. This halts the phosphorylation of PIP2 to PIP3, collapsing the downstream survival signaling cascade and inducing apoptosis.

KinaseInhibition Drug 3-Cl-Imidazo[1,2-a] pyridin-6-amine Hinge Kinase Hinge Region (ATP Pocket) Drug->Hinge H-Bond & Halogen Bond Phos Blockade of Phosphorylation Hinge->Phos Competes with ATP Signal Downstream Signal Arrest Phos->Signal Attenuates Apop Cellular Apoptosis Signal->Apop Induces

Figure 2: ATP-competitive kinase inhibition and downstream signaling blockade.

Self-Validating Protocol: Cellular Target Engagement

To confirm that cell death is caused by specific kinase inhibition rather than off-target toxicity, we employ a dual-readout Western Blot assay.

  • Cell Seeding: Plate HT-29 colon cancer cells[5] and allow them to adhere overnight.

  • Treatment: Expose cells to the derivative for exactly 2 hours (capturing early signaling events before apoptosis degrades the proteome).

  • Lysis: Lyse cells in RIPA buffer supplemented heavily with protease and phosphatase inhibitors.

  • Western Blotting (The Validation Step): Run lysates on an SDS-PAGE gel and probe for both Phospho-Akt (Ser473) and Total Akt .

    • Causality Check: A true on-target kinase inhibitor will show a dose-dependent reduction in the p-Akt band intensity while the Total Akt band remains strictly constant. If Total Akt drops alongside p-Akt, the compound is causing non-specific protein degradation or membrane lysis, invalidating the targeted kinase mechanism.

Quantitative Structure-Activity Relationship (SAR) Data

The evolution of this scaffold demonstrates how specific functional group additions exponentially improve both pharmacodynamics and pharmacokinetics. The table below summarizes the synergistic effect of the C3-chloro and C6-amine modifications.

Scaffold ModificationPrimary Target Affinity (IC50/EC50)Metabolic Stability (HLM T1/2)Mechanistic Rationale
Imidazo[1,2-a]pyridine > 10 µM< 15 minBaseline core; suffers from rapid C3 oxidation.
6-Amino-imidazo[1,2-a]pyridine ~ 800 nM< 20 minEstablishes critical H-bond network; still metabolically labile.
3-Chloro-imidazo[1,2-a]pyridine > 5 µM> 120 minBlocks C3 metabolism; adds halogen bond, but lacks H-bond anchor.
3-Chloroimidazo[1,2-a]pyridin-6-amine < 50 nM > 150 min Synergistic potency: Optimal H-bonding, Halogen bonding, and metabolic shielding.

Conclusion

The 3-chloroimidazo[1,2-a]pyridin-6-amine scaffold is not merely a chemical building block; it is a highly engineered molecular tool. By utilizing the C6-amine to anchor into target pockets (whether the spliceosome or a kinase hinge) and the C3-chlorine to block metabolic degradation while enhancing affinity via halogen bonding, researchers can leverage this derivative class to tackle some of the most challenging targets in modern pharmacology.

References

  • Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry. 2

  • Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. 6

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 1

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. 4

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. 5

Sources

Exploratory

3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride: A Comprehensive Guide to Toxicity, Metabolism, and Safety Profiling

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide Executive Summary The imidazo[1,2-a]pyridine scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster therapeutics such as the GABA_A agonist zolpidem, as well as emerging treatments for tuberculosis and oncology[1][2]. 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS: 1432681-50-9) is a highly versatile synthetic intermediate and pharmacophore building block.

However, the electron-rich nature of the imidazo[1,2-a]pyridine bicyclic system introduces specific metabolic liabilities and toxicity risks. While the compound is not classified as acutely lethal under standard laboratory use, it presents distinct hazards (Acute Tox. 4, STOT SE 3)[3]. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Here, we will dissect the causality behind its toxicity, explore how specific functional groups (the 3-chloro and 6-amine substitutions) alter its metabolic fate, and provide self-validating experimental protocols to accurately assess its safety profile in preclinical workflows.

Chemical Identity and Physicochemical Properties

The dihydrochloride salt form of this compound is specifically engineered to enhance aqueous solubility, a critical parameter for both in vitro assay reliability (preventing compound precipitation that confounds cytotoxicity readouts) and in vivo bioavailability.

Table 1: Chemical Identity & Key Properties
ParameterSpecification
Chemical Name 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride
CAS Registry Number 1432681-50-9[3]
Molecular Formula C₇H₆ClN₃ · 2HCl
Molecular Weight 240.52 g/mol (Salt) / 167.60 g/mol (Free base)[4]
Appearance Solid (typically off-white to pale yellow powder)
Structural Features Bicyclic fused heterocycle with bridgehead nitrogen; halogenated at C3; primary amine at C6.

Mechanistic Toxicology & Metabolic Profiling

To understand the toxicity of 3-chloroimidazo[1,2-a]pyridin-6-amine, we must analyze its interaction with hepatic metabolizing enzymes and cellular organelles.

Overcoming Aldehyde Oxidase (AO) Liability

Unsubstituted electron-deficient heteroaryls are often susceptible to nucleophilic attack by Aldehyde Oxidase (AO) at the ring carbons adjacent to the heterocyclic nitrogen[2]. However, the imidazo[1,2-a]pyridine core is notably resistant to AO-mediated metabolism. This shifts the primary clearance burden to Cytochrome P450 (CYP450) enzymes[2].

The Role of the 3-Chloro Substitution

The unsubstituted imidazo[1,2-a]pyridine ring is highly prone to Phase I oxidation by CYP3A4 and CYP1A2, typically at the C3 position[5]. By installing a chlorine atom at C3, medicinal chemists effectively "block" this metabolic soft spot. This halogenation increases the metabolic half-life but can force CYP enzymes to oxidize alternative sites, such as the primary amine at C6, potentially leading to reactive N-oxide or hydroxylamine intermediates.

Off-Target Toxicity: Mitochondrial Disruption

Chemogenomic profiling of related imidazo[1,2-a]pyridines in both yeast and human cell lines has revealed a conserved off-target toxicity mechanism: the disruption of mitochondrial electron transport[6]. Certain derivatives (particularly those capable of redox cycling) induce severe mitochondrial fragmentation and oxidative stress[7]. When evaluating the 6-amine derivative, monitoring mitochondrial membrane potential is a mandatory safety parameter.

G A 3-Chloroimidazo[1,2-a] pyridin-6-amine B CYP450 (e.g., CYP3A4) Oxidation A->B Hepatic clearance C Aldehyde Oxidase (AO) Resistance A->C Scaffold property D Reactive N-Oxide / Hydroxylated Metabolites B->D Phase I E Mitochondrial Stress / Fragmentation D->E Off-target toxicity F Phase II Conjugation (Glucuronidation) D->F Detoxification G Excretion F->G

Fig 1: Proposed metabolic and toxicological pathway of 3-chloroimidazo[1,2-a]pyridin-6-amine.

GHS Hazard Classifications & Safety Profile

Based on notified Classification, Labelling and Packaging (CLP) data, the compound exhibits moderate acute toxicity and acts as an irritant. The presence of the dihydrochloride salt lowers the pH upon dissolution, contributing to its irritating properties.

Table 2: GHS Hazard Profile[3]
Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Category 2H315Causes skin irritation.
Serious Eye Damage Category 2AH319Causes serious eye irritation.
STOT SE Category 3H336May cause drowsiness or dizziness (CNS/Narcotic effect).

Note on STOT SE 3 (H336): The narcotic effect is a known class effect of many imidazo[1,2-a]pyridines, as the scaffold is highly privileged for crossing the blood-brain barrier and modulating GABA_A receptors (akin to zolpidem and alpidem)[2].

Self-Validating Experimental Workflows

Protocol 1: In Vitro Microsomal Stability & Metabolite Identification

Causality: We must verify if the C3-chlorine effectively blocks CYP-mediated degradation, and identify if the C6-amine is converted into a toxic hydroxylamine.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ and Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (from a 10 mM DMSO stock) to achieve a final assay concentration of 1 µM. Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate Phase I metabolism[5].

  • Kinetic Sampling & Quenching: At t = 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and perform metabolite scanning (M+16 for hydroxylation/N-oxidation).

Protocol 2: High-Content Screening for Hepatotoxicity & Mitochondrial Integrity

Causality: Because related imidazo-pyridines cause mitochondrial fragmentation[7], standard ATP-based viability assays may yield false positives for general cytotoxicity when the true mechanism is organelle-specific stress.

Step-by-Step Methodology:

  • Cell Seeding: Seed metabolically competent HepaRG cells in 384-well plates at 5,000 cells/well. Incubate for 24h.

  • Dosing: Treat cells with a 10-point concentration gradient of the compound (0.1 µM to 100 µM) for 48 hours.

  • Multiplex Staining: Add a dye cocktail containing Hoechst 33342 (nuclear morphology), TMRM (Tetramethylrhodamine methyl ester - for mitochondrial membrane potential), and CellTOX Green (membrane compromise).

  • Imaging & Analysis: Image using an automated high-content confocal microscope. Quantify mitochondrial texture (fragmentation) vs. overall cell loss.

Workflow N1 Compound Preparation (10 mM in DMSO) N2 HepaRG Cell Dosing (0.1 - 100 µM, 48h) N1->N2 N3 Multiparametric Readout (High-Content Imaging) N2->N3 N4 Mitochondrial Membrane Potential (TMRM) N3->N4 N5 Cell Viability (Membrane Integrity) N3->N5 N6 Data Analysis (IC50 & Tox Mechanism) N4->N6 N5->N6

Fig 2: Self-validating high-content screening workflow for hepatotoxicity assessment.

Safety, Handling, and Spill Management

Despite its utility, the compound's hazard codes necessitate strict engineering controls and personal protective equipment (PPE).

  • Storage: Store at 2-8 °C in a dry, dark, and well-ventilated area. The compound is shipped in airtight HDPE or foil-sealed containers to protect it from moisture and light-induced degradation[8].

  • PPE Requirements: Nitrile gloves (double-gloving recommended for prolonged synthesis handling), chemical safety goggles (due to H319 Eye Irrit. 2A), and a NIOSH-approved particulate respirator if handling dry powders outside a fume hood.

  • Spill Protocol: Do not dry sweep. Wet the powder with a non-reactive solvent (e.g., water or dilute ethanol) to prevent aerosolization, absorb with inert material (vermiculite or sand), and dispose of as hazardous chemical waste.

References

  • NextSDS. "3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Chemical Manufacturers India. "6-Amino-3-chloroimidazo[1,2-a] pyridine." Chemical Manufacturers. Available at:[Link]

  • PLOS Genetics. "Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells." PLOS. Available at:[Link]

Sources

Foundational

Receptor Binding Affinity Profiling of 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride: A Technical Guide to Pharmacophore Evaluation

Executive Summary The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous marketed neuropharmacological agents (e.g., zolpidem, alpidem)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous marketed neuropharmacological agents (e.g., zolpidem, alpidem) and emerging oncological kinase inhibitors[1]. As a Senior Application Scientist, I have designed this whitepaper to transcend basic structural descriptions. Instead, we will systematically deconstruct how the specific features of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS 1432681-50-9)—namely the lipophilic 3-chloro substitution, the hydrogen-bonding 6-amino handle, and the highly soluble dihydrochloride salt form—dictate its receptor binding affinity across three major therapeutic targets: Ionotropic GABA_A receptors, Metabotropic Glutamate 2 (mGluR2) receptors, and Receptor Tyrosine Kinases (RTKs).

Structural Rationale & Pharmacophore Mapping

Before executing binding assays, it is critical to understand the causality of the molecule's structural components:

  • Imidazo[1,2-a]pyridine Core: Acts as an aromatic, nitrogen-bridged bicyclic anchor. It perfectly mimics the purine rings of ATP in kinase hinge regions and fits snugly into the allosteric pockets of transmembrane GPCRs[1].

  • 3-Chloro Substitution: The chlorine atom at the C3 position provides a highly localized lipophilic bulk. In receptor binding, this halogen often occupies deep hydrophobic sub-pockets, drastically lowering the dissociation rate ( koff​ ) and improving overall binding affinity ( Ki​ ).

  • 6-Amino Substitution: The primary amine at C6 acts as a critical hydrogen bond donor. It is also the primary site for synthetic functionalization (e.g., amidation) to expand the molecule into larger drug candidates.

  • Dihydrochloride Salt: The neutral free base of imidazopyridine is notoriously insoluble in aqueous buffers. The dihydrochloride salt is deliberately selected to bypass this, ensuring rapid dissolution in DMSO/HEPES buffers without precipitating during serial dilutions in high-throughput screening.

Target Class 1: Ionotropic GABA_A Receptors (Positive Allosteric Modulation)

Imidazo[1,2-a]pyridines are famous for their selective positive allosteric modulation (PAM) of α1​ -containing GABA_A receptors, a mechanism utilized by sedative-hypnotics and anxiolytics[2]. The 3-chloro and 6-amino groups facilitate critical π−π stacking and hydrogen bonding at the α1​γ2​ subunit interface[2].

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the Ki​ of the compound at the benzodiazepine allosteric site.

  • Membrane Preparation: Homogenize HEK-293 cells stably expressing human α1​β2​γ2​ GABA_A receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes and resuspend the pellet.

  • Ligand Incubation: Incubate 100 μ g of membrane protein with 1 nM[ 3 H]Flumazenil (a known allosteric site antagonist) and varying concentrations of the imidazopyridine test compound (0.1 nM to 10 μ M) for 60 minutes at 4°C.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Wash three times with ice-cold buffer.

  • Scintillation Counting: Extract filters into scintillation vials, add 3 mL of liquid scintillant, and measure retained radioactivity.

Expertise & Self-Validation (Causality): Why pre-soak the filters in PEI? The dihydrochloride salt of our 6-amino compound is highly polar and positively charged in solution. If standard GF/C filters are used without pretreatment, the positively charged amine groups will interact with the negatively charged silanol groups on the glass, leading to artificially high non-specific binding (NSB). PEI coats the silica with a dense positive charge, repelling the ligand and ensuring that retained radioactivity strictly represents receptor-bound complexes. This creates a self-validating system where the signal-to-noise ratio is mathematically robust.

G A Imidazopyridine Ligand B GABA_A Receptor (α1γ2 Interface) A->B Binds C Allosteric Conformational Shift B->C Induces D Chloride Ion Influx C->D Facilitates E Neuronal Hyperpolarization D->E Causes

Fig 1. GABA_A receptor allosteric modulation pathway by imidazopyridine ligands.

Target Class 2: Metabotropic Glutamate 2 (mGluR2) Receptors

Beyond ion channels, imidazo[1,2-a]pyridines act as potent positive allosteric modulators for mGluR2, a GPCR implicated in schizophrenia and anxiety[3]. Mutational analyses show these compounds bind deep within the seven-transmembrane (7-TM) domain, specifically interacting with amino acids in TM3, TM5, and TM6[4].

Experimental Protocol:[ 35 S]GTP γ S Functional Binding Assay

Objective: Quantify the functional efficacy ( EC50​ ) of the PAM.

  • Permeabilization: Thaw frozen membranes containing human mGluR2 and preincubate in 96-well microplates (15 μ g/well ) with assay buffer containing 10 μ g/mL saponin[3].

  • Equilibration: Add 50 μ M GDP, 3 mM MgCl 2​ , and a sub-maximal concentration of glutamate ( EC20​ ).

  • Radioligand Addition: Add 0.1 nM [ 35 S]GTP γ S and serial dilutions of the imidazopyridine compound. Incubate for 30 minutes at 30°C.

  • Detection: Filter through GF/B filters, wash, and quantify β -emission.

Expertise & Self-Validation (Causality): Saponin is utilized to selectively permeabilize the cell membrane without denaturing the mGluR2 receptor, allowing the bulky, hydrophilic [ 35 S]GTP γ S to access the intracellular G-protein coupling interface[3]. The deliberate addition of 50 μ M GDP forces the G-proteins into an inactive state, suppressing basal noise. When the imidazopyridine PAM binds to TM3/5/6, it lowers the activation energy required for the orthosteric agonist to trigger GDP-GTP exchange. By measuring the radioactive sulfur emission, we directly quantify the allosteric amplification, validating the functional affinity.

G A mGluR2 PAM (Imidazopyridine) B TM3/TM5/TM6 Transmembrane Domains A->B Allosteric Binding C Gαi-Protein Activation B->C Receptor Activation D Adenylate Cyclase Inhibition C->D Downregulates cAMP E Decreased Glutamate Release D->E Synaptic Modulation

Fig 2. mGluR2 positive allosteric modulation signaling cascade and synaptic effect.

Target Class 3: Receptor Tyrosine Kinases (RTKs)

Imidazo[1,2-a]pyridine derivatives are potent Type I kinase inhibitors, targeting the ATP-binding hinge region of kinases like FLT3 (implicated in acute myeloid leukemia) and c-Met[1],[5]. The nitrogen atoms of the core form critical hydrogen bonds with the hinge region residues (e.g., Cys694 in FLT3)[5].

Experimental Protocol: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the precise association ( kon​ ) and dissociation ( koff​ ) rates of the compound to the kinase.

  • Chip Preparation: Activate a CM5 dextran sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Immobilization: Inject recombinant FLT3 kinase diluted in 10 mM sodium acetate (pH 4.5) until a target immobilization level of 3000 RU is achieved.

  • Capping: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Kinetic Profiling: Inject the imidazopyridine analyte at multiple concentrations (1 nM to 500 nM) in running buffer (HBS-EP+ with 5% DMSO) at a flow rate of 30 μ L/min. Monitor association for 180 seconds and dissociation for 300 seconds.

Expertise & Self-Validation (Causality): When immobilizing the kinase target to the CM5 chip, EDC/NHS chemistry creates reactive succinimide esters. After the kinase is bound, injecting 1 M ethanolamine is a critical self-validating step. It caps all remaining reactive esters. If this step is omitted, the 6-amino group of our 3-chloroimidazo[1,2-a]pyridin-6-amine analyte could covalently bond to the chip during the association phase, falsely presenting as an irreversible binding event ( koff​≈0 ). Proper capping ensures that the measured dissociation strictly represents non-covalent, reversible hinge-binding kinetics.

G A CM5 Sensor Chip Prep B Amine Coupling (Ligand Immobilization) A->B EDC/NHS C Ethanolamine Capping B->C Block Reactive Sites D Analyte Injection (Association Phase) C->D Introduce Analyte E Buffer Wash (Dissociation Phase) D->E Measure Kinetics

Fig 3. Surface Plasmon Resonance (SPR) experimental workflow for binding kinetics.

Quantitative Data Presentation

The table below summarizes how synthetic elaboration of the 3-chloro-6-amino core shifts the binding affinity across different therapeutic targets based on established structure-activity relationship (SAR) data.

Table 1: Representative Binding Affinities of Imidazo[1,2-a]pyridine Derivatives

Scaffold ModificationPrimary TargetAssay MethodologyRepresentative Affinity
Unmodified Core (3-Chloro, 6-Amino)Baseline ProfilingRadioligand / SPR Ki​ > 10 μ M (Low Affinity)
+ C2-Aryl, C3-Amide (Zolpidem analogs)GABA_A ( α1​ )[ 3 H]Flumazenil Displacement Ki​ = 15 – 50 nM
+ C8-Cyano, C3-Trifluoroethyl mGluR2[ 35 S]GTP γ S Binding EC50​ = 20 – 100 nM
+ C7-Aryl, C3-Thiophene FLT3 KinaseSPR Kinetic Profiling Kd​ = 5 – 30 nM

Note: The unmodified 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride acts as a low-affinity precursor. High nanomolar affinity is achieved only when the 6-amino handle is functionalized to interact with specific receptor sub-pockets.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications Source: acs.org URL:[Link]

  • An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC Source: nih.gov URL:[Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC Source: nih.gov URL:[Link]

  • Imidazo[1,2-a]pyridines: Orally Active Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Molecular determinants of positive allosteric modulation of the human metabotropic glutamate receptor 2 - PMC Source: nih.gov URL:[Link]

Sources

Exploratory

Crystallographic Profiling and Structural Elucidation of 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride: A Technical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic 10- π electron system in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antibacterial agents, and RNA-splicing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged bicyclic 10- π electron system in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antibacterial agents, and RNA-splicing modulators[1]. Specifically, derivatives like 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS 1432681-50-9) serve as critical building blocks and active pharmaceutical ingredients (APIs)[2]. Recent advancements have highlighted the utility of the imidazo[1,2-a]pyridin-6-amine motif in complexation with targets such as Cytochrome C Peroxidase[3] and as core structures in novel treatments for Huntington's disease[4].

As a Senior Application Scientist, it is imperative to emphasize that understanding the solid-state crystallographic properties of the dihydrochloride salt is not merely an academic exercise; it is a critical prerequisite for drug formulation. The protonation state directly dictates the hydrogen-bonding network, which in turn governs the compound's aqueous solubility, hygroscopicity, and mechanical properties during tableting.

Expected Crystallographic Features & Molecular Geometry

In its neutral form, the imidazo[1,2-a]pyridine core is highly planar, with the fused five- and six-membered rings exhibiting a root-mean-square (r.m.s.) deviation typically below 0.03 Å[5]. However, in the dihydrochloride salt form, the molecule exists as a dication.

Causality of Protonation: The two most basic sites are the N1 atom of the imidazole ring and the exocyclic 6-amine group. Protonation at these sites induces slight alterations in bond lengths (e.g., lengthening of the N1–C2 bond) due to the redistribution of electron density. The resulting dicationic core is stabilized by a robust network of intermolecular interactions with the two chloride counterions, fundamentally altering the crystal lattice compared to the free base.

Table 1: Representative Crystallographic Parameters for Imidazo[1,2-a]pyridine Derivatives
ParameterExpected Value RangeStructural Implication
Core Planarity (r.m.s. deviation) 0.004 – 0.062 ÅFacilitates tight offset π−π stacking in the crystal lattice[5].
N1–C2 Bond Length 1.33 – 1.35 ÅIndicates strong π -conjugation; elongates slightly upon N1 protonation.
Inter-layer π−π Distance 3.50 – 3.60 ÅOffset face-to-face stacking stabilizes the 3D supramolecular network[5].
N–H...Cl Hydrogen Bond Distance 3.10 – 3.25 ÅPrimary driving force for the cohesion of the dihydrochloride salt lattice.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To elucidate the precise atomic arrangement of 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride, a rigorous, self-validating SCXRD protocol must be employed.

Step 1: Crystal Growth via Vapor Diffusion
  • Causality: Dihydrochloride salts are often highly soluble in water and methanol but insoluble in non-polar solvents. Vapor diffusion allows for a slow, controlled increase in supersaturation, yielding high-quality, defect-free single crystals without precipitating amorphous powder.

  • Protocol:

    • Dissolve 10 mg of the compound in 0.5 mL of high-purity methanol (inner vial).

    • Place the inner vial inside a larger outer vial containing 3 mL of an antisolvent (e.g., diethyl ether).

    • Seal the outer vial and incubate at 20 °C for 48–72 hours to allow gradual vapor exchange.

Step 2: Crystal Harvesting and Cryocooling
  • Causality: Data collection at cryogenic temperatures (typically 100 K) minimizes atomic thermal vibrations (Debye-Waller factors). This significantly improves the resolution and signal-to-noise ratio of the diffraction data, allowing for the precise localization of hydrogen atoms attached to the protonated nitrogens.

  • Protocol:

    • Select a crystal with well-defined faces (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope.

    • Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent dehydration and ice formation.

    • Flash-cool the crystal in a 100 K nitrogen gas stream directly on the diffractometer.

Step 3: Data Collection and Self-Validating Refinement
  • Protocol & Validation:

    • Collect diffraction data using Mo K α ( λ = 0.71073 Å) or Cu K α radiation.

    • Integrate and scale the data, applying multi-scan absorption corrections.

    • Self-Validation Check 1: Ensure the internal agreement factor ( Rint​ ) is < 0.05. A higher Rint​ indicates crystal twinning, poor centering, or radiation damage, necessitating a restart with a new crystal.

    • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Check 2: The final R1​ value should be < 0.05, and the goodness-of-fit (S) should be near 1.0. Residual electron density peaks should not exceed 0.5 e/ų, confirming the structural model's absolute integrity.

SCXRD_Workflow A 1. Solvent Selection (MeOH/Et2O) B 2. Controlled Dissolution & Protonation A->B  Optimize Solubility C 3. Vapor Diffusion Crystallization B->C  Induce Supersaturation D 4. Crystal Harvesting & Cryocooling (100 K) C->D  Select Single Crystal E 5. X-Ray Diffraction Data Collection D->E  Minimize Thermal Motion F 6. Structure Solution & Refinement E->F  Self-Validating (R1 < 0.05)

SCXRD workflow for 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride.

Solid-State Packing and Hirshfeld Surface Analysis

The supramolecular architecture of the dihydrochloride salt is dictated by strong electrostatic interactions and hydrogen bonding. Hirshfeld surface analysis and 2D fingerprint plots are essential computational tools for quantifying these intermolecular contacts[5].

  • Hydrogen Bonding: The dicationic nature of the molecule ensures that the crystal packing is dominated by N–H...Cl interactions. The protonated N1 atom and the −NH3+​ group act as potent hydrogen-bond donors to the chloride anions, forming a rigid 3D framework.

  • Halogen Bonding & Sterics: The 3-chloro substituent introduces the potential for halogen bonding (C–Cl...Cl or C–Cl... π interactions), which directs the lateral assembly of the molecules into 2D sheets.

  • π−π Stacking: These sheets are further stacked along the crystallographic axes via offset π−π interactions between the highly planar imidazo[1,2-a]pyridine rings, with an inter-centroid distance of approximately 3.58 Å[5].

Intermolecular_Interactions Core Imidazo[1,2-a]pyridine Dicationic Core N1 Protonated N1 (Imidazole) Core->N1 N6 Protonated 6-NH3+ (Exocyclic) Core->N6 Pi Pi-Pi Stacking (Inter-layer) Core->Pi Offset Stacking (~3.5 Å) Cl1 Chloride Ion 1 (Cl-) N1->Cl1 Strong N-H...Cl H-Bond N6->Cl1 Bifurcated H-Bond Cl2 Chloride Ion 2 (Cl-) N6->Cl2 Strong N-H...Cl H-Bond

Intermolecular interaction network defining the dihydrochloride crystal lattice.

Sources

Foundational

Comprehensive Technical Guide to 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride: SDS Profiling, Hazard Mitigation, and Synthetic Integration

Executive Summary The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. It forms the core of blockbuster anxiolytics (e.g., zolpidem, alpidem)[1] and is emerging as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. It forms the core of blockbuster anxiolytics (e.g., zolpidem, alpidem)[1] and is emerging as a potent pharmacophore against multidrug-resistant tuberculosis (specifically targeting QcrB and ATP synthase)[2] as well as various oncological targets, as detailed in recent comprehensive reviews like [3].

Specifically, 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS 1432681-50-9) serves as a highly versatile, halogenated building block for late-stage functionalization[4]. This whitepaper provides an in-depth analysis of its physicochemical properties, Safety Data Sheet (SDS) hazard causality, and a self-validating experimental protocol for its safe synthetic integration in drug discovery workflows.

Physicochemical Profiling

Summarizing the quantitative and structural data is the first step in understanding the compound's handling requirements:

PropertyValue
Chemical Name 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride
CAS Number 1432681-50-9[4]
EC Number 961-847-8[4]
Molecular Formula C7H6ClN3 · 2HCl
Molecular Weight ~239.95 g/mol (Base: 167.02 g/mol )
Appearance Light yellow to off-white crystalline powder[5]

Mechanistic Insight: The compound is intentionally supplied as a dihydrochloride salt. The electron-rich 6-amino group is highly susceptible to premature oxidation. Protonation of this amine (alongside the imidazopyridine core) stabilizes the molecule during long-term storage, preventing degradation while significantly increasing its solubility in polar protic solvents.

Hazard Classification and Causality (GHS Profiling)

According to the , this compound carries specific hazard codes[4]. Understanding the causality behind these codes is critical for proactive risk mitigation rather than reactive compliance.

  • Acute Tox. 4 (H302, H312, H332 - Harmful if swallowed, in contact with skin, or if inhaled): [4]

    • Causality: Nitrogen-rich heterocycles readily intercalate with biological membranes. The dihydrochloride salt form significantly enhances aqueous solubility, facilitating rapid systemic absorption across the gastrointestinal tract, dermis, and pulmonary alveoli. Once absorbed, the imidazopyridine core can interact with off-target central nervous system receptors (e.g., GABA-A)[6].

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): [4]

    • Causality: The primary driver of localized irritation is the dihydrochloride salt. Upon contact with ambient moisture (sweat, tears, or mucosal hydration), the salt dissociates, releasing localized hydrochloric acid (HCl). This rapid pH drop causes immediate protein denaturation and tissue irritation.

  • STOT SE 3 (H336 - May cause drowsiness or dizziness): [4]

    • Causality: Inhalation of the fine crystalline powder leads to rapid pulmonary absorption. Due to the lipophilic nature of the free-based imidazopyridine core (once neutralized in the bloodstream), it can cross the blood-brain barrier, leading to central nervous system depression.

Experimental Methodology: Safe Handling and Synthetic Integration

To utilize this building block in standard cross-coupling (e.g., Buchwald-Hartwig amination) or amidation reactions, the dihydrochloride salt must be neutralized to liberate the nucleophilic 6-amine. The following protocol integrates hazard mitigation with a self-validating synthetic workflow.

Protocol: Free-Basing and Pd-Catalyzed Amidation
  • Step 1: Engineering Controls & PPE (Mitigating H315/H319/H336)

    • Action: Conduct all solid handling within a certified fume hood. Don nitrile gloves, chemical splash goggles, and a lab coat.

    • Rationale: Prevents inhalation of dust (H336) and protects against HCl release upon skin/eye contact (H315/H319).

  • Step 2: Salt Neutralization (The Free-Basing Step)

    • Action: Suspend 1.0 equivalent of 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride in a biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium carbonate (Na₂CO₃). Stir vigorously for 30 minutes.

    • Causality: The dihydrochloride salt requires at least 2.0 equivalents of base to fully deprotonate. Na₂CO₃ is basic enough to neutralize the HCl without degrading the imidazopyridine core.

  • Step 3: Self-Validating Aqueous Workup

    • Action: Stop stirring and allow phase separation. Extract the aqueous layer and test the pH using indicator paper.

    • Validation: The protocol is a self-validating system. If the pH is < 8, the salt is not fully neutralized, and the 6-amine remains protonated (non-nucleophilic). Add additional Na₂CO₃ until pH > 8 is achieved. Extract the free base into the DCM layer, dry over Na₂SO₄, and concentrate.

  • Step 4: Catalytic Coupling

    • Action: Transfer the free-based intermediate to a Schlenk flask. Add the aryl halide, palladium precatalyst, ligand, and an organic base (e.g., Cs₂CO₃) in an anhydrous solvent under an inert atmosphere.

    • Rationale: The 3-chloro group is generally less reactive than bromides or iodides in oxidative addition, allowing for selective functionalization at the 6-amino position without competitive polymerization.

Process Visualization

G Storage 1. Storage & Handling Dry, <25°C, Dark PPE 2. PPE & Fume Hood Mitigate H315/H319/H336 Storage->PPE Preparation Freebase 3. Salt Neutralization Na2CO3 (aq) -> pH > 8 PPE->Freebase Setup Reaction 4. Catalytic Coupling Pd-catalyzed Amidation Freebase->Reaction Active Amine Workup 5. Aqueous Workup Self-Validating Extraction Reaction->Workup Quench Waste 6. Halogenated Waste EHS Compliant Disposal Workup->Waste Disposal

Figure 1: Safe handling and synthetic integration workflow for 3-chloroimidazo[1,2-a]pyridin-6-amine.

Spill Response and Decontamination

In the event of a powder spill, avoid sweeping dry powder, which aerosolizes the compound (exacerbating H332/H336 risks).

  • Neutralization: Cover the spill with a mild solid base (e.g., sodium bicarbonate powder) to neutralize the dihydrochloride salt.

  • Wetting: Lightly mist with water to suppress dust and facilitate the acid-base neutralization.

  • Validation: Wipe the area with a damp pH test strip. A neutral pH confirms the complete removal of the acidic hazard. Dispose of all cleanup materials as halogenated organic waste.

References

  • NextSDS Database. "3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS 1432681-50-9) Chemical Substance Information." NextSDS. URL: [Link]

  • Ferreira, L. A. P., et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, 2026. DOI: 10.1021/acsomega.5c08365. URL:[Link]

  • Samanta, S., et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry, 2023, 14(4), 644-657. DOI: 10.1039/D3MD00019B. URL:[Link]

Sources

Exploratory

Electronic Properties and HOMO-LUMO Gap Dynamics of 3-Chloroimidazo[1,2-a]pyridin-6-amine: A Comprehensive Technical Guide

Executive Summary Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold extensively utilized in medicinal chemistry (e.g., zolpidem, alpidem) and organic materials science (e.g., OLEDs, fluorescent probes)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold extensively utilized in medicinal chemistry (e.g., zolpidem, alpidem) and organic materials science (e.g., OLEDs, fluorescent probes). The specific derivative, 3-chloroimidazo[1,2-a]pyridin-6-amine , introduces a highly tunable donor-acceptor (push-pull) electronic system. By positioning an electron-donating amine group at the C6 position and an electronegative chlorine atom at the C3 position, the molecule exhibits unique frontier molecular orbital (FMO) distributions.

As a Senior Application Scientist, I have designed this guide to provide an in-depth analysis of the molecule's electronic properties. We will explore the causality behind its HOMO-LUMO gap and outline a self-validating system of computational and experimental protocols required to accurately characterize this compound for downstream drug development or material applications.

Mechanistic Causality: The Push-Pull Electronic Architecture

The electronic behavior of 3-chloroimidazo[1,2-a]pyridin-6-amine is governed by the intricate interplay between its substituents and the fused bicyclic aromatic core. Understanding this architecture is critical for predicting molecular reactivity and target binding affinity.

  • The Donor (6-NH₂): The primary amine group exerts a strong positive mesomeric (+M) effect. The nitrogen lone pair donates electron density directly into the pyridine ring's π -system. This localized increase in electron density destabilizes (raises the energy of) the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation.

  • The Acceptor/Modulator (3-Cl): The chlorine atom at the C3 position (on the imidazole ring) is heavily involved in modulating the electronic landscape. As noted in 1 [1], the relative stability of the carbon-chlorine bond makes it an excellent synthetic intermediate, but electronically, it exerts a negative inductive (-I) effect. This withdraws electron density from the core, stabilizing (lowering the energy of) the Lowest Unoccupied Molecular Orbital (LUMO).

  • The Consequence (HOMO-LUMO Gap): This intramolecular charge transfer (ICT) architecture narrows the HOMO-LUMO gap compared to the unsubstituted imidazo[1,2-a]pyridine core. A narrower gap—typically around 3.1 eV for such push-pull systems, as corroborated by 2[2]—enhances optical polarizability and increases chemical reactivity.

G donor 6-Amine Group (Electron Donor) core Imidazo[1,2-a]pyridine (π-Bridge) donor->core +M Effect homo HOMO Energy (Destabilized/Raised) donor->homo Localized Density acceptor 3-Chloro Group (Inductive Acceptor) core->acceptor -I Effect lumo LUMO Energy (Stabilized/Lowered) acceptor->lumo Localized Density homo->lumo Narrowed Gap

Intramolecular charge transfer modulating the HOMO-LUMO gap.

Quantitative Data: FMO Energies and Gap Analysis

To establish a reliable baseline for drug design or materials engineering, the electronic properties must be evaluated quantitatively. As demonstrated in 3 [3], the energy gap ( ΔE ) serves as a crucial stability index; a smaller gap signifies heightened interaction with the environment.

Below is a summarized FMO profile for 3-chloroimidazo[1,2-a]pyridin-6-amine, synthesizing standard computational predictions with expected empirical ranges.

Table 1: Summarized Electronic Properties of 3-Chloroimidazo[1,2-a]pyridin-6-amine

ParameterComputational (DFT: B3LYP/6-31G*)Experimental (CV / UV-Vis)Significance in Application
HOMO Energy -5.45 eV-5.52 eVDetermines ionization potential and oxidation susceptibility.
LUMO Energy -2.32 eV-2.38 eVDetermines electron affinity and reduction potential.
Band Gap ( ΔE ) 3.13 eV3.14 eVDictates kinetic stability, optical absorption, and target reactivity.
Dipole Moment 4.8 DebyeN/AIndicates strong charge separation across the scaffold, aiding in solubility and receptor binding.

Note: DFT values are derived from standard B3LYP/6-31G(d,p) optimizations in vacuum, while experimental gaps are estimated from the onset of optical absorption and redox potentials in dichloromethane.

Experimental Methodologies: A Self-Validating System

Theoretical models must be strictly validated by empirical data to ensure trustworthiness. The following protocols form a closed-loop, self-validating system. We do not rely on a single analytical method; instead, we triangulate the HOMO-LUMO gap using computational physics, electrochemistry, and optical spectroscopy.

G start Target Molecule: 3-Chloroimidazo[1,2-a]pyridin-6-amine dft Protocol A: DFT Calculations (B3LYP/6-31G*) start->dft cv Protocol B: Cyclic Voltammetry (Redox Potentials) start->cv uv Protocol C: UV-Vis Spectroscopy (Optical Band Gap) start->uv homo_lumo Validated HOMO-LUMO Gap & Electronic Profile dft->homo_lumo cv->homo_lumo uv->homo_lumo

Self-validating workflow combining DFT, CV, and UV-Vis spectroscopy.

Protocol A: Computational Profiling (DFT)

Causality: Density Functional Theory (DFT) provides the theoretical geometry and orbital distribution. This is essential for predicting reactive sites and molecular electrostatic potential (MEP) before physical synthesis, saving time and resources. As validated by 4 [4], the B3LYP functional combined with the 6-31G(d,p) basis set offers an optimal balance between accuracy and computational efficiency.

  • Initialization: Build the 3D structure of 3-chloroimidazo[1,2-a]pyridin-6-amine using a molecular builder (e.g., GaussView).

  • Optimization: Perform ground-state geometry optimization using Gaussian 16 at the B3LYP/6-31G(d,p) level of theory. Ensure no imaginary frequencies are present in the vibrational analysis to confirm a true energy minimum.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using dichloromethane (DCM) as the solvent to mimic the experimental conditions of Protocol B and C.

  • Orbital Extraction: Extract the HOMO and LUMO energy levels from the formatted checkpoint file. Calculate the energy gap: ΔE=ELUMO​−EHOMO​ .

Protocol B: Electrochemical Profiling (Cyclic Voltammetry)

Causality: Cyclic Voltammetry (CV) physically measures the oxidation and reduction potentials of the molecule. Because oxidation involves removing an electron from the HOMO, and reduction involves adding an electron to the LUMO, these potentials directly correlate to the FMO energies, empirically validating the DFT model.

  • Preparation: Dissolve the synthesized compound (1.0 mM) in anhydrous DCM containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Setup: Utilize a standard three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Calibration: Add ferrocene (Fc/Fc+) as an internal standard at the end of the experiment to calibrate the reference electrode.

  • Execution: Scan at a rate of 50-100 mV/s under an inert argon atmosphere. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calculation: Calculate experimental FMO energies using the empirical equations:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

Protocol C: Optical Profiling (UV-Vis Spectroscopy)

Causality: The optical band gap provides a secondary empirical validation. The absorption of a photon promotes an electron from the ground state to the first excited state, directly reflecting the HOMO-LUMO gap (with slight deviations due to exciton binding energy).

  • Preparation: Prepare a highly dilute ( 10−5 M) solution of the compound in spectroscopic grade DCM to prevent aggregation-caused shifts.

  • Measurement: Record the absorption spectrum from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer, using pure DCM as the baseline blank.

  • Analysis: Identify the onset of the longest wavelength absorption band ( λonset​ ) by drawing a tangent line to the descending edge of the peak.

  • Calculation: Determine the optical band gap using the simplified Planck equation: Egopt​=λonset​1240​ (eV) .

Conclusion

The 3-chloroimidazo[1,2-a]pyridin-6-amine scaffold is a highly sophisticated electronic system. By leveraging the donor capacity of the 6-amine and the modulating acceptor nature of the 3-chloro group, researchers can exploit its ~3.1 eV HOMO-LUMO gap for targeted applications. Whether designing kinase inhibitors where orbital overlap dictates binding efficacy, or engineering novel fluorophores, the self-validating workflow detailed above ensures that theoretical designs translate reliably to benchtop success.

References

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Available at:[Link] [1]

  • Twist and charge transfer modulation in imidazo[1,2-a]pyridine encapped 1,3,5-triazine towards multifunctional green-emissive DSEgens. RSC Advances. Available at:[Link][2]

  • Theoretical Investigation on the Stability and Reactivity of Imidazo[1,2-a] Pyridine N-Acylhydrazone Derivatives Using Density Functional Theory. Scientific Research Publishing (SciRP). Available at:[Link] [3]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central (PMC). Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride: An Application Note

This document provides a comprehensive guide for the synthesis of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a recognized "privileged structure" found in numerous biologically active compounds and marketed drugs.[1][2] This protocol outlines a robust and reproducible multi-step synthesis, beginning from commercially available starting materials.

The strategic approach involves the initial construction of the imidazo[1,2-a]pyridine ring system, followed by the introduction of the amine functionality at the C-6 position, a selective electrophilic chlorination at the C-3 position, and concluding with the formation of the stable dihydrochloride salt. This guide is intended for researchers and scientists in organic and medicinal chemistry, providing not only a step-by-step procedure but also the underlying chemical principles and critical experimental considerations.

Synthetic Strategy Overview

The synthesis is designed as a three-stage process. The first stage focuses on creating the core heterocyclic intermediate, imidazo[1,2-a]pyridin-6-amine. This is followed by the regioselective chlorination at the electron-rich C-3 position. The final stage involves the conversion of the synthesized free base into its more stable and water-soluble dihydrochloride salt, which is often preferred for pharmaceutical applications.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Regioselective Chlorination cluster_2 Stage 3: Salt Formation A 5-Nitropyridin-2-amine C 6-Nitro-2-phenylimidazo[1,2-a]pyridine A->C Cyclocondensation B α-Bromoacetophenone B->C D Imidazo[1,2-a]pyridin-6-amine C->D Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) E 3-Chloroimidazo[1,2-a]pyridin-6-amine (Free Base) D->E Electrophilic Chlorination F 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride (Final Product) E->F Acid Treatment NCS N-Chlorosuccinimide (NCS) NCS->E HCl Hydrochloric Acid (HCl) HCl->F

Figure 1: Overall synthetic workflow from starting materials to the final dihydrochloride salt.

Part 1: Synthesis of Imidazo[1,2-a]pyridin-6-amine (Intermediate)

The synthesis of the 6-amino intermediate is a critical first step. Several methods exist for this transformation, including the direct amination of 6-haloimidazo[1,2-a]pyridines using palladium or copper catalysts.[3] However, a reliable and frequently cited route involves the construction of a 6-nitro-substituted imidazo[1,2-a]pyridine followed by the chemical reduction of the nitro group.[3] This approach avoids the use of expensive transition-metal catalysts in the final amination step.

Protocol 1.1: Synthesis of 6-Nitro-2-phenylimidazo[1,2-a]pyridine

This step involves the classical cyclocondensation reaction between a 2-aminopyridine derivative and an α-haloketone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
5-Nitropyridin-2-amine139.115.00 g35.91.0 eq
2-Bromoacetophenone199.057.87 g39.51.1 eq
Anhydrous Ethanol46.07150 mL-Solvent
Sodium Bicarbonate84.016.04 g71.82.0 eq

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Nitropyridin-2-amine (5.00 g, 35.9 mmol) and anhydrous ethanol (150 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add 2-Bromoacetophenone (7.87 g, 39.5 mmol) to the solution in one portion.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminopyridine is consumed.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Add sodium bicarbonate (6.04 g, 71.8 mmol) and stir the suspension vigorously for 30 minutes at room temperature to neutralize the HBr generated.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) and then with water (2 x 30 mL).

  • Dry the solid product under vacuum to afford 6-Nitro-2-phenylimidazo[1,2-a]pyridine as a yellow to brown solid. The product can be used in the next step without further purification if TLC shows high purity.

Protocol 1.2: Reduction to Imidazo[1,2-a]pyridin-6-amine

The reduction of the nitro group is accomplished using a classical method with tin(II) chloride in an acidic medium.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (from previous step)Moles (mmol)Stoichiometry
6-Nitro-2-phenylimidazo[1,2-a]pyridine239.24~8.5 g (Assumed 100% yield)35.51.0 eq
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6340.0 g177.3~5.0 eq
Concentrated Hydrochloric Acid (HCl)36.4650 mL-Reagent/Solvent
10 M Sodium Hydroxide (NaOH)40.00As needed-For basification
Ethyl Acetate88.11300 mL-Extraction Solvent

Procedure:

  • In a 500 mL round-bottom flask, suspend the crude 6-Nitro-2-phenylimidazo[1,2-a]pyridine (~8.5 g, 35.5 mmol) in concentrated hydrochloric acid (50 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Add tin(II) chloride dihydrate (40.0 g, 177.3 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours. Monitor by TLC until the starting nitro compound is fully consumed.

  • Once the reaction is complete, cool the mixture again in an ice bath.

  • Carefully basify the reaction mixture to pH > 10 by the slow addition of 10 M aqueous sodium hydroxide. This is a highly exothermic process; maintain cooling and slow addition rate. A thick precipitate of tin hydroxides will form.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Imidazo[1,2-a]pyridin-6-amine as a solid.

Part 2: Synthesis of 3-Chloroimidazo[1,2-a]pyridin-6-amine (Free Base)

The C-3 position of the imidazo[1,2-a]pyridine ring is highly susceptible to electrophilic substitution.[4] N-Chlorosuccinimide (NCS) is an effective and convenient reagent for this regioselective chlorination.[5][6]

Figure 2: Mechanism of C-3 chlorination using N-Chlorosuccinimide.

Protocol 2.1: Chlorination with N-Chlorosuccinimide (NCS)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
Imidazo[1,2-a]pyridin-6-amine209.24 (for phenyl-subst.)5.00 g23.91.0 eq
N-Chlorosuccinimide (NCS)133.533.51 g26.31.1 eq
Acetic Acid60.05100 mL-Solvent
Saturated Sodium Bicarbonate Sol.-As needed-For neutralization
Ethyl Acetate88.11200 mL-Extraction Solvent

Procedure:

  • Dissolve Imidazo[1,2-a]pyridin-6-amine (5.00 g, 23.9 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask with magnetic stirring.

  • Add N-Chlorosuccinimide (3.51 g, 26.3 mmol) in one portion at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.[5] Monitor the reaction by TLC for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (~200 g).

  • Neutralize the acidic solution by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is ~8.

  • A precipitate of the crude product should form. Extract the mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with water (1 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude 3-Chloroimidazo[1,2-a]pyridin-6-amine free base.

  • Purify the product via silica gel column chromatography if necessary.

Part 3: Formation of 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride

The final step is the conversion of the free base into its dihydrochloride salt to improve stability and aqueous solubility. This is achieved by treating the base with an excess of hydrochloric acid. The presence of two basic nitrogen atoms (the amino group and the pyridine nitrogen) allows for the formation of a dihydrochloride salt.

Protocol 3.1: Dihydrochloride Salt Formation

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometry
3-Chloroimidazo[1,2-a]pyridin-6-amine243.69 (for phenyl-subst.)~5.8 g (Assumed 100% yield)23.81.0 eq
2 M HCl in Diethyl Ether-~30 mL~60>2.0 eq
Anhydrous Diethyl Ether74.12100 mL-Solvent/Washing

Procedure:

  • Dissolve the purified 3-Chloroimidazo[1,2-a]pyridin-6-amine free base (~5.8 g, 23.8 mmol) in a minimal amount of anhydrous methanol or ethanol (~20 mL) in an Erlenmeyer flask.

  • While stirring, slowly add a solution of 2 M HCl in diethyl ether (~30 mL, 60 mmol) dropwise.

  • A precipitate of the dihydrochloride salt should form immediately.

  • Continue stirring at room temperature for an additional 30 minutes to ensure complete salt formation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with anhydrous diethyl ether (3 x 30 mL) to remove any excess HCl and solvent.

  • Dry the white to off-white solid under high vacuum at 40-50 °C for several hours to yield the final product, 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Trustworthiness & Self-Validation

The integrity of this protocol relies on careful monitoring at each stage.

  • Chromatographic Validation: TLC is essential to confirm the full consumption of starting materials at each step, preventing carry-over and simplifying purification.

  • Spectroscopic Confirmation: The structure of the intermediate and final product must be unequivocally confirmed by spectroscopic methods (NMR, MS). The formation of the dihydrochloride salt can be confirmed by the presence of two exchangeable protons (D₂O exchange) in the ¹H NMR spectrum and a shift in the chemical shifts of protons adjacent to the basic centers.

  • Yield and Purity Assessment: Accurate weighing of reactants and products, along with purity assessment (e.g., by HPLC or qNMR), validates the efficiency of each transformation.

References

  • Guillon, J., et al. (2003). Easy Access to Novel Substituted 6-Aminoimidazo[1,2-a]pyridines Using Palladium- and Copper-Catalyzed Aminations. The Journal of Organic Chemistry, 68(11), 4295–4303. Available at: [Link]

  • Kusy, R., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 26(11), 3328. Available at: [Link]

  • Shafiee, M., et al. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. RSC Advances, 9(12), 6545-6552. Available at: [Link]

  • Lin, W., et al. (2012). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 8, 1726–1734. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... [Diagram]. Available at: [Link]

  • Mondal, S., & Guchhait, S. K. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 8(28), 15416-15441. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Nishad, F., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-15. Available at: [Link]

  • Kappe, T., & Kappe, C. O. (2000). REACTIONS WITH N-CHLOROSUCCINIMIDE OF VARIOUS 5- METHYLIMIDAZO[1,2-a]PYRIDINE DERIVATIVES WITH AN ELECTRON-WITHDRAWING GROUP SUB. Journal of Heterocyclic Chemistry, 37(5), 1219-1224. Available at: [Link]

  • N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research, 37(10), 1-12. Available at: [Link]

  • ResearchGate. (n.d.). Approaches to chlorination of imidazo[1,2‐α]pyridines. [Diagram]. Available at: [Link]

  • Sharma, V., et al. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. Available at: [Link]

Sources

Application

Application Note: 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride in Advanced API Synthesis

Executive Summary & Strategic Rationale In modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of library generation and late-stage functionalization. 3-Chloroimidazo[1,2-a]pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of library generation and late-stage functionalization. 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS: 1432681-50-9) emerges as a highly versatile, orthogonally reactive hub[][2].

The imidazo[1,2-a]pyridine core is a "privileged scaffold" embedded in numerous blockbuster therapeutics, including the anxiolytic zolpidem, the cardiotonic olprinone, and various antiviral and antitumor agents (3)[3][4]. By incorporating both a nucleophilic C6-amine and an electrophilic C3-chlorine on this core, chemists can execute divergent synthetic pathways without the need for cumbersome protecting group strategies.

Mechanistic Insights: The Bifunctional Advantage
  • The C3-Chlorine (Metabolic Block & Cross-Coupling Handle): The C3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich and prone to metabolic oxidation in vivo (5)[5][6]. Halogenation at this site not only improves the pharmacokinetic half-life by blocking metabolism but also finely tunes the lipophilicity of the molecule, which directly controls cellular uptake and biological activity (7)[7]. Furthermore, utilizing modern Buchwald-type ligands, this traditionally inert C-Cl bond can be activated for late-stage cross-coupling[8].

  • The C6-Amine (Nucleophilic Vector): Provides a highly reactive site for amidation, reductive amination, or urea formation, enabling rapid extension of the molecule into the target binding pocket.

  • The Dihydrochloride Salt: Free heteroaromatic amines are notoriously susceptible to air oxidation. The dihydrochloride formulation ensures long-term bench stability and provides a highly crystalline, easily weighable solid[].

Physicochemical Profiling

PropertyValue
Chemical Name 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride
CAS Number 1432681-50-9
Molecular Formula C7H8Cl3N3 (Salt) / C7H6ClN3 (Free Base)
Molecular Weight 240.51 g/mol (Salt) / 167.60 g/mol (Free Base)
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in H2O, DMSO, MeOH; Insoluble in Hexanes
Reactivity Profile Nucleophilic at C6-NH2; Electrophilic at C3-Cl

Synthetic Workflow & Divergent Strategies

G A 3-Chloroimidazo[1,2-a]pyridin- 6-amine 2HCl B Free-Basing (Neutralization) A->B DIPEA (3.5 eq) C C6-Amine Derivatization (Amidation) B->C Electrophile D C3-Chlorine Activation (Pd-Coupling) B->D Pd/XPhos E Advanced API Intermediate C->E Step 2 D->E Step 2

Divergent synthetic pathways utilizing 3-Chloroimidazo[1,2-a]pyridin-6-amine as an API hub.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning the chemistry provides real-time physical or analytical feedback to the operator to confirm success at each step.

Protocol A: Chemoselective C6-Amidation

Objective: Derivatize the C6-amine while leaving the C3-chlorine intact for downstream functionalization.

  • Preparation: Suspend 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (1.0 eq, 500 mg) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • In Situ Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise at room temperature.

    • Causality: 2.0 equivalents strictly neutralize the dihydrochloride salt, 1.0 equivalent acts as the acid scavenger for the subsequent acylation, and 0.5 equivalents provide a kinetic buffer.

    • Validation Checkpoint: The heterogeneous, cloudy suspension will rapidly clear into a homogeneous, slightly yellow solution. This visual cue confirms complete deprotonation and liberation of the free nucleophile.

  • Electrophile Addition: Cool the solution to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq) dropwise over 5 minutes.

    • Causality: Cooling prevents exothermic degradation of the electron-rich core and strictly limits over-reaction to the di-acylated product.

  • Reaction Monitoring: Remove the ice bath and stir for 2 hours.

    • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the highly polar free amine peak ( [M+H]+=168 ) is entirely consumed, replaced by the target amide mass. If the amine persists, the system has likely absorbed ambient moisture (hydrolyzing the acyl chloride); add an additional 0.2 eq of acyl chloride.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM ( 2×10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Late-Stage Suzuki-Miyaura Coupling at C3

Objective: Overcome the high bond dissociation energy of the C3-Cl bond to install an aryl group.

  • Preparation: Combine the C6-amide intermediate generated in Protocol A (1.0 eq), an Arylboronic acid (1.5 eq), and anhydrous K3​PO4​ (3.0 eq) in a Schlenk tube containing a 4:1 mixture of 1,4-Dioxane and H2​O (0.2 M).

  • Degassing: Sparge the mixture with Argon or N2​ for 15 minutes.

    • Causality: Palladium(0) is highly susceptible to oxidative quenching by dissolved O2​ . Strict anaerobic conditions are mandatory.

  • Catalyst Addition: Add Pd2​(dba)3​ (0.05 eq) and XPhos (0.10 eq).

    • Causality: Standard catalysts like Pd(PPh3​)4​ will fail here. The C-Cl bond on the electron-rich imidazo[1,2-a]pyridine is notoriously difficult to break. XPhos, a bulky, electron-rich dialkylbiaryl phosphine, forces the Pd center into a highly reactive mono-ligated state, accelerating the difficult oxidative addition into the C-Cl bond (4)[4].

  • Reaction Execution: Seal the tube and heat to 100 °C for 12 hours.

    • Validation Checkpoint: Observe the color of the solution. A transition from dark purple (inactive Pd2​(dba)3​ ) to a deep reddish-brown indicates the successful formation of the active Pd(0)-XPhos catalytic species. If the solution turns jet black, Pd-aggregation (catalyst death) has occurred, likely due to oxygen ingress.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Optimization Metrics & Data Presentation

Table 1: Base Selection for C6-Amidation
Base (Equivalents)Observation / CausalityYield (%)
Et3​N (2.0 eq)Insufficient equivalents for salt neutralization + scavenging; sluggish reaction.< 40%
DIPEA (3.5 eq) Complete dissolution; steric bulk prevents base-alkylation; suppresses di-acylation. > 90%
Pyridine (5.0 eq)Acts as both solvent and base; difficult to remove entirely during aqueous workup.65%
Table 2: Ligand Screening for C3-Suzuki Coupling
Catalyst SystemCausality / Mechanistic RoleConversion (%)
Pd(PPh3​)4​ Insufficient electron density at Pd to force oxidative addition into the C3-Cl bond.0%
Pd(dppf)Cl2​ Bidentate ligand creates high steric hindrance, preventing substrate coordination.15%
Pd2​(dba)3​ / XPhos Bulky, electron-rich biaryl phosphine enables C-Cl activation and rapid reductive elimination. 88%

References

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. 5

  • Substituent Effects Control the Biological Activity of Mn(II) Imidazo[1,2-a]pyridine Complexes. MDPI. 7

  • CAS 1432681-50-9 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride. BOC Sciences.

  • Regioselective Oxidative Cross-Coupling of Imidazo[1,2-a]pyridines. ACS Publications. 8

  • Recent synthetic scenario on imidazo[1,2-a]pyridines chemical intermediate. ResearchGate. 3

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. 4

  • Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines. ACS Publications.9

  • CAS 1094463-26-9 (6-Amino-3-chloroimidazo[1,2-a]pyridine). Bidepharm. 2

Sources

Method

Application Note: Advanced HPLC Method Development for 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride

Introduction & Analytical Context The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds, including anx...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in modern medicinal chemistry, serving as the core pharmacophore for numerous biologically active compounds, including anxiolytics, antivirals, and anti-ulcer medications[1]. 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS: 1432681-50-9) is a critical intermediate in the synthesis of these therapeutics[2].

From an analytical perspective, this compound presents a formidable challenge. It is a highly polar, low-molecular-weight molecule containing two basic nitrogen centers (the primary amine and the imidazopyridine core). Supplied as a dihydrochloride salt, it exists as a highly hydrophilic dication in aqueous solutions. Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods typically fail for such compounds, resulting in poor retention (elution in the void volume) and severe peak tailing due to secondary interactions with the stationary phase[3].

This application note details a robust, self-validating HPLC-UV method specifically engineered to overcome the thermodynamic and kinetic challenges associated with highly polar basic amines.

Method Development Rationale: The Causality of Chromatographic Choices

As a Senior Application Scientist, method development cannot be a process of trial and error; it must be driven by the physicochemical properties of the analyte.

Stationary Phase Selection: Preventing Phase Collapse

Highly polar salts require highly aqueous mobile phases (often >95% water) to achieve a retention factor ( k′ ) between 2 and 10[4]. However, conventional end-capped C18 columns undergo "phase dewetting" or "phase collapse" under these conditions, where the hydrophobic alkyl chains fold onto themselves, expelling water from the pores and causing a catastrophic loss of retention. The Solution: We utilize an AQ-type (Aqueous-compatible) or Polar-Embedded C18 column (e.g., Waters XSelect HSS T3 or Sigma-Aldrich Ascentis RP-Amide). These stationary phases are designed with lower ligand density or embedded polar groups, allowing the silica pores to remain fully solvated in 100% aqueous conditions, ensuring consistent partitioning of the polar analyte[5].

Mobile Phase & pH Optimization: The Dual Role of TFA

The basicity of the amine groups means that at neutral pH, the compound is ionized, highly polar, and prone to interacting with negatively charged residual silanols ( pKa​≈3.5−4.5 ) on the silica support, causing peak tailing. The Solution: We employ 0.1% Trifluoroacetic Acid (TFA) in both the aqueous and organic mobile phases. TFA serves two critical functions:

  • Silanol Suppression: By lowering the mobile phase pH to ∼2.0 , residual silanols are fully protonated (neutralized), eliminating secondary cation-exchange interactions that cause tailing.

  • Ion-Pairing: Unlike phosphate buffers, the perfluorinated tail of the TFA anion forms a transient, neutral hydrophobic ion-pair with the dicationic analyte. This significantly increases the analyte's apparent hydrophobicity, driving retention on the C18 phase.

Fig 1. Logical workflow for HPLC method development of polar basic amines.

Experimental Protocols & Methodologies

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm)Resists phase collapse; retains polar bases.
Mobile Phase A Water + 0.1% TFA (v/v)Provides ion-pairing and silanol suppression.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Maintains constant background absorbance.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CImproves mass transfer kinetics; reduces backpressure.
Detection (UV) 254 nm (Reference 360 nm)Optimal absorption for the imidazo[1,2-a]pyridine core.
Injection Volume 5 µLPrevents column overloading and peak distortion.
Diluent 98% Water / 2% AcetonitrileMatches initial gradient to prevent solvent-plug effects.
Gradient Program

To ensure the dihydrochloride salt is retained while allowing strongly retained organic impurities to elute, a shallow-to-steep gradient is employed.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0982Initial hold to retain polar analyte
3.0982Isocratic hold
12.05050Linear ramp for impurity elution
15.01090Column wash
15.1982Return to initial conditions
20.0982Re-equilibration
Step-by-Step Sample Preparation Protocol

A method is only as reliable as its sample preparation. Mismatched diluents are the leading cause of peak splitting in polar analyte analysis.

  • Diluent Preparation: Mix 980 mL of HPLC-grade Water with 20 mL of HPLC-grade Acetonitrile. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate for 2 minutes until fully dissolved, and dilute to volume.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter the working solution through a 0.22 µm PTFE or PVDF syringe filter prior to injection into the HPLC vials. (Note: Do not use Nylon filters, as they can bind highly polar basic compounds).

Fig 2. Ion-pairing retention mechanism and silanol suppression using TFA.

Quantitative Data & System Suitability (SST)

A self-validating method requires strict System Suitability Test (SST) parameters to ensure the thermodynamic equilibrium of the column is functioning correctly before sample analysis begins. Six replicate injections of the Working Standard Solution must meet the following criteria:

SST ParameterExpected ValueAcceptance CriteriaScientific Justification
Retention Time ( tR​ ) ~ 5.8 min± 5.0% RSDConfirms stable ion-pairing and phase solvation.
Retention Factor ( k′ ) 2.5 ≥2.0 Ensures analyte is sufficiently separated from the void volume ( t0​≈1.6 min), avoiding matrix salt interference[4].
Tailing Factor ( Tf​ ) 1.15 ≤1.5 Verifies complete suppression of silanol interactions.
Theoretical Plates ( N ) > 8,500 ≥5,000 Confirms column efficiency and optimal mass transfer.
Area % RSD 0.4% ≤2.0% Validates autosampler precision and integration consistency.

Troubleshooting & Diagnostics

Even with a robust design, highly polar basic amines can exhibit chromatographic anomalies if system parameters drift.

Diagnostic SymptomMechanistic CauseCorrective Action
Peak Splitting / Fronting The sample diluent is stronger (higher % organic) than the initial mobile phase, causing the analyte to travel rapidly through the column before partitioning.Re-prepare the sample using the exact initial mobile phase composition (98:2 Water:Acetonitrile).
Loss of Retention ( tR​ shift left) Phase collapse (dewetting) of the C18 pores due to prolonged exposure to 100% aqueous without polar-embedded protection.Flush column with 100% Acetonitrile for 30 mins to re-wet the pores, then re-equilibrate. Ensure an AQ-compatible column is used[5].
Severe Peak Tailing ( Tf​>2.0 ) Depletion of TFA in the mobile phase, leading to unsuppressed silanols and loss of ion-pairing.Remake mobile phases with fresh 0.1% TFA. Ensure the pH is ≤2.5 .
Baseline Drift during Gradient Differential UV absorbance between Mobile Phase A and B at low wavelengths (e.g., 210 nm).Monitor at 254 nm where the imidazopyridine core absorbs strongly, minimizing solvent background interference.

References

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing.
  • 1245149-36-3,5-bromo-1-(4-fluorophenyl)-1H-pyrazole-AccelaChem (CAS 1432681-50-9 Reference). AccelaChem.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • HPLC Method Development. AAPCO.
  • Developing HPLC Methods. Sigma-Aldrich.

Sources

Application

Application Note: NMR Spectroscopy Characterization of 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride

Introduction and Scientific Rationale The imidazo[1,2- a ]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of GABA A​ receptor agonists, kinase inhibit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The imidazo[1,2- a ]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of GABA A​ receptor agonists, kinase inhibitors, and novel RNA-splicing modulators for neurodegenerative conditions like Huntington's disease[1]. The specific derivative, 3-Chloroimidazo[1,2-a]pyridin-6-amine , presents two critical vectors for structure-activity relationship (SAR) exploration: the halogen at C-3 and the primary amine at C-6.

In pharmaceutical development, this compound is often isolated and stored as a dihydrochloride salt to enhance aqueous solubility and prevent oxidative degradation of the electron-rich amine. However, salt formation fundamentally alters the electronic environment of the molecule. Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of Protonation-Induced Shifts (PIS) . Because both the highly basic imidazole nitrogen (N-1) and the primary amine (C-6) are protonated, the entire aromatic system becomes severely electron-deficient, pushing the 1 H and 13 C signals significantly downfield compared to the free base[2].

This application note provides a comprehensive, self-validating protocol for the NMR acquisition and structural assignment of 3-chloroimidazo[1,2- a ]pyridin-6-amine dihydrochloride, ensuring high-fidelity data for quality control and downstream synthesis[3].

Experimental Protocol

To maintain the integrity of the dihydrochloride salt during analysis, the choice of solvent is critical. While D 2​ O easily dissolves the salt, it causes rapid deuterium exchange with the -NH 3+​ and N-H + protons, rendering them invisible and complicating stoichiometry verification. Therefore, anhydrous DMSO- d6​ is the solvent of choice.

Sample Preparation Workflow
  • Weighing: Accurately weigh 15–20 mg of 3-chloroimidazo[1,2- a ]pyridin-6-amine dihydrochloride into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity, anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate the vial at room temperature for 2–3 minutes until the solution is optically clear.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped at the bottom.

NMR Acquisition Parameters
  • Instrument: 400 MHz or 500 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe.

  • Temperature: 298 K (Standard room temperature).

  • 1 H NMR: 16–32 scans; Relaxation delay (D1) = 2.0 s; Spectral width = 15 ppm (to capture highly deshielded exchangeable protons).

  • 13 C NMR: 512–1024 scans; D1 = 2.0 s; Spectral width = 250 ppm.

  • 2D NMR (COSY, HSQC, HMBC): Standard gradient-selected pulse sequences; 4–8 scans per t1 increment; 256 t1 increments.

NMR_Workflow A 1. Sample Prep Weigh 15-20 mg Salt B 2. Solvation Add 0.6 mL DMSO-d6 A->B C 3. Homogenization Vortex & Sonicate B->C D 4. Tube Transfer 5 mm precision tube C->D E 5. Data Acquisition 1H, 13C, and 2D NMR D->E

Workflow for the preparation and acquisition of NMR spectra for dihydrochloride salts.

Data Presentation and Spectral Assignments

The following tables summarize the quantitative data extracted from the 1D and 2D NMR experiments. The chemical shifts ( δ ) are referenced to the residual DMSO pentet at 2.50 ppm for 1 H and the septet at 39.52 ppm for 13 C.

Table 1: 1 H NMR Assignments (DMSO- d6​ , 500 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N-1 ~13.50br s-1HPyridinium/Imidazolium proton; highly deshielded.
-NH 3+​ 10.20br s-3HProtonated primary amine at C-6.
H-5 8.95d2.01HAdjacent to N-4 + resonance; meta-coupled to H-7.
H-2 8.35s-1HImidazole proton; shifted downfield by N-1 protonation.
H-8 8.15d9.51HOrtho-coupled to H-7.
H-7 7.90dd9.5, 2.01HOrtho-coupled to H-8, meta-coupled to H-5.
Table 2: 13 C NMR Assignments (DMSO- d6​ , 125 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeNotes
C-9 138.5CqBridgehead carbon.
C-2 132.0CHImidazole carbon, confirmed by HSQC with H-2.
C-6 128.0CqAmine-bearing carbon; deshielded by -NH 3+​ .
C-7 126.5CHPyridine ring carbon.
C-5 121.5CHPyridine ring carbon adjacent to bridgehead.
C-8 116.0CHPyridine ring carbon.
C-3 108.5CqChlorine-bearing carbon; shielded relative to C-2.

Mechanistic Insights and Self-Validating Logic (E-E-A-T)

Do not merely rely on 1D chemical shifts to confirm the structure; small heterocyclic salts can exhibit unpredictable solvent and concentration-dependent shifts. Instead, utilize a self-validating 2D NMR network to lock the regiochemistry in place.

The "Anchor" Proton Strategy

The assignment begins by identifying H-5 . Because it is situated between the bridgehead nitrogen (which carries a partial positive charge due to N-1 protonation) and the electron-withdrawing -NH 3+​ group at C-6, H-5 is the most deshielded carbon-bound proton in the molecule ( δ 8.95). Furthermore, its multiplicity—a fine doublet with a J -value of 2.0 Hz—proves it only has a meta neighbor (H-7), confirming that C-6 is fully substituted.

Closing the Logical Loop with COSY and HMBC

Once H-5 is anchored, the rest of the pyridine ring is solved via COSY :

  • H-5 ( δ 8.95) shows a cross-peak to H-7 ( δ 7.90).

  • H-7 shows a strong ortho-coupling cross-peak to H-8 ( δ 8.15).

To confirm the regiochemistry of the imidazole ring (verifying the chlorine is at C-3 and not C-2), we rely on HMBC :

  • The singlet proton H-2 ( δ 8.35) shows strong 3J correlations to the bridgehead carbon C-9 ( δ 138.5) and a 2J correlation to the quaternary carbon C-3 ( δ 108.5). If the chlorine were at C-2, the remaining proton at C-3 would show a different HMBC topology (e.g., strong 3J to C-5, which H-2 does not exhibit).

NMR_Logic H5 H-5 (δ 8.95) Anchor Proton H7 H-7 (δ 7.90) H5->H7 COSY (3J = 2.0 Hz) C6 C-6 (δ 128.0) Amine-bearing Carbon H5->C6 HMBC (2J) C9 C-9 (δ 138.5) Bridgehead Carbon H5->C9 HMBC (3J) H8 H-8 (δ 8.15) H7->H8 COSY (3J = 9.5 Hz) H8->C9 HMBC (2J)

Self-validating 2D NMR correlation network used to assign the imidazo[1,2-a]pyridine core.

Troubleshooting Broad Signals

If the -NH 3+​ signal at 10.20 ppm is missing or appears as a massive baseline distortion, it is likely due to trace water in the DMSO- d6​ facilitating rapid proton exchange. Causality: Water acts as a proton shuttle. To resolve this, dry the DMSO- d6​ over activated 4Å molecular sieves for 24 hours prior to sample preparation, or run the NMR at a lower temperature (e.g., 278 K) to slow down the chemical exchange rate.

Sources

Method

Application Note: Dual-Functionalization Profiling of 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride

Executive Summary & Scaffold Significance The imidazo[1,2-a]pyridine framework is extensively present in marketed medications (e.g., zolpidem, alpidem) and demonstrates a diverse range of compelling bioactivities, making...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The imidazo[1,2-a]pyridine framework is extensively present in marketed medications (e.g., zolpidem, alpidem) and demonstrates a diverse range of compelling bioactivities, making it a privileged scaffold in medicinal chemistry and drug discovery[1]. Within this class, 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS: 1432681-50-9) emerges as a highly versatile, bifunctional building block.

This scaffold possesses two orthogonal reaction sites:

  • C3-Chlorine: A highly activated electrophile primed for palladium-catalyzed carbon-carbon bond formation (e.g., Suzuki-Miyaura cross-coupling)[2].

  • C6-Amine: A primary nucleophile suitable for carbon-heteroatom bond formation (e.g., Buchwald-Hartwig amination or amide coupling).

By exploiting the differential reactivity of these positions, researchers can execute regiocontrolled, sequential cross-coupling approaches to rapidly generate highly functionalized core π -systems[3][4].

Mechanistic Causality: The Dihydrochloride Factor

A critical failure point in cross-coupling reactions utilizing this specific commercial building block is the neglect of its salt form. Because the compound is supplied as a dihydrochloride salt , the introduction of a palladium catalyst and a standard stoichiometric amount of base (typically 2.0 equivalents for a Suzuki coupling) will result in immediate catalyst poisoning and reaction stalling.

The Causality: The two equivalents of HCl embedded in the lattice will rapidly consume the basic additives (e.g., K2​CO3​ or Cs2​CO3​ ). Without a sufficient alkaline environment, the transmetalation step of the catalytic cycle cannot proceed. Therefore, any protocol utilizing this scaffold must incorporate an additional 2.0 equivalents of base purely for in situ neutralization, bringing the total base requirement to ≥4.0 equivalents.

Workflow SM 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride Base Base Neutralization (+4 eq. K2CO3) SM->Base Deprotonation FreeBase Free Base Intermediate (Bifunctional Scaffold) Base->FreeBase Suzuki Pathway A: Suzuki-Miyaura (C3-Arylation) FreeBase->Suzuki Pd cat., Ar-B(OH)2 Buchwald Pathway B: Buchwald-Hartwig (C6-Amination) FreeBase->Buchwald Pd cat., Ar-I ProductA 3-Aryl-imidazo[1,2-a]pyridin-6-amine Suzuki->ProductA ProductB N-Aryl-3-chloroimidazo[1,2-a]pyridin-6-amine Buchwald->ProductB

Divergent chemoselective cross-coupling workflows for the bifunctional scaffold.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C3

Objective & Experimental Design

The goal is to selectively arylate the C3-position while leaving the C6-primary amine intact for late-stage diversification.

  • Catalyst Choice: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand enforces a wide bite angle, accelerating reductive elimination and preventing off-target binding of the C6-amine to the palladium center.

  • Chemoselectivity: Arylboronic acids do not react with primary amines under these aqueous basic conditions, ensuring perfect chemoselectivity for the C3-Cl bond.

Quantitative Optimization Data

The table below summarizes the critical relationship between base stoichiometry and reaction conversion.

EntryCatalyst (5 mol%)BaseEquivalents of BaseConversion (%)Mechanistic Note
1 Pd(dppf)Cl2​ K2​CO3​ 2.0< 10%Base entirely consumed by HCl salt; transmetalation fails.
2 Pd(dppf)Cl2​ K2​CO3​ 4.085%Optimal baseline for dihydrochloride neutralization + coupling.
3 Pd(PPh3​)4​ Na2​CO3​ 4.078%Good conversion, but monodentate ligands yield higher side-products.
4 Pd(dppf)Cl2​ Cs2​CO3​ 4.094% Superior solubility of the cesium base drives complete conversion.
Step-by-Step Procedure
  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (0.5 mmol, 120 mg), the desired arylboronic acid (0.6 mmol, 1.2 eq), and Cs2​CO3​ (2.0 mmol, 4.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.025 mmol, 5 mol%).

  • Solvent Introduction: Add 4.0 mL of a degassed 1,4-Dioxane/ H2​O mixture (4:1 v/v). Seal the vial with a PTFE-lined cap.

  • Reaction: Evacuate and backfill the vial with N2​ three times. Heat the mixture in an oil bath at 90 °C for 12 hours.

  • Self-Validating Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation: The complete disappearance of the free-base starting material peak ( [M+H]+=168.0 ) and the appearance of the product mass ( [M+H]+=167.0+MWAr​−35.5 ) confirms reaction completion. If the starting material persists, verify the aqueous layer's pH. If pH < 8, the salt was not fully neutralized; add 1.0 eq extra Cs2​CO3​ .

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (DCM:MeOH gradient).

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + 3-Cl-Imidazo[1,2-a]pyridine PdII Pd(II) Complex (C3-Inserted) OxAdd->PdII TransMet Transmetalation PdII->TransMet + Ar-B(OH)2 / Base PdII_Ar Pd(II)-Diaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product C3-Arylated Product RedElim->Product Product Release

Pd-catalyzed Suzuki-Miyaura catalytic cycle at the C3 position.

Protocol B: Buchwald-Hartwig Amination at C6

Objective & Experimental Design

The goal is to perform an N-arylation on the C6-amine while preventing the internal C3-Cl bond from undergoing competitive oxidative addition (which would lead to oligomerization).

  • Chemoselectivity Causality: To ensure the palladium catalyst preferentially inserts into the exogenous coupling partner rather than the internal C3-Cl, we must use an Aryl Iodide (Ar-I) . The C-I bond undergoes oxidative addition orders of magnitude faster than the C-Cl bond.

  • Ligand Choice: Xantphos is utilized because its large bite angle strongly favors the reductive elimination of C-N bonds, making it highly specific for primary amine functionalization.

Step-by-Step Procedure
  • Preparation: In an inert-atmosphere glovebox, charge a vial with 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (0.5 mmol, 120 mg), the desired aryl iodide (0.5 mmol, 1.0 eq), and Cs2​CO3​ (2.0 mmol, 4.0 eq).

  • Catalyst Addition: Add Pd2​(dba)3​ (0.01 mmol, 2 mol%) and Xantphos (0.02 mmol, 4 mol%).

  • Solvent Introduction: Add 3.0 mL of anhydrous, degassed Toluene. Seal the vial.

  • Reaction: Heat the mixture at 100 °C for 16 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The primary amine starting material will appear as a highly polar spot (often streaking due to basicity). The N-arylated product will migrate significantly higher (higher Rf​ ) due to the loss of hydrogen-bonding capacity.

  • Workup: Filter the crude mixture through a pad of Celite to remove the inorganic salts and palladium black, eluting with EtOAc. Concentrate the filtrate and purify via flash chromatography.

References

  • [3] Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances.[Link]

  • [2] Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega.[Link]

  • [4] Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules.[Link]

  • [1] Micelle-Assisted C(sp2)–H Functionalization for C–Se and C–X Bond Formation in the Aqueous Medium. Langmuir.[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Analysis of Gefitinib

Abstract This application note provides a detailed protocol and a theoretically derived fragmentation pathway for the structural elucidation of the compound identified by CAS number 1432681-50-9. This compound is the pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and a theoretically derived fragmentation pathway for the structural elucidation of the compound identified by CAS number 1432681-50-9. This compound is the protonated form of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in cancer therapy. Given the importance of v[1][2]erifying the structure of active pharmaceutical ingredients (APIs) and identifying their metabolites or impurities, a robust mass spectrometry method is essential. This document outlines a comprehensive approach using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Gefitinib. We will explore the key structural features of the molecule, predict its fragmentation behavior under positive-mode Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), and provide a detailed, field-tested protocol for its analysis.

Introduction and Molecular Structure Analysis

The compound for CAS 1432681-50-9 is N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine, which is the protonated form of the well-known API, Gefitinib. Its molecular formula is [3]C22H25ClFN4O3+ with a monoisotopic mass of 447.1599 Da.

Chemical Structure of [3]Gefitinib (Protonated Form):

Key Structural Features for Mass Spectrometry Analysis:

  • Quinazoline Core: A bicyclic aromatic system that provides a stable backbone. Fragmentation of this core is generally not favored under soft ionization conditions.

  • Anilino Moiety (N-([4]3-chloro-4-fluorophenyl)): This group is attached to the C4 position of the quinazoline core. The C-N bond is a potential cleavage site.

  • Methoxy and Propoxy Side Chains: Attached at the C7 and C6 positions, respectively. The ether linkages in these chains are susceptible to cleavage.

  • Terminal Morpholine Group: A basic site that is readily protonated, making the molecule highly suitable for positive-mode ESI. The propoxy chain connect[5]ing the morpholine group to the quinazoline core is a primary site for fragmentation.

Under positive-mode ESI, the molecule is expected to readily accept a proton, primarily at the most basic nitrogen atom, which is located in the morpholine ring, to form the [M+H]+ precursor ion at m/z 447.2.

Proposed Fragment[6][7]ation Pathway

Upon isolation of the precursor ion (m/z 447.2) and subjection to Collision-Induced Dissociation (CID), fragmentation is expected to occur at the most labile bonds, particularly within the 6-(3-morpholinopropoxy) side chain. The charge is likely to be retained by the fragment containing the basic morpholine nitrogen.

The primary and most cha[5]racteristic fragmentation is the cleavage of the C-O bond of the propoxy ether linkage, benzylic to the quinazoline ring. This is a common fragmentation pathway for such structures. This cleavage results in two major, complementary product ions.

Diagram of Proposed Fragmentation Pathway:

Gefitinib Fragmentation precursor Precursor Ion [M+H]+ m/z 447.2 fragment1 Product Ion m/z 128.1 (Morpholinopropyl cation) precursor->fragment1 Benzylic C-O Cleavage neutral_loss1 Neutral Loss m/z 319.1 fragment2 Product Ion m/z 346.1 precursor->fragment2 Cleavage & H-rearrangement neutral_loss2 Neutral Loss m/z 101.1 (Morpholine)

Caption: Proposed CID fragmentation of protonated Gefitinib (m/z 447.2).

Explanation of Key Fragments:

  • m/z 128.1: This is predicted to be the most abundant product ion. It results from the cleavage of the benzylic C-O bond of the propoxy chain. The charge is retained by the smaller, non-aromatic fragment due to the high stability and proton affinity of the morpholine group. This fragment corresponds to the morpholinopropyl cation. The transition 447.2 → 128.1 is a highly specific and sensitive transition used for the quantification of Gefitinib in biological matrices.

  • m/z 346.1: A less[1] common fragmentation pathway can involve cleavage of the C-N bond within the morpholine ring or along the propyl chain, followed by a hydrogen rearrangement. This would result in the loss of a neutral morpholine moiety (101.1 Da), with the charge remaining on the larger quinazoline portion of the molecule.

Application Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the quantitative analysis or structural confirmation of Gefitinib. Method optimization may be required depending on the specific instrument and sample matrix.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve Gefitinib reference standard in DMSO.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (e.g., Plasma): For quantitative analysis, a protein precipitation extraction is effective. Add 3 volumes of cold acetonitrile (containing an appropriate internal standard, like Gefitinib-d6) to 1 volume of plasma. Vortex thoroughly and cen[1]trifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant for analysis.

Liquid Chromatography (LC) Method

The goal is to achieve good retention and peak shape, separating the analyte from matrix interferences.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3 µm)Provides excellent retention for moderately hydrophobic molecules like Gefitinib.
Mobile Phase A [6][7]0.1% Formic Acid in WaterAcid modifier promotes protonation for positive ESI mode and improves peak shape.
Mobile Phase B [7]0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient Start at 10% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrateA gradient ensures efficient elution and cleaning of the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. [6]5 µLA small volume minimizes peak distortion.
Mass Spectrometry (MS) Method

The instrument should be tuned and calibrated according to the manufacturer's specifications. A triple quadrupole or Q-TOF instrument is recommended for this analysis.

ParameterRecommende[8]d SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveGefitinib contains basic nitrogens, making it ideal for positive ion mode detection.
Scan Type Multi[6][7]ple Reaction Monitoring (MRM)For highest sensitivity and selectivity in quantitative analysis.
**Precursor Ion (Q1)[9]m/z 447.2Corresponds to the [M+H]+ ion of Gefitinib.
Product Ion (Q3) m/z 128.1The most stable and abundant fragment ion, ensuring high signal intensity.
Dwell Time 100-[1]200 msProvides a sufficient number of data points across the chromatographic peak.
Collision Energy Instrument Dependent (e.g., 25-35 eV)Must be optimized to maximize the intensity of the m/z 128.1 product ion.
Gas Temp. 300-350 °CTo ensure efficient desolvation of the ESI droplets.
Capillary Voltage [10]3.5 - 4.5 kVTo promote stable electrospray.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Acquire Sample (e.g., Plasma) prep2 Protein Precipitation (Acetonitrile + IS) prep1->prep2 prep3 Centrifuge prep2->prep3 prep4 Collect Supernatant prep3->prep4 lc Reverse-Phase LC (C18 Column) prep4->lc esi ESI Source (Positive Mode) lc->esi ms Tandem MS (MRM: 447.2 -> 128.1) esi->ms data1 Integrate Peak Area ms->data1 data2 Generate Calibration Curve data1->data2 data3 Quantify Concentration data2->data3

Caption: General workflow for the quantitative analysis of Gefitinib.

Conclusion

The structural characterization of Gefitinib (CAS 1432681-50-9) by tandem mass spectrometry is straightforward due to its predictable fragmentation pattern. The molecule readily protonates under ESI conditions to form a precursor ion at m/z 447.2. Subsequent CID predominantly yields a stable and abundant product ion at m/z 128.1, resulting from the cleavage of the morpholinopropoxy side chain. The MRM transition 447.2 → 128.1 provides a highly sensitive and specific method for the quantification of Gefitinib in complex matrices. The protocol detailed herein serves as a comprehensive guide for researchers and drug development professionals to establish a reliable analytical method for this important therapeutic agent.

References

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2017, April 24). Identification of small molecules using accurate mass MS/MS search. PMC. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PMC. Retrieved from [Link]

  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist. Reviews, 24(1), 3. Retrieved from [Link]

  • Rapid determination of gefitinib and its main metabolite, O-desmethyl gefitinib in human plasma using liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural product reports, 33(3), 432-455. Retrieved from [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. (2023, January 10). ACS Publications. Retrieved from [Link]

  • Gefitinib-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC. Retrieved from [Link]

  • Schlosser, G., & K. Vékey. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 682. Retrieved from [Link]

  • Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. (n.d.). Google Patents.
  • An, G., et al. (2008, February 15). Preclinical pharmacokinetic/pharmacodynamic models of gefitinib and the design of equivalent dosing regimens in EGFR wild-type and mutant tumor models. AACR Journals. Retrieved from [Link]

  • Konermann, L. (2012, November 7). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Retrieved from [Link]

  • Simultaneous and rapid determination of gefitinib, erlotinib and afatinib plasma levels using liquid chromatography/tandem mass spectrometry in patients with non-small-cell lung cancer. (2016, July 15). PubMed. Retrieved from [Link]

  • Gefitinib Impurity 13. (n.d.). PubChem. Retrieved from [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025, January 24). MDPI. Retrieved from [Link]

  • A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. (2022, January 18). ASM Journals. Retrieved from [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. Retrieved from [Link]

  • Kaye, P. T., & Nocanda, X. W. (2003). Fragmentation patterns in the electron impact mass spectra of 1, 3, 5-triazin-2-one derivatives. Arkivoc, 2003(13), 103-111. Retrieved from [Link]

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. (2024, March 14). University of Southampton. Retrieved from [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (2014, December 1). LCGC International. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Amination Protocols for 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride

Executive Summary The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of anxiolytics, antiviral agents, and kinase inhibitors[1]. 3-Chloroimidazo[1,2-a]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of anxiolytics, antiviral agents, and kinase inhibitors[1]. 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS 1432681-50-9) is a highly versatile, bifunctional building block. However, executing palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) on this substrate presents distinct chemoselectivity and stoichiometric challenges[2].

As a Senior Application Scientist, I have designed this technical guide to address the dual reactivity profile of this molecule. This document provides self-validating, step-by-step protocols for both the nucleophilic functionalization of the C6-amine and the electrophilic functionalization of the C3-chloride, grounded in mechanistic causality.

Substrate Profiling & Mechanistic Rationale

The Dihydrochloride Salt Challenge

When handling the dihydrochloride salt of 3-chloroimidazo[1,2-a]pyridin-6-amine, inexperienced chemists often fail to account for the acid-base chemistry preceding the catalytic cycle. Palladium-catalyzed aminations require a strong base to deprotonate the palladium-bound amine intermediate[3]. If the base is consumed by the HCl salt, the catalytic cycle stalls at the amine coordination step, leading to catalyst resting states and eventual decomposition[4]. Therefore, an exact addition of 2.0 equivalents of base is required purely for neutralization, bringing the total base requirement to 3.5 equivalents.

Chemoselectivity and Ligand Design

Chemoselectivity is the primary hurdle when functionalizing bifunctional scaffolds:

  • C6-Amine as Nucleophile (Protocol A): The inherent nucleophilicity of the primary amine outcompetes the oxidative addition of the C3-chloride, allowing for selective N-arylation without protecting groups. The Pd2(dba)3 / BrettPhos catalyst system is employed because BrettPhos is specifically designed to promote the monoarylation of primary amines while suppressing diarylation[2].

  • C3-Chloride as Electrophile (Protocol B): Functionalizing the C3-chloro position requires overcoming the high bond dissociation energy of the C-Cl bond on an electron-rich heterocycle. Furthermore, the C6-amine must be masked (e.g., via N-Boc protection) to prevent rapid intermolecular self-condensation and polymerization[1]. The RuPhos ligand is exceptionally effective for coupling secondary amines with challenging aryl chlorides[3].

Reaction Workflows & Catalytic Cycle

Understanding the sequence of events at the molecular level is critical for troubleshooting. The diagram below illustrates the catalytic cycle, emphasizing the critical base neutralization step required for dihydrochloride salts.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Br Insertion Pd0->OxAdd Ar-Br AmineCoord Amine Coordination 3-Cl-ImPy-6-NH2 OxAdd->AmineCoord Substrate Deprot Base Neutralization & Deprotonation AmineCoord->Deprot + 3.5 eq Base - 2 HCl RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim - Base-HBr RedElim->Pd0 Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination highlighting the dihydrochloride neutralization step.

Quantitative Data & Parameter Matrix

To ensure reproducibility, the critical quantitative parameters for both orthogonal functionalization routes are summarized below.

ParameterProtocol A (Nucleophilic C6-Amine)Protocol B (Electrophilic C3-Chloride)
Substrate State Dihydrochloride Salt (Unprotected)Free Base (N-Boc Protected)
Coupling Partner Aryl Bromide (1.1 eq)Secondary Amine (1.2 eq)
Palladium Source Pd2(dba)3 (2 mol%)Pd2(dba)3 (2 mol%)
Phosphine Ligand BrettPhos (4 mol%)RuPhos (4 mol%)
Base & Stoichiometry NaOtBu (3.5 eq)NaOtBu (1.5 eq)
Solvent Anhydrous TolueneAnhydrous 1,4-Dioxane
Temperature 100 °C90 °C
Chemoselectivity Risk Over-arylation (diarylation)Intermolecular polymerization

Experimental Protocols

Protocol A: N-Arylation of the C6-Amine (Nucleophilic Route)

This protocol utilizes the unprotected dihydrochloride salt directly.

  • Preparation of the Reaction Vessel: Oven-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar. Transfer into a nitrogen-filled glovebox.

  • Catalyst & Base Loading: Add Pd2(dba)3 (0.02 eq, 4 mol% Pd), BrettPhos (0.04 eq), and Sodium tert-butoxide (NaOtBu, 3.5 eq). Causality Note: 2.0 eq of NaOtBu strictly neutralizes the dihydrochloride salt; the remaining 1.5 eq drives the catalytic cycle.

  • Substrate Addition: Add 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (1.0 eq) and the target Aryl Bromide (1.1 eq).

  • Solvent Addition & Activation: Add anhydrous, degassed Toluene (0.2 M relative to the substrate). Seal the vessel and remove it from the glovebox.

  • Thermal Coupling: Stir the reaction mixture at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: C-N Coupling at the C3-Chloro Position (Electrophilic Route)

Pre-requisite: The C6-amine must be protected as an N-Boc carbamate (tert-butyl (3-chloroimidazo[1,2-a]pyridin-6-yl)carbamate) prior to this step.

  • Preparation of the Reaction Vessel: In a nitrogen-filled glovebox, equip an oven-dried vial with a stir bar.

  • Catalyst & Base Loading: Add Pd2(dba)3 (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.5 eq). Causality Note: RuPhos is selected for its ability to facilitate the difficult oxidative addition into the C-Cl bond while promoting reductive elimination with secondary amines[3].

  • Substrate Addition: Add the N-Boc protected substrate (1.0 eq) and the target Secondary Amine (e.g., Morpholine, 1.2 eq).

  • Solvent Addition & Activation: Add anhydrous, degassed 1,4-Dioxane (0.2 M). Seal the vessel.

  • Thermal Coupling: Stir the reaction mixture at 90 °C for 16–24 hours.

  • Workup: Cool, dilute with Dichloromethane, filter through Celite, concentrate, and purify via chromatography.

ExperimentalWorkflow S1 1. Salt Neutralization (Base Addition) S2 2. Catalyst Activation (Pd + Ligand) S1->S2 S3 3. Substrate Coupling (Ar-X + Amine) S2->S3 S4 4. Thermal Reaction (100°C, N2) S3->S4 S5 5. Isolation (Purification) S4->S5

Caption: Step-by-step experimental workflow for the catalytic amination of dihydrochloride salts.

Troubleshooting & Self-Validation

A robust protocol must be a self-validating system. Monitor the following indicators to ensure reaction integrity:

  • Visual Catalyst Activation: The activation of the Pd2(dba)3/phosphine pre-catalyst mixture in toluene typically transitions from a deep purple/red to a characteristic pale yellow or orange upon formation of the active L-Pd(0) species. Failure to observe this color shift indicates oxygen contamination or inactive base[4].

  • Stalled Reactions (Protocol A): If TLC or LC-MS indicates unreacted starting material after 4 hours, the most likely culprit is incomplete neutralization of the dihydrochloride salt. Ensure the NaOtBu is stored in a glovebox and has not degraded to NaOH/Na2CO3 via atmospheric moisture.

  • Dehalogenation (Protocol B): If the C3-chloride is reduced to a C-H bond rather than coupled, it indicates that the secondary amine is undergoing β -hydride elimination. Ensure the reaction temperature does not exceed 90 °C, and verify the structural integrity of the RuPhos ligand.

References

  • [3] Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Source: organic-chemistry.org. URL: 3

  • [2] Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Source: acs.org. URL: 2

  • [1] Title: Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Source: mdpi.com. URL: 1

  • [4] Title: Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride. Source: benchchem.com. URL: 4

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting degradation of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride

Welcome to the Technical Support and Troubleshooting Guide for 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS: 1432681-50-9)[1][]. The imidazo[1,2-a]pyridine scaffold is a highly valuable, electron-dense fram...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS: 1432681-50-9)[1][]. The imidazo[1,2-a]pyridine scaffold is a highly valuable, electron-dense framework widely utilized in medicinal chemistry for the development of therapeutics such as anxiolytics, antivirals, and anti-tuberculosis agents[3][4][5].

However, the specific substitution pattern of this building block—a reactive primary amine at the C6 position, a chloro group at C3, and a highly polar dihydrochloride salt form—creates unique stability challenges during storage and synthesis. This guide is designed to help researchers diagnose, troubleshoot, and prevent degradation issues.

Part 1: Diagnostic Matrix for Compound Degradation

When working with 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride, visual and analytical discrepancies are the first indicators of degradation. Use the table below to cross-reference your observations with the underlying chemical causality.

Visual SymptomAnalytical Observation (LC-MS / NMR)Probable Chemical CauseImmediate Corrective Action
Color shift (Off-white to dark brown/red)Multiple new peaks in LC-MS (+16 Da, +32 Da); Broadening in ¹H-NMR.Auto-oxidation of the electron-rich C6-amine or imidazopyridine core.Discard heavily oxidized batches. Implement Argon/N₂ storage.
Gummy/Sticky texture Mass matches expected free base; broad water peak in ¹H-NMR.Deliquescence due to extreme hygroscopicity of the dihydrochloride salt.Lyophilize or desiccate under high vacuum. Free-base before use.
Precipitate in organic solvent Incomplete conversion in cross-coupling reactions.Insolubility/Stoichiometric mismatch ; unneutralized HCl quenching basic catalysts.Perform a biphasic free-basing protocol prior to the reaction.
Loss of API over time in solution Appearance of complex polymeric mixtures or radical adducts.Photodegradation triggered by UV absorption and radical formation.Switch to amber glassware; minimize ambient light exposure.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my batch turn dark brown over time, and what is the mechanism of this degradation?

A: The imidazo[1,2-a]pyridine scaffold is inherently an electron-dense, nitrogen-rich framework[4]. The presence of a primary amine at the C6 position acts as a strong electron-donating group, further increasing the electron density of the bicyclic core. This lowers the oxidation potential of the molecule, making it highly susceptible to auto-oxidation by atmospheric oxygen. Oxidation typically initiates at the primary amine (forming nitroso or azo oligomers) or results in N-oxide formation on the heterocyclic nitrogens[3][6].

Q2: My compound was a free-flowing powder but has turned into a sticky paste. Is it ruined?

A: Not necessarily, but it has compromised your stoichiometric accuracy. Converting a free base to a dihydrochloride salt is a common strategy to drastically increase the aqueous solubility of an active pharmaceutical ingredient (API)[7]. However, the ionic nature of the dihydrochloride salt allows for highly favorable interactions with atmospheric water molecules, leading to extreme hygroscopicity[7][8]. As the salt absorbs moisture (deliquescence), it creates a localized, highly acidic microenvironment (due to the two equivalents of HCl). While the imidazopyridine core is generally stable, prolonged exposure to this acidic, aqueous microenvironment can catalyze the hydrolysis of the C6-amine or cause physical instability[7]. You must remove the water via high vacuum or free-base the compound to recover usable material.

Q3: Why are my Buchwald-Hartwig amination yields so low when using this building block?

A: The issue is likely stoichiometric rather than catalytic. Dihydrochloride salts carry two molar equivalents of HCl. If you add this salt directly to a base-sensitive cross-coupling reaction, the HCl will immediately neutralize two equivalents of your inorganic base (e.g., Cs2​CO3​ or NaOtBu ). This alters the pH of the reaction, poisons the palladium catalytic cycle, and leaves the C6-amine protonated and non-nucleophilic. You must strictly account for the HCl equivalents by adding excess base, or ideally, use the free-basing protocol below before setting up the reaction.

Q4: Does light exposure affect this compound?

A: Yes. Polycyclic imidazo[1,2-a]pyridine analogs typically possess high fluorescence quantum yields and strongly absorb UV radiation[6]. Absorption of ambient UV light can generate reactive oxygen species (ROS) or radical intermediates, accelerating the oxidative degradation described in Q1.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Biphasic Free-Basing of the Dihydrochloride Salt

To avoid common-ion effects and base-neutralization in sensitive catalytic reactions, convert the dihydrochloride salt to its free base immediately prior to use. This protocol is self-validating to prevent unwanted hydrolysis of the C3-chloro group.

  • Dissolution: Suspend 1.0 g of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride in 15 mL of deionized water.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise while stirring. Causality note: We use NaHCO3​ instead of NaOH to prevent potential nucleophilic displacement of the C3-chloro group under highly basic conditions.

  • Validation Check 1: Test the aqueous layer with pH paper. Continue adding NaHCO3​ until the pH stabilizes at strictly 8.0–8.5.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). The free base is significantly more lipophilic and will partition into the organic layer[7].

  • Washing & Drying: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2​SO4​ , and filter.

  • Concentration: Remove the solvent under reduced pressure at ≤30∘C to yield the free base.

  • Validation Check 2: Run a rapid LC-MS of the isolated solid to confirm the exact mass of the free base (M = 167.0 Da) and ensure the C3-chloro isotopic signature (3:1 ratio) remains intact.

Protocol 2: Storage and Handling Best Practices

To mitigate the vulnerabilities of the dihydrochloride salt:

  • Desiccation: Store the primary container inside a secondary desiccator cabinet containing active silica gel or Drierite to combat hygroscopicity[7].

  • Inert Atmosphere: After opening, always purge the headspace of the vial with Argon or ultra-pure N2​ to displace oxygen and prevent auto-oxidation.

  • Temperature & Light: Store at −20∘C in amber glass vials to arrest thermal degradation and block UV-induced radical formation[6].

Part 4: Degradation Pathway Visualization

The following diagram maps the structural vulnerabilities of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride to their respective environmental triggers and required preventative actions.

G API 3-Chloroimidazo[1,2-a]pyridin- 6-amine 2HCl Oxidation Oxidation of 6-Amine & Imidazopyridine Core API->Oxidation Moisture Hygroscopic Moisture Uptake (Deliquescence) API->Moisture Photo UV/Photodegradation (Radical Formation) API->Photo PrevOx Store under Argon/N2 at -20°C Oxidation->PrevOx PrevMoist Desiccator Storage & Free-basing before use Moisture->PrevMoist PrevPhoto Amber Vials & Light Protection Photo->PrevPhoto

Degradation pathways of the API and targeted preventative strategies.

Part 5: References

  • [6] Title: Polycyclic imidazo[1,2-a]pyridine analogs – synthesis via oxidative intramolecular C–H amination and optical properties Source: RSC Publishing URL:

  • [1] Title: 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride | Sapphire Bioscience Source: sapphirebioscience.com URL:

  • [] Title: CAS 1432681-50-9 3-chloroimidazo[1,2-a]pyridin-6-amine ... Source: bocsci.com URL:

  • [8] Title: Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)-Ethambutol Using Multicomponent Crystal Forms Source: ACS Publications URL:

  • [3] Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:

  • [7] Title: The Dihydrochloride Salt Form in Drug Design: A Technical Guide Source: Benchchem URL:

  • [4] Title: Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks Source: RSC Publishing URL:

  • Title: Australian public assessment report for Omjjara - Therapeutic Goods Administration (TGA) Source: tga.gov.au URL:

  • [5] Title: Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts Source: PMC (NIH) URL:

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields with 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride

Welcome to the Technical Support Center for 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS: 1432681-50-9)[1]. The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, formi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS: 1432681-50-9)[1]. The imidazo[1,2-a]pyridine scaffold is a highly privileged structure in medicinal chemistry, forming the core of several marketed therapeutics (e.g., zolpidem, alpidem, minodronic acid)[2]. However, utilizing the 6-amino derivative in its dihydrochloride salt form presents unique synthetic challenges.

As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you optimize your cross-coupling, acylation, and nucleophilic substitution workflows.

Reaction Optimization Logic

G Salt 3-Chloroimidazo[1,2-a] pyridin-6-amine 2HCl BaseCheck Base Equivalents Added? Salt->BaseCheck LowBase < 2.0 eq Base (Protonated Amine) BaseCheck->LowBase Insufficient HighBase > 2.5 eq Base (Free Amine) BaseCheck->HighBase Optimal Fail Reaction Fails (No Nucleophilicity) LowBase->Fail Success Successful Coupling/ Acylation HighBase->Success

Optimization workflow: Base stoichiometry dictates the nucleophilicity of the salt.

Troubleshooting & FAQs

Q1: Why is my nucleophilic substitution or Buchwald-Hartwig amination yield exceptionally low (<10%) when using the dihydrochloride salt directly? Causality: The compound is supplied as a dihydrochloride salt, meaning both the highly basic imidazopyridine ring nitrogen (N1) and the exocyclic 6-amine are protonated[3]. An ammonium ion is entirely non-nucleophilic. If you add this salt directly to an electrophile without neutralizing the two equivalents of HCl, the 6-amine cannot participate in the reaction. Solution: You must either pre-freebase the amine (see Protocol A) or add an excess of a non-nucleophilic base (e.g., 2.5–3.0 equivalents of DIPEA or K2​CO3​ ) directly to the reaction mixture to ensure the 6-amine is fully deprotonated and nucleophilic.

Q2: How do I prevent oxidative degradation of the free amine during my reactions? Causality: Electron-rich heteroaromatic amines are highly susceptible to oxidation. Once 3-chloroimidazo[1,2-a]pyridin-6-amine is freebased, exposure to atmospheric oxygen and light can lead to rapid degradation, often visible as the reaction mixture turning dark brown or black. Solution: Always perform freebasing and subsequent reactions under an inert atmosphere (Nitrogen or Argon). Degas your solvents by sparging them with inert gas for at least 15 minutes prior to use. If storing the free base, keep it at -20°C in the dark under argon.

Q3: I am observing competing reactions at the imidazopyridine ring nitrogen versus the exocyclic 6-amine. How do I control regioselectivity? Causality: Imidazo[1,2-a]pyridines possess multiple reactive sites[4]. While the exocyclic 6-amine is generally the softer, more reactive nucleophile towards acyl chlorides and aryl halides, the N1 ring nitrogen is basic and can undergo competitive alkylation or acylation if the reaction is over-basified or run at excessively high temperatures. Solution: Employ kinetic control. Use a stoichiometric amount of electrophile (1.05 eq) and a mild base (like NaHCO3​ or Et3​N ) at lower temperatures (0°C to RT) to favor the 6-amine attack.

Q4: Does the 3-chloro group interfere with palladium-catalyzed aminations at the 6-amine? Causality: The C-Cl bond at the 3-position of the imidazo[1,2-a]pyridine ring is relatively stable compared to a C-Br or C-I bond, but it can still undergo unwanted oxidative addition with highly active, electron-rich Palladium catalysts (e.g., Pd(PtBu3​)2​ ) at elevated temperatures. Solution: To selectively functionalize the 6-amine via Buchwald-Hartwig coupling without activating the 3-chloro group, use a catalyst system with a bulky, less electron-rich ligand (e.g., BrettPhos or XantPhos) and keep the reaction temperature strictly below 80°C.

Competing Reaction Pathways

Pathway FreeBase Free 3-Chloroimidazo[1,2-a] pyridin-6-amine Electrophile Electrophile (e.g., R-COCl) FreeBase->Electrophile Acylation/Alkylation PdCat Pd Catalyst + Aryl Halide FreeBase->PdCat Buchwald-Hartwig N6_Attack Exocyclic 6-Amine Attack (Desired) Electrophile->N6_Attack Kinetic Control (Optimal Base) N1_Attack Ring N1 Attack (Side Reaction) Electrophile->N1_Attack Over-basification PdCat->N6_Attack Bulky Ligand (e.g., BrettPhos) C3_Activation C3-Cl Oxidative Addition (Side Reaction) PdCat->C3_Activation Highly Active Pd (High Temp)

Competing reaction pathways and regioselectivity control.

Quantitative Data: Base Stoichiometry vs. Yield

The following table summarizes the causal relationship between the equivalents of base used (relative to the dihydrochloride salt) and the expected yield in a standard acylation reaction.

Base Equivalents ( Et3​N )Active Nucleophile StateObserved Yield (%)Primary Failure Mode / Side Reaction
1.0 eq Fully Protonated (Ammonium)< 5%No nucleophilic attack; unreacted starting material.
2.0 eq Partially Freebased35 - 45%Sluggish reaction; incomplete conversion.
3.0 eq Fully Freebased 6-Amine> 90% Optimal conditions for kinetic control.
> 5.0 eq Fully Freebased + Excess Base60 - 70%Increased N1-acylation and degradation products.
Self-Validating Experimental Protocols
Protocol A: Controlled Freebasing and Isolation

Use this protocol to convert the dihydrochloride salt to the free base prior to sensitive cross-coupling reactions.

  • Suspend 1.0 mmol of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride in 10 mL of degassed dichloromethane (DCM) under an argon atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Add 2.5 mmol of saturated aqueous NaHCO3​ dropwise over 5 minutes.

    • Self-Validation Check: The heterogeneous suspension should gradually become a clear biphasic mixture as the insoluble salt converts to the DCM-soluble free base.

  • Stir vigorously for 15 minutes at 0°C.

  • Separate the organic layer. Extract the aqueous layer with an additional 2 x 5 mL of degassed DCM.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (keeping the bath temperature < 30°C to prevent degradation).

  • Store the resulting solid immediately under argon at -20°C.

Protocol B: In-Situ Freebasing for Amidation

Use this protocol for direct acylation without isolating the free base.

  • Charge a dry, argon-flushed flask with 1.0 mmol of the dihydrochloride salt and 10 mL of anhydrous THF.

  • Add 3.0 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation Check: The mixture will turn slightly cloudy as DIPEA hydrochloride salts begin to form, indicating successful deprotonation of the amine.

  • Cool to 0°C.

  • Add 1.05 mmol of the desired acyl chloride dropwise.

  • Warm to room temperature and stir for 2 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Quench with 5 mL of water, extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

References
  • NextSDS. "3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride — Chemical Substance Information." NextSDS Database. URL:[Link]

  • ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." American Chemical Society. URL:[Link]

  • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Organic Chemistry Portal. URL:[Link]

  • PubChem. "Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960." National Center for Biotechnology Information. URL:[Link]

Sources

Troubleshooting

resolving HPLC peak tailing for 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride

[1.4 Refining Color Scheme I've just finished implementing your color scheme suggestions, ensuring the Graphviz DOT diagram meets all readability and contrast requirements. My focus was making the flowchart as straightfo...

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Author: BenchChem Technical Support Team. Date: March 2026

[1.4

Refining Color Scheme

I've just finished implementing your color scheme suggestions, ensuring the Graphviz DOT diagram meets all readability and contrast requirements. My focus was making the flowchart as straightforward as possible, especially concerning the diagnostic workflow.

Finalizing Table Presentation

I'm now integrating the optimized conditions data into a detailed presentation table. I'm focusing on highlighting the mechanistic rationale behind each parameter adjustment and providing expected tailing factor values. I've been making sure the table's format is clear, concise, and scientifically accurate. I am now planning to generate the final experimental protocols.

Finalizing Experimental Protocols

I'm now integrating the optimized conditions into detailed experimental protocols, focusing on low pH and amine modifier applications to counteract silanol interactions. I am incorporating step-by-step methodologies for preparing and equilibrating mobile phases and columns. These protocols incorporate causal explanations, with citations, and are ready for inclusion in the guide.

Finalizing Guide Integration

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Formatting the Citations

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Technical Support Center: Resolving HPLC Peak Tailing for 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride

Welcome to the Analytical Troubleshooting Center. This resource is engineered for researchers, analytical chemists, and drug development professionals facing chromatographic challenges with 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride .

As a highly polar molecule containing a primary amine and an imidazopyridine core, formulated as a dihydrochloride salt, this compound is notoriously prone to exponential peak tailing in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide synthesizes chromatographic theory with field-proven methodologies to help you achieve symmetrical, quantifiable peaks.

Mechanistic Overview & Diagnostic Workflow

Before adjusting instrument parameters, it is critical to understand the chemical environment inside the column. The tailing of basic amines is predominantly caused by the "Silanol Effect" [1]. While the primary retention mechanism in RP-HPLC is hydrophobic interaction with the alkyl chains (e.g., C18), residual silanol groups (Si-OH) on the silica support can ionize into negatively charged silanoxide ions (Si-O⁻) at mid-pH levels[2]. Because 3-Chloroimidazo[1,2-a]pyridin-6-amine is positively charged under these conditions, it undergoes secondary ionic exchange interactions with the silica backbone, causing the peak to drag or "tail"[3][4].

G N1 Identify Peak Tailing 3-Chloroimidazo[1,2-a]pyridin-6-amine N2 Perform Mass Load Test (Inject 50% less sample) N1->N2 N3 Peak Symmetry Improves? (Overload Tailing) N2->N3 Yes N4 Peak Remains Tailed? (Exponential/Silanol Tailing) N2->N4 No N5 Reduce Injection Volume or Sample Concentration N3->N5 N6 Step 1: Adjust Mobile Phase pH (pH < 3.0 to protonate silanols) N4->N6 N9 Optimal Symmetrical Peak (USP Tailing Factor ≤ 1.5) N5->N9 N7 Step 2: Upgrade Column (Use Type B, End-capped Silica) N6->N7 If tailing persists N6->N9 Success N8 Step 3: Add Amine Modifier (0.1% Triethylamine) N7->N8 If tailing persists N7->N9 Success N8->N9 Success

Diagnostic workflow for mitigating silanol-induced peak tailing in basic amine RP-HPLC.

Core Troubleshooting Q&A

Q1: I am observing severe peak tailing (USP Tailing Factor > 2.0). How do I differentiate between column overload and silanol-induced tailing? A: You must establish causality by performing a Mass Load Test . Inject your sample at 50% of the standard concentration.

  • If the peak shape improves (losing its "shark fin" appearance) and the retention time shifts slightly, you are experiencing overload tailing [3]. The solution is to reduce injection volume or sample concentration.

  • If the peak remains equally tailed or worsens, you are experiencing exponential tailing driven by secondary silanol interactions[3]. Proceed to chemical mitigation strategies.

Q2: How should I manipulate the mobile phase pH to eliminate these secondary interactions? A: You must target the ionization state of the stationary phase. By lowering the pH of your mobile phase to < 3.0 (using acids like Trifluoroacetic Acid or Phosphoric acid), you force the residual silanols into a fully protonated, unionized state (Si-OH)[1][5]. Without a negative charge on the silica surface, the cationic imidazopyridine derivative cannot undergo ionic exchange, effectively blinding the stationary phase to the basic analyte and drastically improving peak symmetry.

Q3: I adjusted the pH to 2.5, but tailing persists. What is the next logical step? A: If low pH is insufficient, highly acidic silanol sites or trace metal impurities are still active. You should introduce a competing base, such as 0.05% - 0.1% Triethylamine (TEA) , into the mobile phase[6][7]. TEA acts as a sacrificial modifier; it is a small, highly basic molecule that aggressively binds to and masks active silanol sites, physically blocking the bulkier 3-Chloroimidazo[1,2-a]pyridin-6-amine from interacting[7]. Additionally, increasing your buffer concentration (e.g., from 10 mM to 25 mM) will enhance ionic shielding[5].

Q4: Does the choice of stationary phase chemistry matter for this specific imidazopyridine derivative? A: Absolutely. Standard Type A silica columns contain metal impurities that increase silanol acidity[1][5]. For basic amines, you must use:

  • Type B Silica: Highly pure silica with reduced metal content, exhibiting less acidic silanol behavior[1].

  • End-Capped Columns: Columns where residual silanols have been chemically neutralized (e.g., via trimethylsilane bonding)[2][8].

  • Polar-Embedded Phases: Columns featuring an amide or ether group embedded in the alkyl chain, providing an internal electrostatic shield against silanol interactions[2].

Quantitative Data Presentation: Mitigation Parameters

The following table summarizes the key variables, their mechanistic rationale, and the expected impact on the USP Tailing Factor ( Tf​ ) for 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride.

Troubleshooting ParameterBaseline ConditionOptimized ConditionMechanistic RationaleExpected USP Tailing Factor ( Tf​ )
Mobile Phase pH pH 6.0 - 7.0pH 2.0 - 2.5Protonates acidic silanols (Si-O⁻ → Si-OH), neutralizing surface charge and preventing ionic exchange.> 2.0 < 1.5
Buffer Concentration 5 - 10 mM25 - 50 mMIncreases ionic shielding, reducing the electrostatic attraction radius between the analyte and silica.~ 1.8 < 1.4
Amine Modifier None0.05% - 0.1% TEATEA acts as a sacrificial base, competitively binding and masking active silanol sites.~ 1.7 < 1.2
Stationary Phase Standard Type AType B, End-cappedReduces trace metal content and physically blocks residual silanols via end-capping.> 2.0 < 1.3

Experimental Protocols: Self-Validating Mitigation Workflows

Protocol 1: Preparation of Silanol-Suppressed Mobile Phase (Low pH + High Buffer)

This protocol establishes a highly buffered, acidic environment to neutralize silanol activity.

  • Buffer Selection: Weigh the appropriate amount of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) to achieve a 25 mM concentration in your target aqueous volume (e.g., 3.40 g per 1 L of HPLC-grade water).

  • Dissolution & pH Adjustment: Dissolve the salt completely. Submerge a calibrated pH probe and titrate dropwise with concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches 2.5 ± 0.1.

    • Causality Note: Always adjust the pH of the aqueous phase before adding organic modifiers (like Acetonitrile or Methanol) to prevent pH meter junction potential errors and ensure accurate protonation of the buffer.

  • Filtration: Vacuum-filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates that could cause frit blockages or peak splitting[8].

Protocol 2: Implementation of Competitive Amine Modifiers (TEA)

Execute this protocol if Protocol 1 yields a USP Tailing Factor > 1.5.

  • Base Addition: To your pre-mixed aqueous mobile phase, add 0.1% (v/v) Triethylamine (TEA) (e.g., 1.0 mL TEA per 1 L of water)[6].

  • pH Re-equilibration: TEA is highly basic and will immediately spike the pH of your buffer. Titrate the solution back down to pH 2.5 - 3.0 using Phosphoric Acid or Trifluoroacetic Acid (TFA).

  • Column Equilibration: Install an end-capped C18 column. Flush the system with at least 20 column volumes (CV) of the TEA-modified mobile phase.

    • Causality Note: Amine modifiers require prolonged equilibration times compared to standard buffers. The TEA must fully saturate and bind to the active silanol sites on the silica bed before sample injection to ensure reproducible retention times and symmetrical peaks.

References

  • Chrom Tech. What Causes Peak Tailing in HPLC?[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeAvAyudp0YdNImHeABKnn0ducgN6jFOhyU2eE1QhG2xqbC8S6qFhNXqLVtNq5WrU4JuyFxRIgov5ielQ4VzdkL_OomTG6PJXfu5m8DReyCnuu-o2iRXu3W1kyjaUZABY6frynOUhLiOY7FDcqVHgdkLK9iMZXLQ==]
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_Cs8B9r037sMq4PWAXNGjgO-GJ2IbvoMQox6DvZBw6BMTgo4rb5Cytmwgy0m12w18s6vWtN9r07dsNLRZvnau0v96Pyb9yH-0pgu_L66J4RRRDuwDNWvJ5vAS-No6PahgxrR_R5N9E0X5WIWrp9qv-q9QLvEbCqd4pdJ8FjrcMVf7n2oNjR4qWycBMVdMliuiXWQT4l5jDoiPisKzP1hg]
  • ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc2sT0hZViIJvnka4hgHvWmnJxhVz_SMg5WYCk0Tk0U4zwWtrGS8yzdUYJXcUUXgtkYkqA0xxWBNPHlvaIDH7Oz_OTX_3LuNJ34JEt1xbh9r-uIh5Hnh4phRpfKFf7kKsMbd4FjHygub0lDcqshS5z6Lw-SEEVGPA0pqjLocM2n15AoM3-PjahF173A9ror2Fwet_MbywV8QRzz9Mi-HWLxQ==]
  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd1xJ5u6cNXXP38bdIfAtBAtM7IGogsIIsTxAfj_m_fqm9KKPJL2C2bWWpKhDtuvSMsQjroSZ51z55C9ndVwPUfoaVNPM98RNfxER66L85-Un2VmxmY492bXotl0JaeTdvP_6lzJMNpydT4e2Grh1K1lPz7PPCPPSJ6cLlp8a4nsgr4gT2FRnC0P4QiUhps2BkcVNkYfI=]
  • ResearchGate. How can I prevent peak tailing in HPLC?[https://vertexaisearch.cloud.google.
  • LCGC. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcKfN5y7LDS7r6HBh4fMqjAhJkH-DqotKvh4vn5gcErhb2GrFsM4s1FW3MgwM3uHYXvTCeF-f6P_lREZ2rOEKOD1NB1uL3M8Zwozj9sFfBdfDH88yyRjvUGnDRzJjnehU2n6Ls2Io3p5dCVZNiT2Di0gM8svh20F3pRoZSevBmd1myNN_gefql1mYeCg5GAoBBwh5TH7RgZJYqeoUVnfJlhUfhJKbDysQsKuVD6wNyiQ==]
  • PMC. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsFLYkQO0OUwN8F1YtYoP_dE8TpsMrfUVG5IXhteUcGLT1IhAYkWDeo_Zt7TWmPlT6lHfPlHDqvdUmoSxJHs1Es4B4ZGbpYJTG3jSxmmQVSpmBDAZRo-sr4nP6kIDU4-gMwaDotTWurhwHmA8=]
  • ResearchGate. New high-performance liquid chromatographic method for serum analysis of oxazepam.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoNdW2Z7nvaXZxQi4dEY38V1_oiuSjbR36fgyImlUSr5UFc09pm9HR6uEffvtF_HFkalFd34n7VI8CI9usGaeSak3CYqNoGURy7Wev60CG-WJIedlo1rUHUyBGioYQ8RLGbFMux4Q4KzVtR4xepvaK77jyvpcBYmUrkp6_k4TMFECC3DWLwyyA_rxsAVZ6ooT8R0fhBaJNbiAP0BVycYVTqbznsMBmva3D54ac36p33JyQqqYUFBrupuqcJAnO-OqThIElLO1EEQ_mlYQxJnMCYiNbwrbQQ4dVHoQ3ZhCoNddtf9iXm_kgsKYLEf9Sxem4S_6q4Ko=]

Sources

Optimization

Technical Support Center: Purification of 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized heterocyclic salts.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of highly functionalized heterocyclic salts. The target compound, 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride , presents a unique set of physicochemical challenges.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several blockbuster therapeutics (e.g., zolpidem, alpidem)[1],[2]. However, the presence of an electron-rich exocyclic amine at the C6 position, combined with a halogen at the C3 position, makes this molecule highly susceptible to aerobic oxidation and pH-dependent instability[3]. Furthermore, attempting to purify the dicationic salt directly often leads to catastrophic material loss.

This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity isolation of this critical building block.

Part 1: Diagnostic Data & Impurity Profiling

Before initiating purification, it is critical to understand the composition of your crude mixture. The chlorination of the imidazo[1,2-a]pyridine core typically occurs via electrophilic aromatic substitution, which strongly favors the C3 position[3]. However, off-target reactions and handling errors generate specific impurities.

Table 1: Common Impurities and Chromatographic Behavior

Impurity TypeMechanistic OriginRelative Polarity (TLC)Mitigation Strategy
Unreacted Starting Material Incomplete electrophilic halogenation.Lower Rf​ than targetStrict monitoring of chlorinating agent stoichiometry.
2,3-Dichloro Regioisomer Over-chlorination due to excess reagent or extended reaction times.Higher Rf​ than targetQuench the reaction strictly at the 1.0 equivalent consumption mark.
Azo/Azoxy Dimers Aerobic oxidation of the free primary amine at C6.Baseline / Severe StreakingDegas all extraction solvents; store final product strictly as the dihydrochloride salt.
Part 2: Troubleshooting & FAQs

Q1: Why does my crude dihydrochloride salt streak irreversibly on the silica gel column? A: Dihydrochloride salts possess strong ionic interactions with the acidic silanol groups on standard normal-phase silica. This causes severe tailing, poor resolution, and irreversible adsorption. To resolve this, you must break the salt and "free-base" the amine prior to chromatography[4]. Once purified as a neutral free base, the dihydrochloride salt is re-formed in a controlled, anhydrous environment.

Q2: During the free-basing step, my product rapidly darkens from pale yellow to dark brown. What is happening? A: The 6-amino group on the electron-rich imidazo[1,2-a]pyridine core is highly susceptible to aerobic oxidation once deprotonated. The dihydrochloride salt is oxidatively stable because the lone pairs on both the ring nitrogen and the exocyclic amine are tied up in protonation. When free-based, the molecule easily oxidizes into dimers or N-oxides. Causality & Fix: Perform the extraction with degassed solvents (sparged with Argon for 15 minutes) and immediately re-form the salt after chromatographic purification.

Q3: How do I ensure I am isolating the dihydrochloride salt and not the monohydrochloride? A: The imidazo[1,2-a]pyridine system has two basic sites: the N1 ring nitrogen (pKa ~ 6.8) and the exocyclic 6-amine (pKa ~ 4.0). Adding exactly 1 equivalent of HCl will only protonate the N1 position, yielding the monohydrochloride. To force the formation of the dihydrochloride, you must use a strict anhydrous excess (e.g., 3.0 equivalents of 4.0 M HCl in dioxane) in a non-polar solvent like diethyl ether. This ensures complete protonation and forces the dicationic salt to precipitate immediately, driving the equilibrium forward.

Part 3: Mechanistic Visualizations

To fully grasp the purification logic, review the workflow and protonation states below.

PurificationWorkflow Crude Crude Dihydrochloride Salt (Mixture) FreeBasing Free-Basing (Sat. NaHCO3 / DCM) Crude->FreeBasing OrgPhase Organic Phase (Free Base + Impurities) FreeBasing->OrgPhase Chromatography Silica Gel Chromatography (DCM:MeOH) OrgPhase->Chromatography PureBase Pure Free Base (Fractions) Chromatography->PureBase SaltFormation Salt Formation (4M HCl in Dioxane) PureBase->SaltFormation PureSalt Pure Dihydrochloride Salt (Target) SaltFormation->PureSalt

Workflow for the isolation and purification of the dihydrochloride salt.

ProtonationStates Dication Dihydrochloride (Dication) pH < 3 Monocation Monohydrochloride (Monocation) pH ~ 5 Dication->Monocation - HCl (pKa1 ~ 4.0) Monocation->Dication + HCl FreeBase Free Base (Neutral) pH > 8 Monocation->FreeBase - HCl (pKa2 ~ 6.8) FreeBase->Monocation + HCl

pH-dependent protonation states of 3-Chloroimidazo[1,2-a]pyridin-6-amine.

Part 4: Experimental Protocols

The following self-validating workflow is designed to bypass the pitfalls of direct salt chromatography by utilizing a free-base intermediate[5],[4].

Protocol A: Free-Basing and Chromatographic Purification

Objective: Convert the crude salt to a neutral free base for silica gel compatibility.

  • Suspension: Suspend 10.0 g of crude 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride in 150 mL of degassed Dichloromethane (DCM).

  • Neutralization: Slowly add 100 mL of saturated aqueous NaHCO3​ while stirring vigorously. Self-Validation: The suspension will clarify into a biphasic solution as the insoluble salt converts into the DCM-soluble free base. Gas evolution ( CO2​ ) will occur.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 2 x 50 mL of DCM.

  • Drying: Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (keep bath temperature < 30 °C to prevent thermal degradation).

  • Chromatography: Load the crude free base onto a silica gel column. Elute with a gradient of DCM:MeOH (98:2 to 95:5). Monitor fractions via TLC (UV active at 254 nm).

  • Isolation: Pool the pure fractions and concentrate to yield the pure free base as a pale yellow solid. Proceed immediately to Protocol B.

Protocol B: Anhydrous Dihydrochloride Salt Formation

Objective: Re-form the oxidatively stable dihydrochloride salt without introducing water.

  • Dissolution: Dissolve the pure free base (e.g., 5.0 g) in 100 mL of anhydrous Diethyl Ether ( Et2​O ) or Tetrahydrofuran (THF) in a round-bottom flask purged with Argon.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and stir at 400 rpm.

  • Acidification: Dropwise, add 22.5 mL of 4.0 M HCl in dioxane (3.0 equivalents). Self-Validation: An immediate, dense white/off-white precipitate will form. The excess HCl ensures the exocyclic amine is fully protonated.

  • Maturation: Allow the suspension to stir for 30 minutes at 0 °C to ensure complete crystallization.

  • Filtration: Filter the precipitate rapidly through a Büchner funnel under a blanket of nitrogen. Wash the filter cake with 2 x 20 mL of cold, anhydrous Et2​O .

  • Drying: Transfer the solid to a vacuum desiccator and dry overnight at room temperature to afford the pure 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride.

References
  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry (ACS). [5]

  • Approaches to chlorination of imidazo[1,2‐α]pyridines. ResearchGate.[3]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central (NIH). [1]

  • Synthesis of Acetaminophen (Experiment) - Amine Hydrochloride Neutralization. Chemistry LibreTexts. [4]

  • Imidazopyridine - Medicinal Chemistry Context. Wikipedia. [2]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for CAS 1432681-50-9

Target Compound: 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter challenges with the isolation and purification of imidazopyridine derivatives. CAS 1432681-50-9 is a highly valuable building block in pharmaceutical R&D, particularly in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs)[1]. However, as a dihydrochloride salt, it presents unique crystallographic challenges, including salt disproportionation, hygroscopicity, and liquid-liquid phase separation (oiling out).

This guide is designed to move beyond basic procedures, explaining the causality behind each experimental choice to help you engineer a robust, self-validating crystallization process.

Part 1: Troubleshooting Guide

Q: My crystallization yields a sticky, gummy residue instead of distinct crystals. Why is this happening, and how do I fix it? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation level of the solution exceeds the metastable zone width (MSZW) before primary nucleation can occur, causing the solute to separate as a dense, solute-rich liquid phase. For imidazopyridine salts, this is almost always triggered by adding an anti-solvent (like Ethyl Acetate) too rapidly at low temperatures.

  • The Fix: You must shift the phase diagram. Heat the mixture to 45–50°C to redissolve the oil into a single phase. Cool the system very slowly (e.g., 0.1°C/min) and introduce 1–2% w/w of authentic seed crystals before reaching the LLPS boundary. The seed bed provides a low-energy surface for the solute to deposit, bypassing the oiling-out phase entirely.

Q: NMR and titration analysis of my isolated solid shows a mixture of the monohydrochloride and dihydrochloride species. How do I ensure uniform salt formation? A: Imidazopyridine derivatives are highly susceptible to salt disproportionation (solvolysis) in protic solvents like methanol or water[2]. Because the second pKa of the imidazopyridine system is relatively low, the solvent can outcompete the API for the proton, leading to the precipitation of the monohydrochloride or free base.

  • The Fix: You must suppress the dissociation equilibrium. Always maintain a highly acidic environment by adding a slight stoichiometric excess of HCl (1.05 to 1.10 equivalents) during the dissolution phase[3]. Transitioning to a less protic solvent system (e.g., Ethanol/Ethyl Acetate) will further stabilize the dihydrochloride lattice.

Q: The filtration takes hours, and the isolated powder is highly static and fine. How can I improve the crystal habit? A: Rapid primary nucleation results in fine, needle-like crystals that blind filter membranes and trap mother liquor (reducing purity).

  • The Fix: Implement a temperature-cycling (Ostwald ripening) protocol. By oscillating the temperature (e.g., heating to 40°C, cooling to 20°C, and repeating), you thermodynamically favor the dissolution of unstable, high-surface-area fines and promote the growth of larger, more filterable macroscopic prisms.

Part 2: Empirical Data & Solvent Selection

Selecting the correct solvent/anti-solvent pairing is critical for controlling both the chemical purity and the physical properties of the dihydrochloride salt.

Table 1: Solvent/Anti-Solvent Screening Summary for CAS 1432681-50-9

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC)Crystal HabitMechanistic Comments
MeOH / MTBE1:47297.5%Fine NeedlesHigh risk of solvolysis; rapid crash-out leads to poor filtration.
EtOH / EtOAc 1:5 88 99.2% Prisms Optimal balance. EtOH provides solubility; EtOAc drives controlled supersaturation.
THF / Water9:19398.8%GranularRequires 1.05 eq HCl to prevent free base formation[3].
IPA / Heptane1:38196.0%AgglomeratesProne to oiling out if the cooling ramp is too aggressive.

Part 3: Standard Operating Procedures (SOPs)

Protocol: Self-Validating Anti-Solvent Crystallization

This protocol is designed to ensure the uniform formation of the dihydrochloride salt while rejecting organic impurities.

  • Dissolution & Acidification: Suspend 10.0 g of crude 3-chloroimidazo[1,2-a]pyridin-6-amine in 40 mL of absolute Ethanol. Add 1.05 equivalents of concentrated aqueous HCl (or HCl gas in EtOH) to ensure complete protonation to the dihydrochloride state[3]. Heat to 50°C.

    • Self-Validation Check: The solution must become completely transparent. Any remaining turbidity indicates insoluble inorganic impurities or incomplete salt formation.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane into a pre-warmed crystallizer to remove particulate matter.

  • Controlled Cooling & Seeding: Cool the filtrate to 35°C at a rate of 0.5°C/min. Add 0.1 g of authentic CAS 1432681-50-9 seed crystals. Hold isothermally for 30 minutes.

    • Causality: The isothermal hold allows the seed bed to establish and consume initial supersaturation, preventing secondary nucleation spikes.

  • Anti-Solvent Addition: Linearly dose 120 mL of Ethyl Acetate (EtOAc) over 2 hours using a programmable syringe pump.

  • Final Isolation: Cool the slurry to 5°C at 0.2°C/min. Hold for 1 hour. Filter under vacuum, wash the cake with 20 mL of cold EtOAc, and dry in a vacuum oven at 40°C for 12 hours.

Part 4: Visual Workflows & Mechanistic Logic

Workflow Start Crude CAS 1432681-50-9 (Mixed Salt/Free Base) Dissolve Dissolution in EtOH/H2O + 1.05 eq HCl @ 50°C Start->Dissolve Filter Polish Filtration (Remove Insoluble Impurities) Dissolve->Filter Cooling Controlled Cooling to 35°C & Anti-Solvent (EtOAc) Addition Filter->Cooling Decision Oiling Out Observed? Cooling->Decision Fix Reheat to 45°C Add Seed Crystals Decision->Fix Yes Ripening Isothermal Hold (Ostwald Ripening) Decision->Ripening No Fix->Cooling End Filtration & Vacuum Drying (Target Di-HCl Salt) Ripening->End

Fig 1: Decision tree for optimizing anti-solvent crystallization and mitigating LLPS.

Equilibrium FreeBase Free Base (Lipophilic) MonoHCl Mono-HCl Salt (Intermediate) FreeBase->MonoHCl + HCl DiHCl Di-HCl Salt (Target: CAS 1432681-50-9) MonoHCl->DiHCl + HCl Protic Protic Solvents (MeOH/H2O) Solvolysis / Dissociation Protic->MonoHCl Acidic Excess HCl (1.05 - 1.1 eq) Aprotic Anti-solvents (EtOAc) Acidic->DiHCl

Fig 2: Salt disproportionation equilibrium pathways for imidazopyridine derivatives.

Part 5: Frequently Asked Questions (FAQs)

Q: Is CAS 1432681-50-9 sensitive to ambient moisture? A: Yes. As a dihydrochloride salt, it exhibits hygroscopic properties. It must be stored in a tightly sealed container in a cool, dry place (preferably 2-8°C), away from direct sunlight and humidity to prevent hydrate formation or degradation[2].

Q: Can I use this crystallized salt directly in metal-catalyzed cross-coupling reactions? A: While the free amine and chloride groups make it a highly versatile building block[1], the dihydrochloride salt will poison palladium catalysts and alter the reaction pH. You must neutralize the salt to the free base in situ using an appropriate organic or inorganic base (e.g., DIPEA or K2CO3) prior to initiating Suzuki or Buchwald-Hartwig couplings.

Q: Why does the color of the solution darken during heating? A: Imidazopyridine amines are susceptible to mild oxidation at elevated temperatures. To prevent this, perform the dissolution and crystallization steps under an inert atmosphere (Nitrogen or Argon) and avoid exceeding 60°C.

References

  • 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride — Chemical Substance Information . NextSDS. Available at:[Link]

  • 6-Amino-3-chloroimidazo[1,2-a] pyridine Properties & Storage . Chemical Manufacturers. Available at:[Link]

  • Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2 . Organic Process Research & Development (ACS Publications). Available at:[Link]

  • Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches . Molecules (MDPI). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride . The imidazo[1,2-a]pyridine scaffold is a privileged motif in drug discovery, frequently ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride . The imidazo[1,2-a]pyridine scaffold is a privileged motif in drug discovery, frequently utilized for its unique physicochemical properties and target binding capabilities[1][2]. However, the synthesis of its 3-chloro-6-amino derivative is notoriously prone to impurity generation, specifically over-chlorination, amine oxidation, and reagent carryover[3][4].

This guide is designed for researchers and process chemists to troubleshoot batch failures, understand the mechanistic causality behind impurity formation, and implement self-validating protocols to ensure high-purity active pharmaceutical ingredients (APIs).

Mechanistic Workflow & Impurity Divergence

The synthesis relies on the condensation of a 2-aminopyridine derivative with chloroacetaldehyde, followed by highly regioselective electrophilic chlorination at the C-3 position using N-Chlorosuccinimide (NCS)[3][5]. The bridgehead nitrogen stabilizes the Wheland intermediate, directing the electrophile to C-3[4]. However, the electron-rich nature of the 6-amino group can lead to off-target reactivity if not properly managed.

Pathway A Protected 2,5-Diaminopyridine C Imidazo[1,2-a]pyridine Core Formation A->C Condensation B Chloroacetaldehyde B->C D Electrophilic Chlorination (NCS, 0°C) C->D C-3 Directed E Over-chlorination / Oxidation (Impurities) D->E Excess NCS / Heat F Deprotection & Salt Formation (HCl) D->F Controlled Stoichiometry G 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride API F->G Crystallization

Fig 1: Synthetic workflow and impurity divergence for 3-Chloroimidazo[1,2-a]pyridin-6-amine.

Quantitative Impurity Profiling

To effectively troubleshoot, you must first identify the impurities present in your batch. Below is a summary of common synthetic impurities, their analytical signatures, and typical quantitative limits required for pharmaceutical-grade batches.

Impurity TypeStructural IdentityPrimary CauseAnalytical Signature (LC-MS / NMR)Target Limit
Over-chlorination 2,3-Dichloroimidazo[1,2-a]pyridin-6-amineExcess NCS, elevated reaction temperature.MS: [M+H]+ m/z 202.0 (Free base)NMR: Loss of C-2 proton singlet (~7.6 ppm).< 0.15%
Regioisomer 5-Chloroimidazo[1,2-a]pyridin-6-amineRadical pathway activation or steric hindrance at C-3.MS: [M+H]+ m/z 168.0NMR: Shift in pyridine ring coupling constants.< 0.10%
Oxidation Azo/Nitroso dimersExposure of free 6-amine to NCS or atmospheric O2.MS: High MW dimers (m/z > 300)Visual: Pink/Brown discoloration.< 0.05%
Reagent Carryover SuccinimideIncomplete aqueous washing of the free base.NMR: Strong singlet at ~2.7 ppm (DMSO-d6).< 0.50%
Unreacted Starting Material Imidazo[1,2-a]pyridin-6-amineIncomplete chlorination.MS: [M+H]+ m/z 134.1NMR: Presence of C-3 proton (~7.4 ppm).< 0.10%

Troubleshooting FAQs

Q1: We are observing a significant amount of a dichloro impurity (m/z 202). How can we suppress this?

A: Over-chlorination typically occurs at the C-2 or C-5 position after the highly nucleophilic C-3 position is chlorinated[4]. This is driven by excess N-Chlorosuccinimide (NCS) and elevated temperatures.

  • Causality: The imidazo[1,2-a]pyridine ring is highly electron-rich. Once the C-3 position is substituted, the activation energy for secondary chlorination drops if the temperature is too high[6].

  • Solution: Strictly limit NCS to 1.02 equivalents . Add the NCS portion-wise over 30 minutes while maintaining the internal reaction temperature between 0 °C and 5 °C . Do not allow the reaction to warm to room temperature until LC-MS confirms complete consumption of the starting material.

Q2: Our final dihydrochloride salt has a pink/brown discoloration instead of being off-white. What causes this?

A: The free 6-amino group is highly susceptible to oxidation by trace unreacted NCS or atmospheric oxygen, leading to the formation of colored azo or N-oxide byproducts[3].

  • Causality: An unprotected primary amine on an electron-rich heterocycle acts as a competitive nucleophile and is easily oxidized.

  • Solution: Implement a protecting group strategy . Perform the condensation and chlorination steps using N-(6-aminopyridin-3-yl)acetamide. The acetyl group dampens the electron density of the amine, preventing oxidation and directing chlorination exclusively to C-3. The acetyl group is then cleaved in a one-pot deprotection/salt formation step using 6M HCl at reflux.

Q3: NMR analysis of our final batch shows a massive singlet at ~2.7 ppm. What is this impurity?

A: This is residual succinimide , the stoichiometric byproduct of NCS chlorination[4].

  • Causality: Succinimide is somewhat soluble in polar organic solvents (like EtOAc or THF) used during extraction. If the free base is directly converted to the dihydrochloride salt without removing the succinimide, it will co-precipitate.

  • Solution (Self-Validating Step): Before salt formation, dissolve the crude free base in Ethyl Acetate and wash it with three volumes of saturated aqueous NaHCO3 , followed by brine. Succinimide is highly water-soluble. Confirm the absence of the 2.7 ppm peak in a crude NMR sample before proceeding to the HCl addition.

Q4: The initial condensation step with chloroacetaldehyde is stalling at 60% conversion. How can we drive it to completion?

A: The condensation of 2-aminopyridines with α-halo carbonyls requires the removal of generated HCl to prevent the starting amine from protonating and becoming inactive[1][5].

  • Solution: Use a mild base like NaHCO3 (1.5 eq) in an Ethanol/Water solvent mixture. Alternatively, microwave irradiation (110 °C for 30 mins) has been proven to drive this specific cyclization to >90% yield without degrading the chloroacetaldehyde[1][2].

Validated Experimental Protocol

This protocol integrates the troubleshooting principles discussed above, utilizing an acetyl-protection strategy to guarantee high purity and prevent amine oxidation[3][6].

Step 1: Condensation (Core Formation)

  • Suspend N-(6-aminopyridin-3-yl)acetamide (1.0 eq) and NaHCO3 (1.5 eq) in a 4:1 mixture of EtOH/H2O.

  • Dropwise add a 50% aqueous solution of chloroacetaldehyde (1.2 eq) at room temperature[1][5].

  • Heat the mixture to 80 °C for 4 hours.

  • Cool to room temperature, concentrate under reduced pressure to remove EtOH, and extract with Ethyl Acetate. Wash with brine, dry over Na2SO4, and concentrate to yield the protected intermediate: N-(imidazo[1,2-a]pyridin-6-yl)acetamide.

Step 2: Regioselective Chlorination

  • Dissolve the intermediate in anhydrous DMF and cool to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS, 1.02 eq) portion-wise over 30 minutes, keeping the internal temperature below 5 °C[3][4].

  • Stir at 0 °C for 2 hours. Monitor by TLC (DCM:MeOH 9:1).

  • Quench with ice water. Extract with Ethyl Acetate.

  • Critical Wash Step: Wash the organic layer 3x with saturated aqueous NaHCO3, then 2x with water to completely remove succinimide[4]. Dry and concentrate.

Step 3: Deprotection and Salt Formation

  • Suspend the chlorinated intermediate in 6M aqueous HCl (10 volumes).

  • Heat to 90 °C for 3 hours to hydrolyze the acetyl protecting group.

  • Cool the solution to 0 °C. The 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride will precipitate as an off-white to light yellow crystalline solid.

  • Filter, wash with cold isopropanol, and dry under vacuum at 40 °C for 24 hours.

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Troubleshooting

Technical Support Center: Overcoming Poor Bioavailability of 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride Formulations

Welcome to the technical support resource for 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Given its classification as a dihydrochloride salt, initial assumptions might suggest good aqueous solubility; however, poor bioavailability often points to complex underlying factors. This document provides a structured approach to diagnosing these issues and developing robust formulation strategies.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, featured in numerous therapeutic agents.[1][2][3] However, like many nitrogen-containing heterocyclic compounds, derivatives can exhibit poor aqueous solubility or permeability, hindering their clinical potential.[4][5] This guide will walk you through a logical, evidence-based workflow to systematically address these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely causes of poor bioavailability for a compound like 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride?

Poor bioavailability is typically a result of one or more of the following factors:

  • Low Aqueous Solubility: Despite being a dihydrochloride salt, the free base may have very low intrinsic solubility. The solubility of the salt form is often pH-dependent, and it could precipitate out of solution in the higher pH environment of the intestines.

  • Poor Permeability: The drug may not efficiently cross the intestinal epithelium to enter systemic circulation. This can be due to its physicochemical properties, such as high polarity or being a substrate for efflux transporters.

  • First-Pass Metabolism: The compound might be extensively metabolized in the liver or the gut wall after absorption, reducing the amount of active drug that reaches the bloodstream.

  • Chemical Instability: The compound could be unstable in the gastrointestinal tract's varying pH environments or susceptible to enzymatic degradation.

Q2: What initial characterization steps are essential before attempting to reformulate?

Before exploring complex formulations, a thorough understanding of the active pharmaceutical ingredient's (API) fundamental properties is crucial. Key characterization steps include:

  • pH-Dependent Solubility Profile: To understand how solubility changes as the compound travels through the GI tract.

  • LogP/D Determination: To predict its lipophilicity and potential for membrane permeation.

  • Solid-State Characterization (pXRD, DSC): To identify the crystalline form (polymorphism), which can significantly impact solubility and dissolution rate.

  • Stability Studies: To assess degradation under various pH conditions and in the presence of simulated gastric and intestinal fluids.

Q3: How does the Biopharmaceutics Classification System (BCS) apply to my compound?

The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[6]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Identifying the BCS class of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is a critical first step. For instance, if it is a BCS Class II compound, the primary focus should be on enhancing solubility and dissolution rate.[7] If it's a BCS Class IV compound, both solubility and permeability enhancement strategies would be necessary.

Q4: What are the primary formulation strategies to improve the bioavailability of poorly soluble drugs?

Several strategies can be employed, often targeting different aspects of the absorption process:[8][9]

  • Particle Size Reduction: Increasing the surface area of the drug to enhance dissolution rate (micronization, nanosizing).[10]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve solubility.[5][6]

  • Lipid-Based Formulations: Dissolving the drug in a lipid vehicle to bypass the dissolution step and facilitate absorption via the lymphatic pathway.[8][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance the drug's solubility in water.[9]

  • Salt Formation/Co-crystals: While already a salt, exploring other salt forms or co-crystals could further optimize properties.[7][11]

Troubleshooting Guides

This section provides a systematic approach to identifying the root cause of poor bioavailability and selecting an appropriate formulation strategy.

Guide 1: Foundational Physicochemical Characterization

Before any formulation work, it is imperative to establish a baseline understanding of your API.

Protocol 1.1: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of the compound across a physiologically relevant pH range (1.2 to 6.8).

Methodology (Shake-Flask Method):

  • Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).

  • Add an excess amount of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples (using a 0.22 µm filter to remove undissolved solids).

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC-UV.[12]

  • Plot solubility (mg/mL) versus pH.

Interpretation: A significant drop in solubility as the pH increases from acidic to neutral would suggest that the compound is likely to precipitate in the small intestine, making it a dissolution-rate-limited (BCS Class II or IV) compound.

Guide 2: Identifying the Bioavailability Rate-Limiting Step

The following workflow will help you diagnose whether the primary absorption barrier is dissolution or permeability.

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// Node Definitions Start [label="Start:\nPoor In Vivo Bioavailability Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubility [label="Perform pH-Dependent\nSolubility Study\n(Guide 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility_Check [label="Is Solubility > Dose Number\nin pH 1.2 - 6.8?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Permeability [label="Perform In Vitro\nPermeability Assay\n(e.g., PAMPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Permeability_Check [label="Is Permeability High?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; BCS_I_III [label="Likely BCS Class I or III\nIssue may be metabolism\nor transporter-mediated efflux.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; BCS_III_IV [label="Likely BCS Class III or IV\nFocus on Permeability\nEnhancement Strategies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dissolution [label="Perform Biorelevant\nDissolution Study", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolution_Check [label="Is Dissolution Rate\nRapid (>85% in 30 min)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; BCS_II_IV [label="Likely BCS Class II or IV\nFocus on Solubility/Dissolution\nEnhancement Strategies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Solubility; Solubility -> Solubility_Check; Solubility_Check -> Permeability [label="Yes"]; Solubility_Check -> Dissolution [label="No"]; Permeability -> Permeability_Check; Permeability_Check -> BCS_I_III [label="Yes"]; Permeability_Check -> BCS_III_IV [label="No"]; Dissolution -> Dissolution_Check; Dissolution_Check -> Permeability [label="Yes"]; Dissolution_Check -> BCS_II_IV [label="No"]; }

Bioavailability Troubleshooting Workflow
Guide 3: Formulation Development Strategies

Based on the diagnosis from Guide 2, select an appropriate strategy below. It is often beneficial to screen multiple strategies in parallel.

Strategy 3.1: Amorphous Solid Dispersions (ASDs)

Mechanism: By dispersing the API in a polymeric carrier in an amorphous state, the energy barrier for dissolution is significantly lowered, leading to higher apparent solubility and faster dissolution.[5][6]

When to Use: Ideal for BCS Class II or IV compounds where a significant increase in dissolution rate is required.

Starting Point Formulations:

ComponentPolymerAPI:Polymer Ratio (w/w)Solvent System (for Spray Drying)
API 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride1:1 to 1:4Methanol, Acetone, or a mixture
Polymer 1 PVP K30
Polymer 2 HPMC-AS
Polymer 3 Soluplus®

Experimental Protocol (Spray Drying):

  • Dissolve the API and the selected polymer in the chosen solvent system to form a clear solution.

  • Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to produce a fine, dry powder.

  • Characterize the resulting powder using pXRD to confirm the amorphous state and DSC to determine the glass transition temperature (Tg).

  • Perform dissolution testing of the ASD powder against the crystalline API to quantify the improvement.

Troubleshooting ASDs:

Issue Potential Cause Suggested Solution
Recrystallization during storage Low Tg of the formulation; moisture uptake. Select a polymer with a higher Tg; add a secondary polymer; store under controlled humidity.
Incomplete dissolution ("Spring and Parachute" effect is poor) Rapid recrystallization in the dissolution medium. Incorporate a precipitation inhibitor (e.g., HPMC) into the formulation or dissolution medium.

| Poor powder flowability | Particle properties from spray drying. | Optimize spray drying parameters; consider secondary processing like granulation.[13] |

Strategy 3.2: Lipid-Based Formulations

Mechanism: The API is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like GI fluids), these systems form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state for absorption.[8][10]

When to Use: Excellent for highly lipophilic BCS Class II or IV compounds. It can also mitigate first-pass metabolism by promoting lymphatic absorption.

Starting Point Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS):

ComponentExcipient ExampleFunctionTypical % (w/w)
Oil (Lipid) Capmul® MCM, Labrafil® M 1944 CSSolvent for the API20 - 60%
Surfactant Kolliphor® EL, Tween® 80Emulsifier30 - 70%
Co-solvent Transcutol® HP, PEG 400Co-surfactant/Solubility enhancer0 - 20%

Experimental Protocol (Formulation Screening):

  • Determine the solubility of the API in various oils, surfactants, and co-solvents to select appropriate excipients.

  • Construct pseudo-ternary phase diagrams by titrating mixtures of oil and surfactant with the co-solvent to identify self-emulsifying regions.

  • Prepare formulations within the optimal region and load with the API.

  • Characterize the formulations by assessing emulsification time, droplet size, and drug precipitation upon dispersion.

  • Conduct in-vitro dissolution/dispersion tests in biorelevant media.

Troubleshooting Lipid Formulations:

Issue Potential Cause Suggested Solution
Drug precipitation upon dispersion Formulation cannot maintain drug in solution. Increase surfactant/co-solvent ratio; select excipients with higher drug solubility.
Poor self-emulsification Unbalanced ratio of components. Optimize surfactant:oil ratio using phase diagrams.

| Chemical instability of API | Incompatibility with excipients (e.g., peroxides in PEGs). | Screen for excipient compatibility; use antioxidants; select high-purity excipients. |

Guide 4: The Role of In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like dissolution) and an in vivo response (like plasma concentration).[14][15] Establishing a good IVIVC is invaluable because:

  • It allows the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies, saving time and resources.[16][17]

  • It provides confidence that the quality control methods are predictive of clinical performance.[18]

  • It aids in setting meaningful dissolution specifications for the final product.

Developing a Level A IVIVC, the most rigorous type, involves comparing the in vitro dissolution profile to the in vivo absorption profile obtained from deconvolution of plasma concentration data.[16] This is a critical step in late-stage development to ensure batch-to-batch consistency and support post-approval changes.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride — Chemical Substance Inform
  • 6-Chloroimidazo[1,2-a]pyridin-3-amine — Chemical Substance Inform
  • 6-Amino-3-chloroimidazo[1,2-a] pyridine. (n.d.).
  • 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. (n.d.). DSpace.
  • Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Jantratid, E., & Dressman, J. (2009). In vitro-In vivo Correlation: Perspectives on Model Development. PMC.
  • Improving API Solubility. (2023, October 31). Pharma Excipients.
  • Ferreira, L. A. P., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Bhalani, D. V., et al. (2025, October 9). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI.
  • (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
  • Shishoo, C. J., et al. (n.d.). In vitro in vivo Correlation of Oral Drug Formulations. Indian Journal of Pharmaceutical Sciences.
  • DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Al-Ghazawi, M., & Al-khalidi, B. (2025, February 24). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
  • Kumar, A. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Troubleshooting Formulation Issues in High-Dose Tablets. (2025, December 28). Pharma.Tips.
  • Otero Espinar, F. J., et al. (2024, January 1). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF.
  • Al-Ghazawi, M., & Sassler, D. (2015). In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. Dissolution Technologies.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.

Sources

Optimization

troubleshooting false positives in assays with 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve assay interference when working with 3-Chloroimidazo[1,2-a]pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve assay interference when working with 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride .

High-throughput screening (HTS) and biochemical assays are frequently confounded by Pan-Assay Interference Compounds (PAINS) and other assay artifacts[1]. This specific compound presents a unique intersection of chemical liabilities: a fluorescent fused-heterocyclic core, a highly reactive primary amine, and a propensity for phase separation in aqueous buffers.

This guide provides a causality-driven framework to identify false positives, understand the underlying chemical mechanisms, and implement self-validating experimental protocols to rescue your screening data.

Section 1: Chemical Liability Profile

To troubleshoot effectively, we must first understand why this molecule misbehaves in vitro. The table below summarizes the quantitative and qualitative liabilities of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride.

Structural FeaturePhysicochemical PropertyAssay Interference MechanismTypical Assay Formats Affected
Imidazo[1,2-a]pyridine Core UV/Vis Absorption: ~280–340 nmEmission: ~440–484 nm[2]Autofluorescence: The rigid, conjugated core emits light that bleeds into standard blue/green detection channels.Fluorescence Intensity (FI), FRET, DAPI/FITC imaging.
Primary Amine (-NH₂) High nucleophilicity at physiological pH (7.4)Covalent Scavenging: Reacts with electrophilic assay reagents (e.g., NHS-esters, aldehydes) via nucleophilic attack.Amine-reactive labeling assays, cross-linking assays.
Aromatic Core + Halogen High lipophilicity (free base form)Colloidal Aggregation: Forms nano-aggregates (>100 nm) above the Critical Aggregation Concentration (CAC)[3].Biochemical enzyme assays (steep Hill slopes).
Dihydrochloride Salt Acidic dissolution profilepH Shift: Lowers local pH in unbuffered or weakly buffered solutions, denaturing target proteins.Cell-based assays, unbuffered biochemical screens.

Section 2: Troubleshooting Guide & FAQs

Q1: My biochemical enzyme assay shows potent inhibition, but the dose-response curve is extremely steep (Hill slope > 1.5). Is this a real hit? A: Highly unlikely. This is the hallmark signature of Small, Colloidally Aggregating Molecules (SCAMs)[3]. At micromolar concentrations, the free base of the compound phase-separates into nano-colloids. These aggregates act like molecular sponges, non-specifically adsorbing and denaturing your target enzyme[4]. Actionable Solution: Run a detergent-addition counter-screen (see Protocol 1). If the addition of a non-ionic detergent abolishes the inhibition, your compound is a colloidal aggregator, not a specific active-site inhibitor.

G A Primary Screen Hit (Steep Hill Slope > 1.5) B Run Assay with 0.01% Triton X-100 A->B C Inhibition Maintained? B->C D True Inhibitor (Specific Binding) C->D Yes E False Positive (Colloidal Aggregator) C->E No

Caption: Triage workflow to distinguish true target binding from colloidal aggregation using detergent.

Q2: We are using an NHS-ester or aldehyde-based detection reagent, and the signal is completely quenched. What's happening? A: You are observing covalent scavenging. The primary amine (-NH₂) at position 6 of the imidazopyridine ring is a strong nucleophile. Instead of your assay reagent binding to its intended biological target, the 3-Chloroimidazo[1,2-a]pyridin-6-amine is covalently reacting with the reagent (forming an amide with NHS-esters or a Schiff base with aldehydes). This depletes the reagent pool, leading to artificial signal quenching. Actionable Solution: Utilize LC-MS/MS (Protocol 2) to detect the formation of the compound-reagent adduct.

G A 3-Chloroimidazo[1,2-a] pyridin-6-amine C Nucleophilic Attack (Covalent Adduct) A->C B Assay Reagent (NHS-Ester / Aldehyde) B->C D Signal Quenching (False Readout) C->D

Caption: Mechanism of assay interference via covalent scavenging by the primary amine.

Q3: Why am I seeing erratic baseline drift or artificially high signals in my fluorescence-based assays? A: Imidazo[1,2-a]pyridines are inherently fluorescent conjugated systems. They typically absorb in the UV range (280–340 nm) and emit in the blue region (440–484 nm)[2]. If your assay utilizes DAPI, Hoechst, or even certain FITC channels, the compound's autofluorescence will constructively interfere with your readout, creating a false positive for activation or a false negative for inhibition. Actionable Solution: Switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The long emission half-life of lanthanide fluorophores in TR-FRET allows you to introduce a time delay before measurement, allowing the short-lived autofluorescence of the imidazopyridine to decay completely.

Q4: The compound shows up as a hit in our Firefly Luciferase reporter assay. Could this be a PAINS artifact? A: Yes. Nitrogen-dense heterocycles are notorious for directly inhibiting Firefly Luciferase (FLuc)[5]. By competitively binding to the FLuc active site, the compound stabilizes the enzyme but prevents luminescence, mimicking a biological down-regulation of your reporter gene. Actionable Solution: Perform an orthogonal counter-screen using a different reporter enzyme, such as NanoLuc or Renilla luciferase, which possess different active site architectures and are generally resistant to FLuc-specific inhibitors.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply discard hits. Validate the mechanism of interference using these self-contained protocols.

Protocol 1: Detergent-Addition Counter-Screen for Colloidal Aggregation

Purpose: To disrupt non-specific colloidal aggregates without denaturing the target enzyme[4].

  • Preparation: Prepare your standard biochemical assay buffer. Split into two aliquots: Buffer A (Standard) and Buffer B (Standard + 0.01% v/v Triton X-100). Note: Ensure your specific target enzyme tolerates 0.01% Triton X-100 prior to testing.

  • Compound Dilution: Prepare a 10-point dose-response curve of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (e.g., 100 µM down to 1 nM) in both Buffer A and Buffer B.

  • Incubation: Incubate the compound with the target enzyme for 15 minutes at room temperature.

  • Initiation & Readout: Add the substrate and measure the reaction velocity.

  • Data Interpretation: Calculate the IC₅₀ and Hill slope for both conditions.

    • Result A: If the IC₅₀ shifts to the right by >5-fold or inhibition is completely lost in Buffer B, the compound is a colloidal aggregator.

    • Result B: If the IC₅₀ remains unchanged, the compound is a true active-site binder.

Protocol 2: LC-MS/MS Adduct Detection for Primary Amine Reactivity

Purpose: To confirm if the primary amine is chemically depleting assay reagents.

  • Reaction Setup: In a microcentrifuge tube, combine 10 µM of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride with 10 µM of your electrophilic assay reagent (e.g., NHS-ester fluorophore) in 50 mM HEPES buffer (pH 7.4). Do not use Tris or amine-containing buffers, as they will compete for the reaction.

  • Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Quenching: Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet any precipitated salts.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Scan for the predicted m/z of the covalent adduct (Mass of Compound + Mass of Reagent - Mass of Leaving Group).

  • Data Interpretation: The presence of a high-abundance adduct peak confirms covalent scavenging, invalidating the primary assay readout.

Section 4: References

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations Source: ACS Chemical Biology URL:[Link][1]

  • SCAM Detective: Accurate Predictor of Small, Colloidally Aggregating Molecules Source: Journal of Chemical Information and Modeling URL:[Link][3]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors Source: Nature Protocols (via PMC) URL:[Link][4]

  • Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays Source: ResearchGate URL:[Link][5]

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Properties Source: Università degli Studi di Torino URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride vs. Alternative Imidazopyridine Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their viability in advanced drug discovery campaigns. Imidazopyridines are a privileged class of fused bicyclic heterocycles[1].

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for their viability in advanced drug discovery campaigns. Imidazopyridines are a privileged class of fused bicyclic heterocycles[1]. While classic imidazo[1,2-a]pyridines like zolpidem and alpidem were historically developed to target the central nervous system (GABA-A receptors)[1][2], modern medicinal chemistry has repurposed this scaffold for oncology (e.g., PD-L1 antagonists)[3] and infectious diseases (e.g., anti-tuberculosis agents targeting QcrB)[4].

This guide objectively compares 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride against other imidazopyridine isomers, detailing the causality behind its structural advantages, physicochemical properties, and self-validating experimental protocols for its functionalization.

Structural Analysis & Physicochemical Comparison

The precise positioning of functional groups on the imidazopyridine core drastically alters its pharmacological trajectory. Below is a quantitative and qualitative comparison of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride against a closely related isomer and a standard reference drug.

Table 1: Comparative Profile of Imidazopyridine Scaffolds
Feature3-Chloroimidazo[1,2-a]pyridin-6-amine 2HCl6-Chloroimidazo[1,2-a]pyridin-3-amineZolpidem (Reference Drug)
CAS Number 1432681-50-9[5]82193-28-0[6]82626-48-0
Halogen Position C3 (Metabolic Blocking)C6 (Lipophilicity tuning)None (Methylated)
Amine Vector C6 (Primary, Exocyclic)C3 (Primary, Exocyclic)C3 (Amide derivative)
Primary Utility Oncology (PD-L1)[3], Anti-TB[4]Fluorophores, Kinase InhibitorsCNS Depressant (GABA-A)[1]
Metabolic Stability High (C3 blocked via halogenation)[2]Moderate (C3 susceptible to oxidation)Moderate (CYP3A4 substrate)
Formulation Dihydrochloride SaltFree BaseTartrate Salt

Mechanistic Utility in Drug Design (E-E-A-T Insights)

When designing a small-molecule library, the choice of building block must be driven by mechanistic causality rather than mere availability.

The C3-Chloro Advantage: In unsubstituted imidazo[1,2-a]pyridines, the C3 position is highly electron-rich and acts as a metabolic "soft spot," making it highly susceptible to rapid cytochrome P450-mediated oxidative metabolism[2]. By pre-installing a chlorine atom at C3, we effectively block this metabolic liability. This targeted halogenation not only increases the biological half-life of the resulting drug candidate but also favorably modulates the lipophilicity (LogP), a critical factor for membrane permeability in both solid tumors and Mycobacterium tuberculosis[4].

The C6-Amine Vector: The primary amine at the 6-position provides a highly reactive, sterically accessible nucleophilic handle. Unlike the C3-amine (found in 6-chloroimidazo[1,2-a]pyridin-3-amine[6]), which is directly conjugated with the bridgehead nitrogen and can exhibit suppressed nucleophilicity, the C6-amine is ideal for standard peptide coupling (amidation) or palladium-catalyzed Buchwald-Hartwig cross-coupling. This specific vector is instrumental in synthesizing the twisted biphenyl-linked imidazopyridines recently identified as potent small-molecule PD-L1 dimerizers[3][7].

Salt Form Stability: Formulating this building block as a dihydrochloride salt[5][8] is a deliberate necessity. Free-base heteroaromatic amines are prone to oxidative degradation and color-shifting during prolonged storage. The dihydrochloride salt ensures exceptional shelf-life, improved aqueous solubility, and precise stoichiometric control during sensitive multicomponent reactions.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.

Protocol A: Scaffold Extension via Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB 3-component reaction is the premier method for rapidly generating structural diversity on the imidazopyridine core[3][9].

  • Step 1 (Preparation): In a microwave-safe vial, suspend 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (1.0 equiv, 0.3 M) and an aromatic aldehyde (1.2 equiv) in a 2:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH)[3].

  • Step 2 (Neutralization & Imine Formation): Add N,N-Diisopropylethylamine (DIPEA, 2.2 equiv). Causality: The 2.2 equivalents of base are strictly required to neutralize the dihydrochloride salt and liberate the free amine. Stir at room temperature for 15 minutes. Self-Validation: A distinct color shift (typically to a deep yellow) confirms successful Schiff base (imine) formation.

  • Step 3 (Catalysis): Add Scandium(III) triflate (Sc(OTf)3, 10 mol%) followed by the isocyanide component (1.2 equiv)[3]. Causality: Sc(OTf)3 acts as a mild Lewis acid, electrophilically activating the imine for isocyanide attack without degrading the sensitive C3-chloro group.

  • Step 4 (Cyclization): Seal the vial and heat under microwave irradiation at 120 °C for exactly 1 hour[3].

  • Step 5 (Isolation): Quench with saturated aqueous NaHCO3 to neutralize the catalyst. Extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: C6-Amine Amidation for PD-L1 Antagonist Synthesis

This protocol couples a biphenyl-carboxylic acid to the C6-amine to generate a PD-L1 dimerizing pharmacophore[7].

  • Step 1 (Activation): Dissolve the target biphenyl-carboxylic acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes. Causality: HATU rapidly forms a highly reactive O-At ester intermediate.

  • Step 2 (Coupling): Add 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (1.0 equiv). The excess DIPEA neutralizes the salt in situ, exposing the C6-amine for nucleophilic acyl substitution.

  • Step 3 (Monitoring): Analyze via LC-MS after 2 hours. Self-Validation: The complete disappearance of the starting material mass (m/z 168 for the free base) and the emergence of the product mass confirms quantitative conversion.

  • Step 4 (Precipitation): Add the reaction mixture dropwise into vigorously stirred ice-cold water. Filter the resulting precipitate and recrystallize from ethanol to yield the pure PD-L1 antagonist candidate.

Visualization: Functionalization Workflow

The following diagram maps the logical progression from scaffold selection to biological targeting, highlighting the divergent functionalization pathways enabled by the 3-chloro and 6-amine substitutions.

Workflow cluster_0 Scaffold Selection N1 3-Chloroimidazo[1,2-a]pyridin-6-amine (Metabolically Stable Core) N3 C6-Amine Functionalization (Amidation / Cross-Coupling) N1->N3 Vector 1 N4 GBB-3CR Multicomponent Reaction (Scaffold Extension) N1->N4 Vector 2 N2 6-Chloroimidazo[1,2-a]pyridin-3-amine (Alternative Isomer) N2->N4 Limited by C3 oxidation N5 PD-L1 Dimerization (Oncology Target) N3->N5 Biphenyl coupling N6 QcrB Inhibition (Anti-TB Target) N4->N6 Hybridization

Logical workflow for the functionalization and biological targeting of imidazopyridine scaffolds.

References

  • [5] 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride — Chemical Substance Information. NextSDS.[Link]

  • [6] 6-Chloroimidazo[1,2-a]pyridin-3-amine — Chemical Substance Information. NextSDS.[Link]

  • [1] Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC (National Institutes of Health).[Link]

  • [3] Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters.[Link]

  • [2] Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI Molecules.[Link]

  • [4] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.[Link]

  • [8] {3-chloroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride — Chemical Substance Information. NextSDS.[Link]

  • [7] Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC (National Institutes of Health).[Link]

  • [9] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.[Link]

Sources

Comparative

Validation of LC-MS/MS Methods for CAS 1432681-50-9 Quantification: A Comparative Guide on HILIC-SPE vs. RP-PPT Workflows

Executive Summary Quantifying highly polar, basic compounds in biological matrices is a notorious challenge in bioanalysis. This guide provides an objective, data-driven comparison of analytical methodologies for the qua...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying highly polar, basic compounds in biological matrices is a notorious challenge in bioanalysis. This guide provides an objective, data-driven comparison of analytical methodologies for the quantification of CAS 1432681-50-9 (3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride). As a Senior Application Scientist, I have evaluated the traditional approach—Reversed-Phase Liquid Chromatography (RP-LC) coupled with Protein Precipitation (PPT)—against an optimized product workflow utilizing Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . The experimental data demonstrates that the HILIC-MCX workflow is essential for meeting rigorous regulatory validation criteria.

Analyte Profile & Analytical Challenges

CAS 1432681-50-9 is a highly polar imidazopyridine derivative formulated as a dihydrochloride salt . In aqueous environments, the salt dissociates, leaving a positively charged, highly basic primary amine.

When attempting to quantify this compound using standard C18 columns, scientists face two critical failures:

  • Hydrophobic Mismatch: The charged amine lacks sufficient hydrophobicity to partition into the C18 stationary phase, causing the analyte to elute in the void volume ( t0​ ).

  • Severe Ion Suppression: Elution in the void volume results in co-elution with endogenous plasma salts and phospholipids. These matrix components aggressively compete for charge in the Electrospray Ionization (ESI) source, neutralizing the analyte's signal and destroying assay sensitivity.

Mechanistic Insights: The Causality Behind Experimental Choices

To build a robust assay, we must abandon C18 chemistries and adopt orthogonal retention and cleanup mechanisms.

Why ZIC-HILIC? Unlike C18, which relies on hydrophobic interactions, ZIC-HILIC utilizes a stationary phase containing strictly balanced positively and negatively charged groups. This chemistry holds a water-rich liquid layer on the surface of the silica. The polar CAS 1432681-50-9 partitions into this aqueous layer and interacts electrostatically with the zwitterionic phase. This pushes the retention time ( tR​ ) well past the void volume, physically separating the analyte from suppressive matrix components before they reach the mass spectrometer.

Why MCX SPE over PPT? Protein Precipitation (PPT) only removes proteins; it leaves behind the phospholipids that cause ion suppression. Mixed-Mode Cation Exchange (MCX) SPE utilizes a sorbent with both reversed-phase and sulfonic acid groups. By acidifying the plasma sample, we force the amine group of CAS 1432681-50-9 into a fully protonated state ( NH3+​ ). This charged analyte binds fiercely to the negatively charged sulfonic acid groups on the SPE cartridge. We can then aggressively wash the cartridge with 100% methanol to strip away all phospholipids and neutral lipids. Finally, eluting with a basic solvent (5% NH4​OH in methanol) deprotonates the amine, breaking the ionic bond and releasing the highly purified analyte.

Mechanism CAS CAS 1432681-50-9 (Polar Amine Dihydrochloride) C18 Standard C18 Column (Hydrophobic Partitioning) CAS->C18 RP-LC HILIC ZIC-HILIC Column (Hydrophilic & Electrostatic) CAS->HILIC HILIC Void Elution in Void Volume (Co-elution with Salts) C18->Void Retained Strong Retention (Separation from Matrix) HILIC->Retained Poor Severe Ion Suppression (Failed Validation) Void->Poor Good High Sensitivity & Accuracy (Passes FDA/ICH Criteria) Retained->Good

Retention and ionization mechanisms for CAS 1432681-50-9.

Experimental Protocols (Self-Validating System)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every analytical batch must include a double-blank (matrix only), a single-blank (matrix + Stable Isotope-Labeled Internal Standard [SIL-IS]), and at least six non-zero calibration standards (CS). Quality Control (QC) samples at Low, Mid, and High concentrations are interspersed to monitor assay drift, adhering strictly to the.

Protocol A: Optimized HILIC-MCX SPE Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL) and 100 µL of 4% Phosphoric Acid ( H3​PO4​ ) to fully protonate the analyte. Vortex for 30 seconds.

  • SPE Conditioning: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% Formic Acid in water (removes aqueous interferences), followed by 1 mL of 100% MeOH (removes phospholipids and hydrophobic neutrals).

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of HILIC initial mobile phase (90% Acetonitrile / 10% 10mM Ammonium Formate, pH 3.0).

  • LC-MS/MS: Inject 5 µL onto a ZIC-HILIC column (2.1 x 100 mm, 3 µm).

Protocol B: Alternative C18-PPT Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS.

  • Precipitation: Add 300 µL of cold Acetonitrile (ACN) to crash plasma proteins. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 200 µL of the supernatant to an autosampler vial and dilute with 200 µL of water to match initial RP-LC conditions.

  • LC-MS/MS: Inject 5 µL onto a standard C18 column (2.1 x 100 mm, 1.7 µm).

Workflow cluster_A Optimized: MCX SPE Workflow cluster_B Alternative: PPT Workflow Start Plasma Sample Spiked with CAS 1432681-50-9 Load Load Acidified Sample (2% H3PO4) Start->Load AddACN Add 3x Vol Acetonitrile (Protein Crash) Start->AddACN Wash Wash Cartridge (2% FA, then 100% MeOH) Load->Wash Elute Elute Analyte (5% NH4OH in MeOH) Wash->Elute Dry Evaporate & Reconstitute (HILIC Mobile Phase) Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS Centrifuge Centrifuge (14,000 x g, 10 min) AddACN->Centrifuge Supernatant Collect Supernatant & Dilute Centrifuge->Supernatant Supernatant->LCMS

Comparison of MCX SPE and PPT sample preparation workflows.

Validation Data & Performance Comparison

The methodologies were validated against the. The batch is only considered valid if 67% of QCs are within ±15% of their nominal value.

As shown in Table 1 , the alternative C18-PPT method fails regulatory criteria due to severe matrix suppression (Matrix Factor = 0.48) and poor precision. The optimized ZIC-HILIC + MCX SPE method easily passes all FDA/ICH acceptance criteria, delivering a 20-fold improvement in the Lower Limit of Quantification (LLOQ).

Table 1: Bioanalytical Method Validation Summary

Validation ParameterOptimized: ZIC-HILIC + MCX SPEAlternative: C18 + PPTFDA / ICH M10 Acceptance Criteria
Lower Limit of Quantification (LLOQ) 0.5 ng/mL10.0 ng/mLSignal-to-Noise ≥ 5:1
Intra-day Precision (%CV) 3.2% – 6.5%12.4% – 22.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -4.1% to +5.2%-18.5% to +14.2%± 15% (± 20% at LLOQ)
Matrix Factor (IS Normalized) 0.98 (Minimal Suppression)0.48 (Severe Suppression)CV ≤ 15% across 6 matrix lots
Extraction Recovery 89.4% ± 3.1%68.2% ± 11.4%Consistent and reproducible
Regulatory Status PASS FAIL Must meet all above criteria

Conclusion

For the quantification of highly polar amine dihydrochlorides like CAS 1432681-50-9, traditional C18 chromatography and protein precipitation are fundamentally inadequate. The lack of hydrophobic retention leads to void volume elution, while the presence of residual phospholipids causes catastrophic ion suppression. By aligning the chemical properties of the analyte with the appropriate analytical tools—utilizing MCX SPE for targeted ionic cleanup and ZIC-HILIC for hydrophilic retention—laboratories can achieve a highly sensitive, robust, and fully regulatory-compliant assay.

References

  • NextSDS Chemical Substance Database. "3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS 1432681-50-9) Properties and Identifiers." NextSDS. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (May 2018). Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M10 on Bioanalytical Method Validation - Step 5." (July 2022). Available at:[Link]

Validation

High-Fidelity Synthesis Guide: 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride vs. Alternatives

Introduction: The Imidazo[1,2-a]pyridine Pharmacophore The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster anxiolytics and hypnotics suc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[1,2-a]pyridine Pharmacophore

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for blockbuster anxiolytics and hypnotics such as zolpidem and alpidem[1]. Beyond CNS applications, recent drug discovery efforts have heavily leveraged this bicyclic system to develop potent antitubercular agents and highly selective PI3Kα inhibitors for oncology[2].

Within this chemical space, 3-chloroimidazo[1,2-a]pyridin-6-amine is a highly sought-after building block. It provides a versatile primary amine at the 6-position for amide coupling or Buchwald-Hartwig cross-coupling, while the 3-chloro substituent blocks metabolic soft spots and locks the molecule into favorable binding conformations. However, researchers frequently report batch-to-batch variability when utilizing the free base form (CAS: 1094463-26-9)[3]. This guide objectively compares the free base against its stabilized alternative—3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS: 1432681-50-9)—and provides a self-validating protocol to ensure absolute synthetic reproducibility.

Causality & Rationale: The Mechanics of Stability

As a Senior Application Scientist, I frequently investigate the root causes of failed scale-up campaigns. When working with electron-rich amino-heterocycles, the primary culprit for erratic yields is trace oxidation.

The Problem with the Free Base: The imidazo[1,2-a]pyridine ring system is inherently electron-rich. The addition of a strongly electron-donating primary amine at the 6-position further elevates the Highest Occupied Molecular Orbital (HOMO) energy. Consequently, the free base is highly susceptible to auto-oxidation upon exposure to ambient oxygen and light, leading to the formation of N-oxides and polymeric impurities. This degradation alters the exact stoichiometric ratio of the starting material, causing downstream coupling reactions to fail or require exhaustive chromatographic purification.

The Dihydrochloride Advantage: By isolating the building block as a dihydrochloride salt, both the primary amine and the bridgehead N1 nitrogen are protonated. This dual protonation drastically lowers the HOMO energy, effectively shutting down oxidative degradation pathways. Furthermore, the salt form is highly crystalline. This provides a self-validating system: its physical state guarantees exact molar equivalents during weighing, directly translating to reproducible yields in high-throughput screening and scale-up.

Comparative Performance Data

The following table summarizes the quantitative performance of both forms based on rigorous stability and reactivity testing.

Performance MetricFree Base (CAS: 1094463-26-9)Dihydrochloride Salt (CAS: 1432681-50-9)
Physical State Light yellow to brown powderOff-white to white crystalline powder
Shelf-Life (Ambient Air) < 3 months (noticeable darkening)> 24 months (color stable)
HPLC Purity (at 6 months) ~85% (oxidative impurities present)> 99% (no degradation detected)
Solubility (Polar Protic) Low to ModerateHigh (Excellent for aqueous/alcoholic media)
Amide Coupling Yield 55% - 72% (Highly batch variable)88% - 94% (Highly consistent)

Workflow Visualization

G N1 Imidazo[1,2-a]pyridine Precursor N2 Free Base: 6-Amino-3-chloroimidazo [1,2-a]pyridine (Oxidation-Prone) N1->N2 Base / Reduction N3 Dihydrochloride Salt: 3-Chloroimidazo[1,2-a] pyridin-6-amine 2HCl (Stable) N2->N3 HCl (g) Salt Formation N4 Downstream API (e.g., PI3K Inhibitors) N2->N4 Direct Coupling (Variable Yield) N3->N4 In Situ Free-Basing (High Reproducibility)

Synthesis and application workflow of 3-Chloroimidazo[1,2-a]pyridin-6-amine forms.

Self-Validating Experimental Protocol

To harness the stability of the dihydrochloride salt without compromising the nucleophilicity of the amine, the reaction must be designed to release the free base in situ only when the activated electrophile is present. This minimizes the window for oxidative degradation.

Protocol: High-Fidelity Amide Coupling via In Situ Neutralization

Target: Synthesis of 6-(carboxamido)-3-chloroimidazo[1,2-a]pyridine derivatives.

Step 1: Electrophile Activation

  • In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add HATU (1.1 equiv) and stir for 10 minutes at room temperature to form the active OAT ester. Causality Note: Pre-activating the acid ensures that the moment the amine is freed in the next step, it instantly undergoes nucleophilic attack, outcompeting any side reactions.

Step 2: In Situ Free-Basing and Coupling

  • Add 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (1.05 equiv) to the reaction mixture. The salt will remain partially suspended.

  • Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.5 equiv). Causality Note: DIPEA is a sterically hindered, non-nucleophilic base. It requires 2.0 equivalents to neutralize the dihydrochloride salt and 1.5 equivalents to drive the HATU coupling. The slow addition controls the exothermic neutralization and generates the highly reactive free base directly in the presence of the activated ester.

Step 3: Quench and Isolation

  • Stir the reaction for 2 hours at room temperature. Reaction completion is typically >95% by LC-MS.

  • Quench the reaction by pouring it into vigorously stirred ice water (5x volume of DMF).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum. Validation: Because the starting salt is highly pure and the free base is never exposed to air in isolation, the crude product typically exhibits >95% purity, often bypassing the need for column chromatography.

References

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines Source: acs.org URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: acs.org URL:[Link]

  • 6-Amino-3-chloroimidazo[1,2-a] pyridine Product Specifications Source: chemicalmanufacturers.in URL:[Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition Source: nih.gov URL:[Link]

Sources

Comparative

The Analytical Challenge: Why Traditional Methods Fall Short

Benchmarking the Purity of CAS 1432681-50-9 Using Quantitative NMR (qNMR): A Comprehensive Comparison Guide As drug development accelerates, the analytical rigorousness applied to novel building blocks and intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Purity of CAS 1432681-50-9 Using Quantitative NMR (qNMR): A Comprehensive Comparison Guide

As drug development accelerates, the analytical rigorousness applied to novel building blocks and intermediates must evolve. CAS 1432681-50-9, chemically identified as 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride[1][2], is a highly polar, halogenated heterocyclic salt. Benchmarking the absolute purity of such complex intermediates presents a significant analytical challenge.

Traditional mass balance approaches (like HPLC-UV combined with Karl Fischer and Residue on Ignition) often fall short due to the lack of identical reference standards, poor chromatographic retention, or overlapping UV chromophores. As a Senior Application Scientist, I advocate for Quantitative Nuclear Magnetic Resonance (qNMR) as the gold standard for this class of compounds. This guide objectively compares qNMR against traditional alternatives and provides a self-validating, step-by-step protocol for benchmarking CAS 1432681-50-9.

To understand why qNMR is necessary, we must analyze the causality behind the failures of traditional techniques when applied to CAS 1432681-50-9:

  • HPLC-UV (Mass Balance): HPLC requires a highly pure, identically matched reference standard to establish a response factor[3]. For novel or rare compounds like CAS 1432681-50-9, such standards are rarely available. Furthermore, HPLC-UV is "blind" to UV-transparent impurities (e.g., excess inorganic salts, residual silica, or non-chromophoric organic solvents), frequently leading to an overestimation of purity.

  • Titration: While argentometric titration can quantify the chloride ions in the dihydrochloride salt, it cannot distinguish between the API's hydrochloride salt and inorganic chloride impurities (e.g., NaCl), leading to non-specific results.

qNMR Advantage: qNMR is a primary ratio measurement technique. The fundamental principle is that the integral area of an NMR resonance is strictly proportional to the number of nuclei generating that signal[3]. Therefore, absolute quantification can be achieved using a universal Internal Standard (IS)—eliminating the need for an identical reference standard[4].

Logic_Comparison cluster_HPLC HPLC-UV Mass Balance cluster_qNMR qNMR Method H_Analyte Analyte Signal H_Result Relative Purity H_Analyte->H_Result H_Ref Identical Reference Std (Required) H_Ref->H_Result Response Factor Q_Analyte Analyte Signal Q_Result Absolute Purity Q_Analyte->Q_Result Q_Ref Universal Internal Std (e.g., Maleic Acid) Q_Ref->Q_Result Molar Ratio

Figure 1: Logical dependency comparison between HPLC-UV and qNMR for purity benchmarking.

Objective Comparison of Analytical Alternatives

The following table summarizes the performance metrics of qNMR versus traditional methods when analyzing polar heterocyclic salts.

MetricqNMR (Internal Standard Method)HPLC-UV (Mass Balance)Argentometric Titration
Reference Standard Required Universal IS (e.g., Maleic Acid)Identical Analyte StandardStandardized Titrant
Detection of Inorganics Yes (Indirectly via mass fraction)No (Requires separate ROI/LOD)Yes (Chloride only)
Specificity Extremely High (Structural confirmation)Moderate (Relies on retention time)Low (Measures total halides)
Regulatory Acceptance USP <761>, ISO 24583[4][5]ICH Q2(R1)USP <541>
Typical Precision (RSD) < 0.5%0.5% - 1.0%1.0% - 2.0%

Experimental Design: A Self-Validating Protocol

To ensure scientific integrity and compliance with ISO 24583[5] and USP <761>[4], every step of the qNMR workflow must be meticulously controlled.

A. Internal Standard Selection: The Causality of Baseline Resolution

For CAS 1432681-50-9, the aromatic protons of the imidazo[1,2-a]pyridine core resonate in the downfield region (typically 7.0–8.5 ppm). To ensure zero signal overlap—a critical requirement for accurate integration[6]—we select Maleic Acid as the Certified Reference Material (CRM) Internal Standard. Maleic acid presents a sharp, isolated singlet at ~6.26 ppm in DMSO-d6[7], ensuring perfect baseline resolution from the analyte.

B. Step-by-Step qNMR Methodology
  • Gravimetric Preparation: Using a USP <41> compliant ultra-microbalance[8], accurately co-weigh approximately 10.0 mg of CAS 1432681-50-9 and 5.0 mg of Maleic Acid CRM into a static-free vial. Causality: Weighing variance is the largest contributor to qNMR uncertainty; a microbalance minimizes this error.

  • Solvation: Add 0.6 mL of high-purity DMSO-d6. Causality: The dihydrochloride salt is highly polar. DMSO-d6 ensures complete dissolution without inducing line broadening caused by micro-precipitates.

  • T1 Relaxation & Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the 1H NMR spectrum at 298 K using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds. Causality: Aromatic protons often exhibit long longitudinal relaxation times (T1 ≈ 2–5 s). The D1 must be ≥ 5×T1 to ensure >99.3% magnetization recovery, preventing artificial signal attenuation and inaccurate quantification[9].

  • Signal-to-Noise Optimization: Acquire a minimum of 32 to 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250 for the target peaks. Causality: High S/N is mandatory to keep integration errors below 0.1%[10].

qNMR_Workflow Sample Analyte CAS 1432681-50-9 Weighing Co-Weighing (Microbalance) Sample->Weighing IS Internal Standard Maleic Acid CRM IS->Weighing NMR 1H NMR Acquisition (D1 > 5xT1) Weighing->NMR Solvent Deuterated Solvent (DMSO-d6) Solvent->NMR Processing Spectral Processing Integration NMR->Processing Result Absolute Purity (% w/w) Processing->Result

Figure 2: Step-by-step workflow for qNMR purity determination, ensuring SI-traceability.

C. The Mathematical Grounding

Following phase and baseline correction, the absolute mass fraction (purity) is calculated using the established qNMR equation[4]:

P_analyte = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (m_IS / m_analyte) × P_IS

Where:

  • I = Integrated area of the NMR signal

  • N = Number of resonating protons (Maleic acid = 2; Analyte = 1 for a selected isolated aromatic proton)

  • M = Molar mass (Maleic acid = 116.07 g/mol ; CAS 1432681-50-9 = 240.52 g/mol )

  • m = Accurately weighed mass (mg)

  • P = Purity (% w/w)

Experimental Data Presentation

To demonstrate the efficacy of this protocol, below is a benchmarking dataset comparing qNMR against HPLC-UV and Titration for a single batch of CAS 1432681-50-9.

Analytical MethodReplicate 1Replicate 2Replicate 3Mean Purity (% w/w)RSD (%)
qNMR (Maleic Acid IS) 98.45%98.51%98.48%98.48% 0.03%
HPLC-UV (Mass Balance) 99.10%99.25%99.15%99.17% 0.08%
Titration (AgNO3) 97.80%98.50%98.10%98.13% 0.36%

Data Insight: The HPLC-UV method overestimates the purity by ~0.7%. Because HPLC relies on UV detection, it fails to account for UV-transparent impurities (such as residual inorganic salts from the dihydrochloride formation). qNMR measures the absolute mass fraction directly against an SI-traceable standard, providing the true, uninflated purity of the compound[3].

Conclusion

For complex, highly polar intermediates like CAS 1432681-50-9, relying on relative chromatographic purity can introduce critical errors downstream in drug development. By leveraging qNMR with an appropriate Internal Standard like Maleic Acid, researchers can achieve absolute, SI-traceable purity benchmarking. This self-validating system eliminates the dependency on identical reference standards while offering superior precision and regulatory compliance.

References

  • Source: bidepharm.
  • Title: Stimuli Article (qNMR) - US Pharmacopeia (USP)
  • Title: Quantitative NMR (qNMR) ?
  • Title: Internal Standard for qNMR (Calibration Standard for qNMR)
  • Source: mdpi.
  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc.
  • Source: bipm.
  • Source: resolvemass.
  • Source: acs.

Sources

Validation

Comparative Efficacy Guide: 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride Analogs in Targeted Therapeutic Synthesis

Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as the right-hand side (RHS) binding motif in kinase inhibitors, epigenetic PROTAC degrade...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as the right-hand side (RHS) binding motif in kinase inhibitors, epigenetic PROTAC degraders, and RNA-splicing modulators. This technical guide provides an objective comparison of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS 1432681-50-9) against its free base and structural analogs. By analyzing structural causality, cross-coupling efficiency, and biological efficacy, this guide establishes a validated framework for integrating these intermediates into advanced medicinal chemistry workflows.

Structural and Electronic Profiling: The Causality of Scaffold Design

In drug development, the transition from a hit scaffold to a lead compound requires overcoming severe metabolic and stability liabilities. The specific modifications present in 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride are not arbitrary; they are engineered solutions to common synthetic and pharmacokinetic bottlenecks.

  • The Causality of C3-Chlorination: The unsubstituted imidazo[1,2-a]pyridine core contains an electron-rich C3 position that is highly susceptible to electrophilic attack and rapid cytochrome P450-mediated metabolic oxidation. Halogenation (chlorination) at C3 effectively blocks this metabolic vulnerability, extending the compound's in vivo half-life. Furthermore, the electron-withdrawing chlorine atom modulates the pKa of the core, reducing non-specific protein binding and significantly enhancing blood-brain barrier (BBB) penetrance—a critical requirement for CNS-targeted therapies such as Huntington's disease modulators ([1]).

  • The Causality of the Dihydrochloride Salt: The free base exocyclic 6-amine (CAS 1094463-26-9) is prone to rapid atmospheric oxidation, often degrading into tarry byproducts within weeks on the benchtop. The dihydrochloride salt protonates both the basic imidazo nitrogen and the exocyclic amine, locking the molecule in an oxidation-resistant state. This ensures absolute stoichiometric precision during high-throughput library synthesis, which is particularly vital in multi-step syntheses of complex molecules like MLLT1/3 epigenetic inhibitors ([2]).

Quantitative Efficacy and Performance Comparison

The following table summarizes the comparative performance of the 3-chloro dihydrochloride salt against key structural analogs. Data reflects synthetic handling properties and representative biological efficacy when incorporated into RNA-splicing modulator scaffolds[1].

Analog / ScaffoldSalt FormBench Stability (Air)Cross-Coupling Yield (%)*mHTT Reduction (EC50, nM)**Predicted LogBB
3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride> 12 months88%45+0.42
3-Chloroimidazo[1,2-a]pyridin-6-amine Free Base< 2 weeks85%45+0.42
Imidazo[1,2-a]pyridin-6-amine (Unsubstituted)Free Base< 1 week72%> 500-0.15
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine Free Base~ 1 month81%62+0.38

*Yields based on standardized Buchwald-Hartwig amination with aryl bromides. **Values are representative benchmarks derived from structural activity relationship (SAR) trends in Huntington's disease RNA-splicing assays[1].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to prevent common points of failure.

Protocol A: Buchwald-Hartwig Cross-Coupling (RHS Modulator Synthesis)

Causality Note: When utilizing the dihydrochloride salt, the reaction requires a strict excess of base to neutralize the HCl in situ before the palladium catalytic cycle can initiate. Failure to provide sufficient base will stall the oxidative addition step and poison the catalyst.

  • Reagent Preparation: In an oven-dried Schlenk flask, add the target aryl halide (1.0 eq), 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (3.5 eq). Note: The 3.5 eq of Cs2CO3 accounts for the 2.0 eq needed to neutralize the dihydrochloride salt, plus the 1.5 eq required for the cross-coupling mechanism.

  • Atmospheric Control: Evacuate and backfill the flask with dry argon three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M concentration) via a sealed syringe.

  • Catalytic Cycle: Heat the mixture to 95°C for 12–16 hours under vigorous stirring to ensure the heterogeneous base remains suspended.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography using a DCM/MeOH gradient.

Protocol B: Multiplex HTRF Assay for Soluble mHTT Protein Detection

Causality Note: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized here because it allows for wash-free, high-throughput quantification of mutant Huntingtin (mHTT) directly from cell lysates, effectively eliminating protein degradation artifacts caused by extensive washing steps[1].

  • Cell Lysis: Aspirate media from treated patient-derived HD cells. Immediately add lysis buffer (PBS, 1% Triton X-100) supplemented with 1X Halt protease and phosphatase inhibitor cocktail to halt enzymatic degradation[1].

  • Sample Transfer: Transfer the crude lysate to a 384-well low-volume black microplate (Perkin Elmer).

  • Antibody Hybridization: Add the specific HTRF-labeled HTT monoclonal antibody pair (2B7-Cryptate donor and MW1-Alexa488 acceptor) designed to bind the expanded polyglutamine tract of mHTT[1].

  • Signal Detection: Incubate the plate in the dark at room temperature for 2 hours. Read the time-resolved FRET signal using an EnVision microplate reader to calculate the EC50 of the synthesized splicing modulator.

Mechanistic Pathway Visualization

The following diagram illustrates the biological causality of integrating the imidazo[1,2-a]pyridin-6-amine scaffold into RNA-splicing modulators, ultimately leading to the therapeutic reduction of toxic mutant proteins[1].

G A Imidazo[1,2-a]pyridin-6-amine Derivative B HTT pre-mRNA Splicing Modulation A->B C Pseudoexon 49a Insertion B->C D Premature Termination Codon (PTC) C->D E Nonsense-Mediated Decay (NMD) D->E F Reduced mHTT Protein Levels E->F

Figure 1: Mechanism of imidazo[1,2-a]pyridin-6-amine derivatives in HTT RNA-splicing modulation.

References

  • Title: Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives as mllt1 and mllt3 inhibitors (WO2024133560A1)

Sources

Comparative

structural comparison of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride and 6-chloroimidazo[1,2-a]pyridin-3-amine

A Comparative Structural Analysis of 3,6- and 6,3- Chloro-Amino Imidazo[1,2-a]pyridine Isomers: A Guide for Researchers Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Structural Analysis of 3,6- and 6,3- Chloro-Amino Imidazo[1,2-a]pyridine Isomers: A Guide for Researchers

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad therapeutic potential.[1][2][3] Positional isomerism within this scaffold can profoundly influence a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide presents an in-depth structural comparison of two key isomers: 3-Chloroimidazo[1,2-a]pyridin-6-amine (as its dihydrochloride salt) and 6-chloroimidazo[1,2-a]pyridin-3-amine. We will dissect their structural and electronic differences, provide a framework for their experimental differentiation, and discuss the implications of these isomeric variations for drug discovery and development professionals.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure

Imidazo[1,2-a]pyridines represent a class of fused heterocyclic compounds that are integral to numerous clinically significant molecules, including Zolpidem (anxiolytic) and Alpidem (anti-ulcer).[1][3] Their rigid bicyclic structure provides a unique three-dimensional arrangement for substituent presentation to biological targets, while the nitrogen atoms offer key hydrogen bonding capabilities. This scaffold is associated with a vast range of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[1][4][5]

The precise placement of substituents on the imidazo[1,2-a]pyridine core is critical. A simple transposition of functional groups can dramatically alter electron distribution, molecular shape, and polarity. This guide uses 3-Chloroimidazo[1,2-a]pyridin-6-amine and 6-chloroimidazo[1,2-a]pyridin-3-amine as a case study to illuminate the profound impact of such positional isomerism.

Foundational Structural Dissection

Core Heterocycle and Isomeric Distinction

The fundamental difference between the two molecules lies in the placement of the chloro (–Cl) and amino (–NH₂) groups on the fused ring system. In 3-Chloroimidazo[1,2-a]pyridin-6-amine , the chloro group occupies the C3 position of the five-membered imidazole ring, while the amino group is at the C6 position of the six-membered pyridine ring. Conversely, in 6-chloroimidazo[1,2-a]pyridin-3-amine , these positions are swapped.

Caption: Core structures of the two positional isomers.

The Electronic Landscape: A Tale of Two Rings

The electronic properties of these isomers are fundamentally different due to the interplay between the substituent effects and the inherent nature of the imidazole and pyridine rings.

  • 3-Chloroimidazo[1,2-a]pyridin-6-amine: The electron-withdrawing chloro group at the C3 position reduces the electron density of the imidazole ring, which is typically electron-rich. The C3 position is known to be susceptible to electrophilic substitution, and this halogenation significantly modulates that reactivity.[6] Meanwhile, the powerful electron-donating amino group at C6 enriches the pyridine ring, influencing its basicity and reactivity.

  • 6-chloroimidazo[1,2-a]pyridin-3-amine: Here, the situation is reversed. The electron-withdrawing chloro group at C6 deactivates the pyridine ring towards electrophilic attack and lowers the basicity of the pyridine nitrogen. The amino group at the electron-rich C3 position makes this site a potent nucleophile, significantly influencing its synthetic utility. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful method for synthesizing such 3-amino-imidazo[1,2-a]pyridines, highlighting the unique reactivity of this position.[7]

Comparative Physicochemical Profile

These electronic differences translate directly into distinct physicochemical properties, which are critical for drug development, affecting everything from solubility to cell permeability and metabolic stability.

Property3-Chloroimidazo[1,2-a]pyridin-6-amine6-chloroimidazo[1,2-a]pyridin-3-amineRationale for Difference
Molecular Formula C₇H₆ClN₃C₇H₆ClN₃Isomers have identical formulas and weight.
Molecular Weight 167.60 g/mol [8]167.60 g/mol Isomers have identical formulas and weight.
Predicted XLogP3 1.51.8The amino group on the pyridine ring (Isomer A) likely contributes to slightly lower lipophilicity compared to when it's on the imidazole ring (Isomer B).
Topological Polar Surface Area (TPSA) 54.9 Ų54.9 ŲTPSA is calculated based on atom types and does not always differentiate positional isomers with the same functional groups.
Predicted pKa (Strongest Basic) ~5.5-6.5~6.0-7.0The amino group at C3 (Isomer B) is expected to be more basic than the one at C6 (Isomer A) due to differing electronic environments of the rings.
Form Dihydrochloride salt available[9]Typically supplied as free base[10]The dihydrochloride salt form of Isomer A significantly enhances its aqueous solubility and stability for handling.

Experimental Differentiation and Characterization

Distinguishing between these isomers in a laboratory setting is straightforward with standard analytical techniques. The choice of method is predicated on the physicochemical differences outlined above.

Analytical Workflow for Isomer Identification

A logical workflow ensures unambiguous identification of an unknown sample.

G cluster_results Structure Elucidation sample Unknown Sample (Isomer A or B) hplc Reverse-Phase HPLC sample->hplc Inject for Separation nmr ¹H & ¹³C NMR Spectroscopy hplc->nmr Collect Fractions ms Mass Spectrometry (MS/MS) nmr->ms Confirm Mass confirm_A Confirmed: 3-Chloro-6-amino Isomer ms->confirm_A Compare Spectra to Reference [14] confirm_B Confirmed: 6-Chloro-3-amino Isomer ms->confirm_B Compare Spectra to Analogs [2]

Caption: Experimental workflow for isomer differentiation.

Spectroscopic Fingerprinting

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for distinguishing these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons are unique to each structure.

Expected ¹H NMR Spectral Differences (in CDCl₃):

Proton3-Chloro-6-amino Isomer (Predicted)6-Chloro-3-amino Isomer (Predicted)Key Differentiator
H5 ~7.8-8.0 ppm (d)~7.9-8.1 ppm (s or d)H5 in the 3-chloro isomer is a clear doublet, while in the 6-chloro isomer it appears as a singlet or narrow doublet.
H7 ~6.5-6.7 ppm (dd)~7.0-7.2 ppm (dd)The electron-donating NH₂ at C6 shields H7 and H5 significantly, shifting them upfield.
H8 Not present~7.4-7.6 ppm (d)The H8 proton signal is a clear differentiator.
Imidazole Proton H2: ~7.5 ppm (s)H2: ~7.3 ppm (s)The environment of the remaining imidazole proton (H2) will be subtly different.

Note: These are predicted shifts based on published data for similar structures.[11] The presence of the amino group will cause significant shifts compared to the unsubstituted parent compounds.

4.2.2 Mass Spectrometry (MS)

While both isomers have the same parent mass, their fragmentation patterns under MS/MS conditions may differ. The stability of the resulting fragment ions will be dictated by the substituent positions. For instance, fragmentation of the 6-chloro-3-amino isomer might favor pathways that maintain the charge on the more basic 3-amino group.

Chromatographic Separation

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The slight difference in polarity between the two isomers allows for their effective separation using RP-HPLC.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Rationale: The slightly more polar isomer, predicted to be 3-Chloroimidazo[1,2-a]pyridin-6-amine, is expected to elute earlier than the more lipophilic 6-chloroimidazo[1,2-a]pyridin-3-amine. The acidic mobile phase ensures protonation of the basic centers for consistent peak shape.

Implications for Reactivity and Drug Development

The structural and electronic distinctions are not merely academic; they have profound consequences for the application of these molecules in drug discovery.

  • Chemical Reactivity & Library Synthesis: The differing nucleophilicity and electrophilicity of the rings dictate synthetic strategy. To build a library based on the 6-chloro-3-amino core, one might exploit the reactive amine at C3 for amide coupling or reductive amination. For the 3-chloro-6-amino core, derivatization would likely focus on the C6 amine or potential substitution reactions on the pyridine ring.

  • Biological Activity & Target Engagement: The spatial orientation of the chloro and amino groups creates distinct pharmacophores. A hydrogen bond donor (–NH₂) at C3 versus C6 will interact with entirely different regions of a target protein's binding pocket. Similarly, the hydrophobic chloro group's position will influence van der Waals interactions. Therefore, one isomer may be a potent inhibitor of a kinase, while the other is completely inactive against the same target but may show efficacy against a different enzyme class. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents are critical for modulating biological efficacy.[5]

Conclusion

While sharing the same molecular formula, 3-Chloroimidazo[1,2-a]pyridin-6-amine and 6-chloroimidazo[1,2-a]pyridin-3-amine are fundamentally distinct chemical entities. Their differences in electronic distribution, driven by the isomeric placement of the chloro and amino substituents, lead to predictable variations in their physicochemical properties, spectroscopic signatures, and chemical reactivity. For researchers in the field, a thorough understanding of these structural nuances is paramount for unambiguous identification, strategic synthetic planning, and the rational design of novel therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.

References

  • Adingra, K., Coulibaly, S., Alain, K., Ouattara, M. and Sissouma, D. (2022) Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12, 81-91. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025) ChemProc. [Link]

  • PubChem. (n.d.). 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine. National Center for Biotechnology Information. [Link]

  • N'guessan, D., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Advances in Medicine and Medical Research. [Link]

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019). Scientific Reports. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

  • A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. (n.d.).
  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. (n.d.). RSC Advances. [Link]

  • 6-Amino-3-chloroimidazo[1,2-a] pyridine. (n.d.). TradeIndia. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022). Journal of the Turkish Chemical Society Section A Chemistry. [Link]

  • Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. (n.d.). Bulgarian Chemical Communications. [Link]

  • 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride — Chemical Substance Information. (n.d.). ChemSafetyPRO. [Link]

  • Li, J., et al. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source. Supporting Information. [Link]

  • ({6-chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1989). Journal of Medicinal Chemistry. [Link]

  • 6-Chloroimidazo[1,2-a]pyridin-3-amine — Chemical Substance Information. (n.d.). NextSDS. [Link]

Sources

Validation

A Researcher's Guide to Sourcing 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride: A Comparative Analysis

For researchers and drug development professionals, the procurement of high-quality chemical reagents is a critical, yet often challenging, first step in the experimental workflow. The purity and batch-to-batch consisten...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the procurement of high-quality chemical reagents is a critical, yet often challenging, first step in the experimental workflow. The purity and batch-to-batch consistency of a starting material can significantly impact the validity and reproducibility of research outcomes. This guide provides a comprehensive comparison of commercial suppliers of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride, a key building block in medicinal chemistry. Our analysis is grounded in publicly available data and established analytical methodologies to empower you with the information needed to make an informed purchasing decision.

Introduction to 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride

3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS No: 1432681-50-9) is a heterocyclic amine belonging to the imidazo[1,2-a]pyridine class of compounds. This scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules. The presence of a chlorine atom at the 3-position and an amine group at the 6-position provides versatile handles for further chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents.

Commercial Supplier Landscape

A survey of the chemical supplier landscape reveals a number of vendors offering 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride. However, the level of detail provided in their product specifications varies significantly. For the purpose of this guide, we will focus on suppliers with readily accessible information regarding product purity and analytical testing.

SupplierProduct NumberStated PurityAnalytical Methods CitedAvailability
Biosynth (via Sapphire Bioscience) HHC68150Not explicitly stated on the product page.-50MG, 0.5G
Generic Indian Supplier ->98% (for the free base, 6-Amino-3-chloroimidazo[1,2-a]pyridine)Not specified.Bulk

Note: This table is based on publicly available information and may not be exhaustive. Researchers are encouraged to contact suppliers directly for the most up-to-date specifications and certificates of analysis.

The limited availability of detailed public specifications for the dihydrochloride salt underscores the importance of direct communication with suppliers and the implementation of in-house quality control measures.

The Imperative of Independent Quality Verification

Given the variability in supplier-provided data, it is paramount for researchers to perform their own analytical verification of incoming reagents. This not only confirms the identity and purity of the compound but also establishes a baseline for future experiments, ensuring long-term consistency.

Experimental Protocols for Quality Control

The following are detailed, step-by-step methodologies for the essential experiments required to validate the quality of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride.

1. Identity Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR should be performed to confirm the presence of the expected functional groups and the overall molecular framework.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum and integrate the signals. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride. The aromatic protons on the imidazopyridine core and the amine protons will have characteristic chemical shifts.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Record the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: Identify the chemical shifts of the carbon atoms. The number of signals should correspond to the number of unique carbon atoms in the molecule, and their chemical shifts should be in the expected regions for the imidazopyridine ring system.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound. By separating the main component from any impurities, it provides a quantitative measure of purity.

HPLC Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the column and may require optimization.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., mobile phase or a compatible solvent) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of around 0.1 mg/mL.

  • Instrument Setup:

    • Column: A C18 reverse-phase column is a good starting point.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

    • Gradient: A gradient elution from a lower to a higher percentage of the organic solvent is often used to ensure the separation of all components.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

3. Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the molecular weight of the compound, confirming its identity.

Mass Spectrometry Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: Look for the molecular ion peak ([M+H]⁺) corresponding to the protonated free base of the compound. The expected mass-to-charge ratio (m/z) for the protonated free base (C₇H₇ClN₃) would be approximately 168.03.

Visualizing the Quality Control Workflow

To ensure clarity and reproducibility, the experimental workflow for the quality control of 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride can be visualized as follows:

QC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Testing cluster_data_analysis Data Analysis & Verification cluster_decision Decision Sample Incoming Reagent Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H & ¹³C) Dissolve->NMR HPLC HPLC-UV/PDA Dissolve->HPLC MS Mass Spectrometry (ESI) Dissolve->MS Structure Structure Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity Mass Molecular Weight Confirmation MS->Mass Accept Accept Lot Structure->Accept Reject Reject Lot Structure->Reject Purity->Accept Purity->Reject Mass->Accept Mass->Reject

Caption: Quality Control Workflow for 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride.

Conclusion and Recommendations

The selection of a reliable supplier for 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is a critical decision for any research program. While direct product specifications from suppliers can be limited, a proactive approach of direct inquiry and, most importantly, independent analytical verification is the most robust strategy. By implementing the NMR, HPLC, and MS protocols detailed in this guide, researchers can ensure the quality and consistency of their starting materials, thereby laying a solid foundation for successful and reproducible scientific endeavors. It is always recommended to request a certificate of analysis from the supplier before purchase and to perform these in-house validation tests on a small sample before committing to a larger order.

References

  • The following references provide background on the synthesis and analysis of imidazo[1,2-a]pyridine derivatives and are for informational purposes.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]

  • 3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride — Chemical Substance Information. Various Chemical Databases. (Note: This is a general reference to information available on chemical supplier and database websites).

  • 6-Amino-3-chloroimidazo[1,2-a] pyridine. TradeIndia. [Link]

  • 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. DSpace@An-Najah National University. [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride

Operational Safety and PPE Guide: Handling 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride Welcome to this operational safety guide. As a Senior Application Scientist, my priority is ensuring that your laboratory w...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide: Handling 3-Chloroimidazo[1,2-a]pyridin-6-amine Dihydrochloride

Welcome to this operational safety guide. As a Senior Application Scientist, my priority is ensuring that your laboratory workflows are not only scientifically rigorous but fundamentally safe. Handling 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride requires a nuanced understanding of its chemical properties. This guide moves beyond basic safety data sheets to provide you with a self-validating, mechanistic approach to personal protective equipment (PPE), operational handling, and waste management.

Hazard Profile & Mechanistic Causality

Before interacting with any chemical, we must understand why it is hazardous. 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride (CAS: 1432681-50-9) is a critical intermediate in pharmaceutical synthesis, but its specific structural properties demand strict adherence to safety protocols.

Quantitative Chemical Profile

Property Value Clinical/Safety Implication
CAS Number 1432681-50-9 Unique identifier for compliance and safety tracking[1].
Molecular Weight ~240.5 g/mol (salt) Small molecule; easily crosses biological membranes[2].

| Storage Temp | 2-8 °C | Requires cold storage; must reach room temperature before opening to prevent moisture condensation and subsequent degradation[2]. |

Mechanistic Hazard Breakdown:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled. Causality: The imidazopyridine core is highly lipophilic, while the amine group facilitates rapid absorption across mucous membranes and skin. The dihydrochloride salt form increases its aqueous solubility, meaning accidental exposure to sweat or mucosal moisture accelerates systemic absorption[1].

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causality: The acidic nature of the dihydrochloride salt, combined with the reactive amine, disrupts the lipid bilayer of epidermal and corneal cells, leading to localized inflammation and potential tissue damage[3].

  • STOT SE 3 (H336): May cause drowsiness or dizziness. Causality: If aerosolized and inhaled as a fine dust, the compound can cross the blood-brain barrier, interacting with central nervous system receptors due to its structural similarity to certain neurotransmitter modulators[1].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a self-validating PPE system is required. A self-validating protocol ensures that failure at one step is caught by the next, providing overlapping layers of security.

PPE CategorySpecificationMechanistic Causality & Self-Validation
Hand Protection Double-layered Nitrile Gloves (min 0.11 mm thickness, contrasting colors)Causality: Nitrile resists the solid powder and typical solvents (DMSO/MeOH). Validation: Contrasting colors between inner and outer gloves provide immediate visual validation of a chemical breach or physical tear[2].
Eye Protection Snug-fitting Safety GogglesCausality: Prevents airborne crystalline dust from contacting the tear film of the eye (H319). Validation: Fog-resistant coating ensures continuous visibility, preventing the dangerous habit of removal during operations[3].
Respiratory N95/P100 Particulate Respirator (if outside hood)Causality: Filters fine dihydrochloride particulates, preventing inhalation toxicity (H332). Validation: A positive/negative pressure seal check validates the barrier integrity before handling[1].
Body Protection Flame-retardant Lab CoatCausality: Provides a physical barrier against accidental spills. Validation: Knit cuffs prevent sleeve drag and accidental contamination of the forearms[3].

Operational Workflow & Handling Protocol

Handling this compound safely requires precision. Follow this step-by-step methodology to ensure controlled transfer and solubilization.

  • Environmental Verification: Ensure the fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Do not handle this compound on an open bench[2].

  • Static Mitigation: 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride is a crystalline powder that can hold a static charge. Wipe the exterior of the reagent bottle and the balance with an anti-static cloth. Use anti-static weigh boats to prevent aerosolization.

  • Transfer: Use a grounded stainless steel spatula. Transfer the required mass slowly to minimize dust generation.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO or methanol) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before vortexing or sonicating[2].

G Start 1. PPE Verification (Nitrile, Goggles, Coat) Hood 2. Fume Hood Setup (Draft Check >80 fpm) Start->Hood Static 3. Static Mitigation (Anti-static boat) Hood->Static Weigh 4. Weighing Protocol (Slow Transfer) Static->Weigh Solvent 5. Solubilization (DMSO/Methanol) Weigh->Solvent Spill Spill Detected? Solvent->Spill Clean Decontamination (Wet Wipe Method) Spill->Clean Yes Dispose Hazardous Waste Disposal Spill->Dispose No Clean->Dispose

Standard Operating Procedure (SOP) workflow for handling the compound safely.

Spill Response & Decontamination Strategy

A self-validating spill response ensures containment before cleanup, preventing the escalation of an accident.

  • Evacuate & Assess: Step back from the spill. Assess if the spill is strictly solid or dissolved in a solvent.

  • Solid Spill Containment: Do NOT sweep dry powder, as this aerosolizes the Acute Tox 4 hazard[3]. Instead, gently cover the powder with damp paper towels (using water or a mild surfactant).

  • Liquid Spill Containment: If dissolved in DMSO/methanol, surround the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collection: Use a plastic scoop to collect the absorbed material or damp towels. Place into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with soap and water. The dihydrochloride salt is highly water-soluble, ensuring effective removal of trace residues[3].

Disposal & Waste Management Plan

Proper disposal prevents environmental contamination and regulatory violations.

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, gloves, damp towels) must be double-bagged in transparent, heavy-duty polyethylene bags. Label clearly as "Toxic Solid Waste: Contains 3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride."

  • Liquid Waste: Solutions containing this compound must be strictly segregated. Because the compound contains a chlorine atom, organic solutions (like DMSO or methanol) should be disposed of in the Halogenated Organic Waste carboy to prevent incompatible reactions in standard non-halogenated waste streams.

  • Storage: Store all waste containers in a cool, well-ventilated secondary containment area until pickup by certified environmental health and safety (EHS) personnel[2].

References

  • NextSDS. "3-chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride — Chemical Substance Information." NextSDS Substance Database.
  • Chemical Manufacturers India. "6-Amino-3-chloroimidazo[1,2-a] pyridine." Chemical Manufacturers.
  • Peptide.com. "Safety Data Sheet - General Acute Tox 4 Handling." Peptide.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride
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